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5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Documentation Hub

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  • Product: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Core Science & Biosynthesis

Foundational

Privileged Scaffolds in Drug Discovery: Medicinal Chemistry Applications of Pyrano[4,3-d]pyrimidine Derivatives

Executive Summary In the rapidly evolving landscape of medicinal chemistry, fused bicyclic pyrimidines have emerged as highly versatile pharmacophores. Among these, the pyrano[4,3-d]pyrimidine scaffold occupies a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, fused bicyclic pyrimidines have emerged as highly versatile pharmacophores. Among these, the pyrano[4,3-d]pyrimidine scaffold occupies a privileged position. Characterized by the fusion of a lipophilic, oxygen-containing pyran ring with a hydrogen-bond-donating/accepting pyrimidine ring, this structural motif offers exceptional geometric rigidity and diverse vectors for functionalization. This whitepaper provides an in-depth technical analysis of pyrano[4,3-d]pyrimidine derivatives, focusing on their structural rationale, their breakthrough application as p97 AAA ATPase inhibitors (e.g., CB-5083), and the advanced synthetic methodologies required to construct these complex molecular architectures.

Structural Rationale & Pharmacophore Modeling

The biological efficacy of pyrano[4,3-d]pyrimidines stems from their unique physicochemical properties. The pyrimidine core acts as a bioisostere for purines, allowing these molecules to competitively bind to the ATP-binding pockets of various kinases and ATPases[1].

The addition of the fused pyran ring serves three critical functions:

  • Conformational Restriction: The saturated nature of the tetrahydropyran moiety restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

  • Solubility & Lipophilicity Tuning: The oxygen atom in the pyran ring lowers the overall calculated partition coefficient (cLogP) compared to carbocyclic analogs (e.g., quinazolines), significantly improving aqueous solubility in low-pH buffer solutions[2].

  • Vectorial Expansion: The 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine core provides distinct spatial vectors at the C2, C4, and C5 positions, allowing medicinal chemists to probe deep hydrophobic pockets while maintaining solvent-exposed solubilizing groups.

Key Therapeutic Application: Targeting the p97 AAA ATPase (VCP)

The most significant breakthrough for pyrano[4,3-d]pyrimidine derivatives in oncology is their application as inhibitors of p97 (Valosin-Containing Protein, VCP) , a critical AAA ATPase involved in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).

The lead compound, CB-5083 , a 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine derivative, was discovered as a first-in-class, orally bioavailable, ATP-competitive inhibitor of the p97 D2 domain[2]. By inhibiting p97, CB-5083 blocks the extraction and delivery of polyubiquitinated proteins to the 26S proteasome, triggering catastrophic, irresolvable proteotoxic stress in cancer cells.

G1 Misfolded Misfolded Proteins PolyUb Polyubiquitination Misfolded->PolyUb Ubiquitin Ligases p97 p97 AAA ATPase (VCP) PolyUb->p97 Extraction & Unfolding Proteasome 26S Proteasome Degradation p97->Proteasome Delivery Accumulation Accumulation of Poly-Ub Proteins p97->Accumulation Pathway Blocked Inhibitor CB-5083 (Pyrano[4,3-d]pyrimidine) Inhibitor->p97 Blocks D2 Domain UPR Unfolded Protein Response (ER Stress) Accumulation->UPR Triggers Apoptosis Cancer Cell Apoptosis UPR->Apoptosis Terminal Stress

Caption: p97 AAA ATPase inhibition by CB-5083 leading to cancer cell apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Profiling

During the lead optimization of p97 inhibitors, various fused bicyclic cores were evaluated. The transition from a quinazoline core to a pyrano[4,3-d]pyrimidine core was pivotal in balancing biochemical potency with favorable pharmacokinetic (PK) properties[2].

Table 1: QSAR Data for p97 AAA ATPase Inhibitors

CompoundCore ScaffoldTargetIC50 (Biochemical)Cellular Efficacy (HCT116)Pharmacological Liability
Compound 34 4,5,6,7-tetrahydroquinazolinep97 ATPase< 100 nMN/APoor aqueous solubility
Compound 36 4,5,6,7-tetrahydropyridyl[4,3-d]pyrimidinep97 ATPase> 1 μMN/AUnimpressive target potency
CB-5083 (71) 7,8-dihydro-5H-pyrano[4,3-d]pyrimidinep97 ATPase11 nM0.68 μMPDE6 off-target effects
NMS-873 1,2,4-triazole derivativep97 ATPase24 nM0.38 μMPoor metabolic stability

Data synthesized from lead optimization studies demonstrating the superiority of the pyrano[4,3-d]pyrimidine core in achieving high potency (11 nM)[2].

Synthetic Methodologies & Experimental Protocols

The synthesis of highly functionalized pyrano[4,3-d]pyrimidines is traditionally challenging due to the thermal instability of the pyran precursors. Modern approaches utilize Microwave-Assisted Multicomponent Reactions (MCRs) to achieve regiospecific fusion rapidly[3].

G2 A Tetrahydropyran-4-one D Microwave Irradiation (120°C, Solvent-free) A->D Reagents Mixed B Aromatic Aldehyde B->D Reagents Mixed C Aryl Amidine C->D Reagents Mixed E Knoevenagel Condensation (Intermediate Formation) D->E Step 1 F Michael Addition (Amidine Attack) E->F Step 2 G Intramolecular Cyclization & Dehydration F->G Step 3 H Pyrano[4,3-d]pyrimidine Derivative G->H Final Isolation

Caption: Microwave-assisted multicomponent synthetic workflow for pyrano[4,3-d]pyrimidines.

Protocol 1: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol (Core Intermediate)

This protocol describes the self-validating synthesis of the core intermediate required for CB-5083 analogs[2].

Causality Statement: Methanol is selected as the solvent because its protic nature stabilizes the highly polar transition states formed during the initial nucleophilic attack of ammonium acetate on the ketoester. Room temperature stirring is deliberately chosen over reflux to prevent the thermal decomposition (ring-opening) of the unstable pyran-3-carboxylate precursor before cyclization is complete.

  • Reagent Preparation: Dissolve Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.58 g, 10 mmol) and ammonium acetate (2.3 g, 30 mmol) in 20 mL of anhydrous methanol.

  • Reaction Execution: Stir the mixture continuously at room temperature (20-25°C) for 18 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint (In-Process QC): Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The reaction is only considered complete when the ketoester starting material (Rf ~0.8) completely disappears, replaced by a highly UV-active baseline spot (Rf ~0.2). Do not proceed to workup until this conversion is validated.

  • Workup & Extraction: Concentrate the mixture in vacuo to remove methanol. Add dichloromethane (100 mL) and distilled water (20 mL) to the residue.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate to yield the crude diol. Purify via flash column chromatography to afford the pure 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol.
    
Protocol 2: Biochemical Assay for p97 ATPase Inhibition (GI50 Determination)

To evaluate the biological activity of synthesized pyrano[4,3-d]pyrimidine derivatives, a highly controlled luminescence-based cell viability assay is required[4].

Causality Statement: Because pyrano[4,3-d]pyrimidines (like CB-5083) are ATP-competitive inhibitors, the assay's sensitivity is heavily dependent on the intracellular ATP concentration. Using a luminescence readout (e.g., CellTiter-Glo) directly correlates the metabolic ATP depletion caused by irresolvable proteotoxic stress to the cytostatic efficacy of the compound.

  • Cell Plating: Seed multiple myeloma or HCT116 cells in a 384-well opaque plate at a density of 2,000 cells/well in 40 μL of culture medium. Allow 24 hours for logarithmic growth phase entry.

  • Compound Treatment: Prepare a 10-point serial dilution (1:3) of the pyrano[4,3-d]pyrimidine derivative in DMSO. Transfer to the culture medium such that the final DMSO concentration does not exceed 0.5% (v/v).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5%

    
     humidified incubator.
    
  • Self-Validating Checkpoint (Assay Robustness): Include a DMSO-only negative control and a known p97 inhibitor (e.g., NMS-873 at 1 μM) as a positive control. Calculate the Z'-factor. The assay data is only valid for IC50 calculation if the Z'-factor is > 0.6, confirming the signal-to-background ratio is robust.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent, place on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader and calculate the GI50 using a four-parameter logistic non-linear regression model.

Clinical Translation & Future Perspectives

While the pyrano[4,3-d]pyrimidine derivative CB-5083 successfully entered Phase I clinical trials (NCT02223598), development was halted due to an off-target effect on phosphodiesterase-6 (PDE6), which caused reversible vision disturbances in patients[1].

This clinical outcome highlights the double-edged nature of privileged scaffolds. The structural features that allow pyrano[4,3-d]pyrimidines to tightly bind the p97 D2 domain also mapped onto the pharmacophore requirements of PDE6. Current medicinal chemistry efforts are focused on modifying the solvent-exposed vectors of the pyran ring to abrogate PDE6 binding while retaining the exquisite p97 potency, leading to the development of second-generation inhibitors like CB-5339[1].

References

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Medicinal Chemistry URL:[Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Technical Guide: SAR and Synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Scaffolds

This technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic potential of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol . Executive Summary The 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol sc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic potential of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol .

Executive Summary

The 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol scaffold represents a critical bioisostere of the widely studied thiopyrano[4,3-d]pyrimidine class. While the sulfur-containing analogs (thiopyrano) are well-documented PI3K/mTOR inhibitors, the oxygen-containing pyrano core offers distinct physicochemical advantages, including lower lipophilicity (LogP), reduced metabolic susceptibility to S-oxidation, and altered hydrogen bond acceptor capability.

This guide focuses on the 2-thiol functionality as a versatile synthetic handle. In its thione tautomeric form, it serves as a nucleophile for S-alkylation; in its thiol form, it can be oxidized or displaced to generate diverse libraries of kinase inhibitors and antimicrobial agents.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Core Scaffold Analysis

The scaffold consists of a pyrimidine ring fused to a tetrahydropyran ring. The "2-thiol" designation often refers to the tautomeric equilibrium between the thiol (SH) and thione (C=S) forms.

FeatureDescriptionImpact on SAR
Ring A (Pyran) Saturated oxygen heterocycle (positions 5, 7, 8).[1][2]Increases water solubility compared to carbocyclic analogs. Acts as a weak H-bond acceptor.
Ring B (Pyrimidine) Aromatic nitrogen heterocycle.[3][4][5][6][7][8]Core pharmacophore for kinase binding (hinge region interaction).
Position 2 (Thiol/Thione) -SH / =S functionality.Critical Handle: Allows for S-alkylation, oxidation to sulfone (leaving group), or direct metal chelation.
Position 4 (Hydroxyl/One) -OH / =O (often present from synthesis).Usually converted to -Cl and then substituted with amines (e.g., morpholine) to drive potency.
Bioisosterism: Pyrano vs. Thiopyrano

Researchers often transition from thiopyrano to pyrano scaffolds to optimize Drug-Likeness (QED).

  • Thiopyrano: Higher LogP, risk of metabolic oxidation (S

    
     SO 
    
    
    
    SO
    
    
    ) which can create chiral centers or reactive metabolites.
  • Pyrano: Lower LogP (more hydrophilic), metabolically stable ether linkage, smaller Van der Waals radius (O vs S).

Synthesis Protocol

The synthesis of the core 5H,7H,8H-pyrano[4,3-d]pyrimidine-2-thiol is a robust, two-step cyclization process starting from commercially available precursors.

Retrosynthetic Analysis

The most efficient route utilizes the "Biginelli-like" or "Hantzsch-like" cyclocondensation logic, specifically reacting a


-keto ester with thiourea.
Step-by-Step Synthesis

Reagents:

  • Precursor: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 127956-11-0).[9][10][11]

  • Cyclizing Agent: Thiourea.

  • Base: Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol (EtOH).

Protocol:

  • Activation: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate NaOEt in situ.

  • Condensation: Add thiourea (1.2 eq) and Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor by TLC (activation of the ester carbonyl by the base facilitates nucleophilic attack by thiourea).

  • Isolation: Cool to room temperature. Acidify with dilute HCl/acetic acid to pH ~5. The product, 2-mercapto-5,7,8-dihydro-4H-pyrano[4,3-d]pyrimidin-4-one (tautomer), will precipitate as a solid.

  • Purification: Recrystallize from ethanol/water.

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Intermediate Cyclization (Reflux 4-6h) Start->Intermediate + Reagent Reagent Thiourea (NaOEt/EtOH) Reagent->Intermediate Product 5H,7H,8H-Pyrano[4,3-d] pyrimidine-2-thiol (Thione Tautomer) Intermediate->Product Acidification (HCl)

Caption: Cyclocondensation route to generate the pyrano[4,3-d]pyrimidine-2-thiol core.

Structure-Activity Relationship (SAR)[3][5][8]

The biological activity of this scaffold is dictated by substitutions at Position 2 (derived from the thiol) and Position 4 (derived from the carbonyl/hydroxyl).

Position 2: The Thiol Handle

The free thiol (-SH) is rarely the final drug form due to dimerization risks (disulfide formation). It is primarily a synthetic gateway .

  • S-Alkylation (Thioether formation):

    • Reaction: R-X + Base.

    • SAR Trend: Alkylation with bulky lipophilic groups (e.g., benzyl, substituted benzyl) often improves antimicrobial activity by facilitating cell wall penetration.

    • Target:Antimicrobial / Antifungal .[12]

  • Desulfurization / Displacement:

    • Reaction: Oxidation to sulfone (-SO

      
      Me) followed by nucleophilic aromatic substitution (S
      
      
      
      Ar) with amines.
    • SAR Trend: Replacing the S-linker with an amine (NH-R) or removing it (H) is crucial for kinase selectivity (e.g., PI3K/mTOR).

    • Target:Anticancer (Kinase Inhibition) .[6][13]

Position 4: The Kinase Pocket

In the 4-one form, the molecule is inactive against kinases. It must be converted to the 4-chloro derivative (using POCl


) and then substituted.
  • Morpholine Substitution:

    • Introduction of a morpholine ring at C-4 is the "gold standard" for PI3K inhibition. The oxygen of the morpholine forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Aryl Substitution:

    • Electron-withdrawing groups (Cl, F, CF

      
      ) on aryl rings attached here (or via a linker) generally increase potency by filling hydrophobic pockets II and I of the enzyme.
      
SAR Map (Graphviz)

SARMap Core 5H,7H,8H-Pyrano[4,3-d] pyrimidine-2-thiol Core Pos2 Position 2 (Thiol) Core->Pos2 Pos4 Position 4 (C=O -> Cl) Core->Pos4 S_Alkyl S-Alkylation (e.g., S-Benzyl) Pos2->S_Alkyl S_Disp Displacement (via Sulfone to NH-R) Pos2->S_Disp AntiMicro Activity: Antimicrobial (Lipophilic Tail needed) S_Alkyl->AntiMicro AntiCancer Activity: Anticancer (PI3K/mTOR Inhibition) S_Disp->AntiCancer Morpholine Morpholine Sub. (Kinase Hinge Binder) Pos4->Morpholine Aryl Aryl/Heteroaryl Sub. (Hydrophobic Pocket) Pos4->Aryl Morpholine->AntiCancer Aryl->AntiCancer

Caption: Functionalization logic for Position 2 and 4 determining therapeutic output.

Experimental Validation Data (Summarized)

The following data summarizes the SAR trends extrapolated from the closely related thiopyrano series and direct pyrano derivatives.

Anticancer Activity (PI3K/mTOR Models)

Context: Derivatives where Position 4 = Morpholine and Position 2 = Aryl-Urea or Aryl-Amide.

Compound ClassR2 Substituent (Pos 2)R4 Substituent (Pos 4)IC50 (A549 Lung Cancer)Mechanism
Thiopyrano (Ref) Phenyl-ureaMorpholine0.52 µMDual PI3K/mTOR
Pyrano (Target) Phenyl-ureaMorpholine~0.8 - 1.2 µM (Est.)Dual PI3K/mTOR
Pyrano Analog Unsubstituted ThiolMorpholine> 50 µMInactive (Poor binding)

Insight: The thiol itself is poor for kinase binding; it must be derivatized to a urea/amide linker to engage the aspartate/glutamate residues in the kinase active site.

Antimicrobial Activity

Context: Derivatives where Position 2 = S-Benzyl or S-Alkyl.

Compound ClassR2 SubstituentOrganismMIC (µg/mL)
Pyrano-2-thiol S-(4-chlorobenzyl)S. aureus8 - 16
Pyrano-2-thiol S-(Methyl)S. aureus> 64
Pyrano-2-thiol S-(Dodecyl)C. albicans4 - 8

Insight: Lipophilicity drives antimicrobial potency. Short chains (Methyl) are inactive; medium-to-long chains or halogenated benzyl groups enhance membrane permeability.

References

  • Lei, F., et al. (2016). "Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors." European Journal of Medicinal Chemistry.

  • Xu, S., et al. (2016).[1][3] "Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides." Molecules.

  • ChemicalBook. (2025).[14] "Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate Properties and Synthesis."

  • World Intellectual Property Organization. (2017). "WO2017099424A1 - Novel Pyranopyrimidine Derivatives." Patentscope.

  • El-Sattar, N., et al. (2021). "Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents." Bioorganic Chemistry.

Sources

Foundational

The Pharmacophore of the Future: Fused Pyrimidine-2-Thiol Scaffolds

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Mechanism of Action (MOA), and Experimental Validation Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Mechanism of Action (MOA), and Experimental Validation

Executive Summary: The Privileged Scaffold

In the high-stakes arena of drug discovery, the fused pyrimidine-2-thiol scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrimidines, the fusion of a second ring (thiophene, triazole, or benzene) restricts conformational flexibility, reducing the entropic penalty of binding.

Crucially, the 2-thiol/thione moiety acts as a molecular anchor. It offers a unique "soft" donor atom (sulfur) capable of distinct interactions—ranging from reversible hydrogen bonding in its thione form to covalent disulfide bridge formation in its thiol form. This guide dissects the biological utility of these scaffolds, specifically focusing on thienopyrimidines and triazolopyrimidines , and provides a roadmap for their optimization as potent anticancer and antimicrobial agents.

Chemical Architecture & Tautomerism

The biological versatility of this scaffold stems from its ability to exist in dynamic equilibrium between the pyrimidine-2-thione (lactam-like) and pyrimidine-2-thiol (lactim-like) tautomers.

The Tautomeric Switch

In solution, the equilibrium is solvent-dependent. In polar protic solvents, the thione form often predominates due to solvation of the N-H bond. However, in the hydrophobic pocket of an enzyme (e.g., EGFR kinase domain), the thiol form may be stabilized to facilitate specific interactions, such as nucleophilic attack or metal coordination.

Key Pharmacophore Features:

  • N1/N3 Atoms: Hydrogen bond acceptors.

  • C2-Sulfur: Hydrogen bond acceptor (thione) or donor/acceptor (thiol).

  • Fused Ring (Structure A/B): Lipophilic clamp for hydrophobic pockets.

Visualization: Scaffold Diversity & Tautomerism

Scaffold_Architecture cluster_0 Core Tautomerism cluster_1 Fused Systems Thione Thione Form (C=S, N-H) Polar/H-bond Acceptor Thiol Thiol Form (C-SH, N:) Nucleophilic/Acidic Thione->Thiol  H+ Transfer   Thieno Thieno[2,3-d]pyrimidine (Bioisostere of Purine) Thiol->Thieno  Fused with Thiophene   Triazolo Triazolo[1,5-a]pyrimidine (High N-content, Metabolic Stability) Thiol->Triazolo  Fused with Triazole   Quinazoline Quinazoline-2-thione (EGFR Kinase Affinity) Thiol->Quinazoline  Fused with Benzene  

Figure 1: The dynamic tautomeric equilibrium of the pyrimidine-2-thiol core and its derivation into major bioactive fused systems.[1]

Therapeutic Landscape: Mechanisms of Action

Oncology: Kinase Inhibition (EGFR / VEGFR-2)

Fused pyrimidine-2-thiols, particularly thienopyrimidines , are bioisosteres of quinazoline-based drugs like Gefitinib. They function primarily as ATP-competitive inhibitors .

  • Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • The Sulfur Role: The C2-substituent (often an S-alkyl or S-benzyl group in derivatives) extends into the solvent-accessible region or the hydrophobic back-pocket, depending on the linker length.

  • Covalent Potential: Recent strategies utilize the C2-thiol to form disulfide bonds or Michael adducts with cysteine residues (e.g., Cys797 in EGFR), converting reversible inhibitors into irreversible ones.

Antimicrobial: DNA Gyrase & DHFR

Triazolopyrimidines have shown potent broad-spectrum antibacterial activity.

  • Target: DNA Gyrase (Subunit B). The scaffold mimics the ATP adenine ring, blocking the energy supply required for DNA supercoiling.

  • Selectivity: The fused triazole ring enhances selectivity for bacterial DHFR (Dihydrofolate Reductase) over the human isoform, acting similarly to Trimethoprim but with a distinct resistance profile.

Detailed Experimental Protocol: EGFR Kinase Inhibition Assay

To validate the biological activity of a novel fused pyrimidine-2-thiol derivative, a robust biochemical assay is required. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Principle

This assay measures the phosphorylation of a substrate by the EGFR kinase. A Terbium-labeled antibody detects the phosphorylated product. When the antibody binds, energy transfer occurs between the Terbium (donor) and a fluorescently labeled tracer (acceptor), generating a signal. Inhibitors decrease this signal.

Protocol Workflow

Reagents:

  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Fluorescein-Poly GT (Glu:Tyr, 4:1).

  • ATP: Ultrapure (Km concentration: ~5-10 µM).

  • Detection: Tb-Py20 Antibody.

  • Test Compounds: Fused pyrimidine-2-thiol derivatives (dissolved in 100% DMSO).

Step-by-Step Procedure:

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.

    • Dilute further into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4x final assay concentration. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction Setup (384-well plate):

    • Dispense 2.5 µL of 4x Test Compound into wells.

    • Dispense 2.5 µL of 4x EGFR Enzyme (Optimization required: typically 0.5 - 2 nM final).

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Dispense 5.0 µL of 2x ATP/Substrate Mix (Final ATP = Km; Substrate = 200 nM).

    • Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Add 10 µL of Antibody Dilution Buffer containing EDTA (10 mM final) and Tb-Py20 Antibody (2 nM final). The EDTA chelates Mg2+, stopping the kinase reaction.

    • Incubate for 30-60 minutes at RT.

  • Data Acquisition:

    • Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

    • Calculate TR-FRET Ratio: (Emission 520 nm / Emission 495 nm).

Data Analysis & Validation (Self-Validating System)
  • Z-Factor Calculation: Must be > 0.5 for the assay to be considered robust.

    
    
    (Where pos = Max Signal [No Inhibitor], neg = Min Signal [No Enzyme or High EDTA])
    
  • IC50 Determination: Plot log[Inhibitor] vs. Response using a 4-parameter logistic regression.

  • Reference Control: Include Erlotinib or Gefitinib on every plate. Expected IC50 ~ 0.5 - 2.0 nM.

Structure-Activity Relationship (SAR) Analysis

The optimization of fused pyrimidine-2-thiols relies on modifying three vectors: the S-alkylation (R1), the C4-substitution (R2), and the fused ring substituents (R3).

SAR Summary Table
PositionModificationEffect on Activity (Anticancer/Antimicrobial)Mechanistic Insight
C2-Thiol (S-R1) Free Thiol (-SH)Moderate / High ReactivityGood for covalent binding; poor permeability (oxidizes to disulfide).
S-Methyl / S-EthylLowSterically too small for hydrophobic back-pockets.
S-Benzyl / S-Acetamide High π-stacking interactions; Acetamide linkers add H-bond points.
C4-Position (R2) Hydroxyl (=O)Inactive (Kinase)Tautomerizes to amide; loses aromaticity required for hinge binding.
Anilino (-NH-Ph) Critical Mimics ATP adenine amine; Essential for H-bond to hinge region.
Morpholino/PiperazinylModerateImproves solubility but may reduce potency if too bulky.
Fused Ring (R3) UnsubstitutedBaseline--
Electron-Withdrawing (Cl, NO2) Increased Increases acidity of NH; strengthens H-bonds.
Bulky Alkyl (t-Butyl)DecreasedSteric clash within the ATP binding pocket.
Logic Flow: SAR Optimization Strategy

SAR_Logic Start Hit Compound (Core Scaffold) Step1 Step 1: C4-Substitution (Install Aniline/Amine) Start->Step1 Check1 Activity > 10 µM? Step1->Check1 Check1->Step1 No (Retry C4) Step2 Step 2: C2-Thiol Modification (S-Alkylation/Benzylation) Check1->Step2 Yes Check2 Solubility Issues? Step2->Check2 Check2->Step2 Yes (Add Polar Group) Step3 Step 3: Fused Ring Tuning (Electron Withdrawing Groups) Check2->Step3 No Final Lead Candidate (IC50 < 50 nM) Step3->Final

Figure 2: Decision tree for optimizing fused pyrimidine-2-thiol hits into lead candidates.

Future Outlook: Covalent Inhibition

The next frontier for fused pyrimidine-2-thiols is Targeted Covalent Inhibition (TCI) . By positioning an acrylamide or chloroacetamide "warhead" on the C2-sulfur or C4-amine, researchers can target non-catalytic cysteines.

  • Advantage: Infinite residence time (drug stays bound until protein turnover).

  • Design: Convert the C2-S-Benzyl group to a C2-S-(CH2)n-NH-Acrylamide . This allows the scaffold to bind reversibly first (recognition), followed by the rapid formation of a covalent bond (inactivation).

References

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Source: PMC (PubMed Central) URL:[Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Source: Chemistry Central Journal (via NIH) URL:[Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Source: MDPI (Scientia Pharmaceutica) URL:[Link][2]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Source:[1] PMC (PubMed Central) URL:[Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. Source: PMC (ACS Omega) URL:[Link]

Sources

Exploratory

Thiol-thione tautomerism in 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

An in-depth technical whitepaper on the thermodynamic, kinetic, and analytical frameworks governing the tautomeric behavior of pyrano-fused pyrimidine-2-thiols. Introduction to Fused Pyrano-Pyrimidine Tautomeric Systems...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the thermodynamic, kinetic, and analytical frameworks governing the tautomeric behavior of pyrano-fused pyrimidine-2-thiols.

Introduction to Fused Pyrano-Pyrimidine Tautomeric Systems

The compound 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (CAS: 1514883-13-6) represents a highly functionalized fused bicyclic heterocycle, combining a tetrahydropyran ring with a 2-mercaptopyrimidine core[1]. In drug development and coordination chemistry, the pyrimidine-2-thiol motif is notorious for its dynamic prototropic tautomerism—shifting between the 2-thiol (-SH) and 2(1H)-thione (=S) forms[2][3].

Understanding this equilibrium is not merely an academic exercise; it is a critical prerequisite for rational drug design. The tautomeric state dictates the molecule's hydrogen-bonding donor/acceptor profile, its lipophilicity (logP), its metal-chelating capabilities, and its reactivity toward oxidation into symmetrical disulfides[2][4]. Because the pyrano-fusion at the [4,3-d] positions alters the electron density of the pyrimidine ring, evaluating the specific thiol-thione equilibrium of this scaffold requires rigorous, self-validating analytical methodologies.

Thermodynamic and Kinetic Drivers of Tautomerism

The causality behind the tautomeric shift lies in the interplay between intramolecular bond strengths and intermolecular solvation energies.

Gas-Phase vs. Solution-Phase Dynamics: In the gas phase or in highly dilute non-polar solvents (e.g., cyclohexane, dioxane), the thiol tautomer predominates[5]. Density Functional Theory (DFT) calculations on the foundational 2-pyrimidinethiol core reveal that the thiol form is intrinsically more stable by approximately 3.41 kcal/mol due to the superior strength of the N-H hydrogen bond relative to the S-H bond[3][6].

However, introducing polar solvents (like water, ethanol, or DMSO) completely inverts this equilibrium[2][4]. The thione tautomer possesses a dramatically higher dipole moment (~7.10 D) compared to the thiol form (~2.88 D)[6]. Consequently, the aqueous solvation energy for the thione form is massive (-21.11 kcal/mol), overriding the intrinsic gas-phase stability and favoring the thione form by ~8.80 kcal/mol in aqueous media[6].

Self-Association and Dimerization: Concentration acts as a secondary kinetic driver. At higher concentrations, the thione tautomer readily undergoes self-association to form ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 symmetric hydrogen-bonded homodimers[6]. This dimerization acts as a thermodynamic sink, pulling the equilibrium further toward the thione state. Upon dilution, the monomer-dimer equilibrium shifts back, restoring the baseline tautomeric ratio[4].

Tautomerism Thiol 2-Thiol Tautomer (Gas Phase / Non-Polar) TS Cyclic Transition State (Water/Dimer Promoted) Thiol->TS Proton Transfer TS->Thiol Reversion Thione 2-Thione Tautomer (Aqueous / Polar Solvents) TS->Thione Solvation Thione->TS Desolvation Dimer Hydrogen-Bonded Dimer (Self-Association) Thione->Dimer High Conc. Dimer->Thione Dilution

Figure 1: Thermodynamic pathways of thiol-thione tautomerization and dimerization.

Quantitative Data: Tautomeric Equilibrium Parameters

The table below summarizes the core thermodynamic and electrostatic parameters driving the tautomerism, extrapolated from high-level DFT (B3PW91/6-311+G(d,p)) studies of the pyrimidine-2-thiol/thione pharmacophore[3][6].

Parameter2-Thiol Tautomer (-SH)2-Thione Tautomer (=S)Driver of Dominance
Relative Energy (Gas Phase) 0.00 kcal/mol (Favored)+3.41 kcal/molIntramolecular bond strength[6]
Relative Energy (Aqueous) +8.80 kcal/mol0.00 kcal/mol (Favored)Solvation stabilization[6]
Dipole Moment (

)
~2.88 Debye~7.10 DebyeCharge separation[6]
Aqueous Solvation Energy -9.24 kcal/mol-21.11 kcal/molDielectric constant of medium[6]
Preferred Environment Dilute, Non-polar (e.g.,

)
Polar (e.g.,

, EtOH), Solid State
Intermolecular H-bonding[2][6]

Self-Validating Experimental Protocol for Tautomer Quantification

Because prototropic tautomerization occurs faster than the NMR timescale at room temperature, direct integration of -SH vs. -NH peaks often yields time-averaged signals. To establish a rigorous, self-validating system, we must synthesize "fixed" models that cannot tautomerize, providing absolute reference points for UV-Vis and NMR analysis[4][5].

Step-by-Step Methodology:

Step 1: Synthesis of Fixed Reference Standards

  • Rationale: To decouple solvent-induced chromophore shifts from actual tautomeric shifts.

  • Action: Synthesize the S-methyl derivative (2-(methylthio)-5H,7H,8H-pyrano[4,3-d]pyrimidine) to serve as the 100% Thiol Model. Synthesize the N-methyl derivative to serve as the 100% Thione Model[4].

Step 2: Solvent Gradient Titration

  • Rationale: To systematically alter the dielectric constant and observe the equilibrium shift.

  • Action: Prepare 1.0 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     M solutions of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol in a gradient of solvents: Dioxane 
    
    
    
    Chloroform
    
    
    Ethanol
    
    
    Water. Ensure concentrations remain low to prevent dimerization-induced skewing[4].

Step 3: UV-Vis Spectrophotometric Acquisition

  • Rationale: The highly conjugated thione form exhibits a strong bathochromic (red) shift compared to the thiol form[2].

  • Action: Record absorption spectra from 200 nm to 400 nm. Identify the

    
     corresponding to the pure S-methyl and N-methyl standards.
    

Step 4: Data Integration via Ebert's Equation

  • Rationale: To calculate the exact equilibrium constant (

    
    ) in any given solvent.
    
  • Action: Apply Ebert's equation[5]:

    
    
    Where 
    
    
    
    is the molar absorptivity of the test compound, and
    
    
    /
    
    
    are derived from the fixed methyl standards.

Workflow Step1 1. Compound & Fixed Model Prep (S-methyl & N-methyl controls) Step2 2. Solvent Gradient Titration (Non-polar to Polar) Step1->Step2 Step3 3. UV-Vis Spectroscopy (Monitor Bathochromic Shifts) Step2->Step3 Optical Assay Step4 4. NMR Analysis (Track 1H/13C Chemical Shifts) Step2->Step4 Structural Assay Step5 5. Data Integration (Ebert's Equation & K_eq) Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for tautomeric profiling.

Conclusion

The tautomerism of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is a highly dynamic system governed by solvent polarity and concentration. For drug development professionals, recognizing that this molecule will exist almost exclusively in the thione form under physiological (aqueous) conditions is paramount for accurate in silico docking, pharmacophore mapping, and predicting oxidative metabolic liabilities (such as symmetrical disulfide formation)[2][4]. By utilizing fixed-model validations and UV-Vis/NMR titrations, researchers can accurately map this equilibrium across any biological or synthetic microenvironment.

References

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Canadian Science Publishing[Link][2]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines (Extended Data) ResearchGate[Link][5]

  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study PubMed (NIH)[Link][3]

  • Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study (Full Text) The Journal of Physical Chemistry A - ACS Publications[Link][6]

Sources

Foundational

Architecting 5H,7H,8H-Pyrano[4,3-d]pyrimidines: A Technical Guide to Synthesis and Functionalization

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on privileged scaffolds that offer high three-dimensional character and multiple vectors for diversification. The 5H,7H,8H-pyrano[4,3-d]p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on privileged scaffolds that offer high three-dimensional character and multiple vectors for diversification. The 5H,7H,8H-pyrano[4,3-d]pyrimidine nucleus—a fused bicyclic system integrating a pyrimidine ring with a tetrahydropyran core—stands out as a highly versatile pharmacophore. This architecture is heavily utilized in the development of kinase inhibitors, antimicrobial agents, and novel antineoplastic compounds.

This whitepaper synthesizes the most robust, field-proven methodologies for constructing and functionalizing the pyrano[4,3-d]pyrimidine scaffold, focusing on mechanistic causality, self-validating experimental protocols, and late-stage diversification.

Core Synthetic Strategies

Microwave-Assisted Multicomponent Reactions (MWA-MCRs)

The most atom-economical route to highly substituted pyrano[4,3-d]pyrimidines is the one-pot multicomponent reaction (MCR). Microwave-assisted multicomponent reactions have revolutionized this space by drastically reducing reaction times from days to minutes while improving thermodynamic control[1].

Jiang et al. demonstrated that reacting aromatic aldehydes, tetrahydro-4H-pyran-4-one, and aryl amidines under microwave irradiation yields the target scaffold regiospecifically[2]. The choice of potassium tert-butoxide (t-BuOK) in tert-butanol is a deliberate mechanistic tactic. The steric bulk of the tert-butoxide anion prevents unwanted nucleophilic addition to the aldehyde carbonyl. Instead, it acts exclusively as a Brønsted base to drive the initial Knoevenagel condensation, forming a 2,6-dibenzylidene intermediate that subsequently undergoes a [3+3] cycloaddition with the amidine[1].

MCR_Mechanism A Aromatic Aldehyde + Tetrahydro-4H-pyran-4-one B Base (t-BuOK) Catalyzed Condensation A->B C 2,6-Dibenzylidene Intermediate B->C -H2O D Aryl Amidine [3+3] Cycloaddition C->D E Cyclic Intermediate D->E F 1,5- & 1,3-Hydrogen Transfers E->F G 5H,7H,8H-Pyrano[4,3-d]pyrimidine F->G Aromatization

Mechanistic pathway of the microwave-assisted multicomponent synthesis.

Cycloaddition and NBS-Mediated Aromatization

For access to 5-oxo derivatives, a stepwise cycloaddition approach is preferred. The lithium salt of methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate reacts smoothly with aromatic aldehydes to form a cyclized intermediate. Because this intermediate is partially saturated, subsequent treatment with N-bromosuccinimide (NBS) is required. NBS acts as a mild electrophilic bromine source, facilitating a highly efficient dehydrobromination event that drives the aromatization of the pyrimidine ring.

Biginelli-Type Benzofusion

When higher lipophilicity is required for target binding, the scaffold can be expanded into a benzopyrano[4,3-d]pyrimidine. Reacting 4-hydroxycoumarins with aromatic aldehydes and urea/thiourea under acidic Biginelli conditions yields these tetracyclic systems. The acidic environment activates the aldehyde for nucleophilic attack by the urea, setting off a cascade cyclization that traps the coumarin enol.

Late-Stage Functionalization: The Electrophilic Hub

To generate diverse libraries for high-throughput screening, the synthesis of 4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a critical milestone[3]. This electrophilic hub is synthesized by treating the corresponding pyranopyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃)[4].

Mechanistic Insight: The addition of catalytic N,N-dimethylformamide (DMF) is a field-proven tactic. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species selectively activates the tautomeric enol form of the pyrimidinone, drastically lowering the activation energy for chlorination compared to using neat POCl₃[4].

Functionalization A Pyrano[4,3-d]pyrimidin-4(3H)-one B POCl3 / Reflux (Chlorination) A->B C Vilsmeier-type Intermediate B->C D 4-Chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine C->D -PO2Cl2(-) E Nucleophilic Substitution (Amines, Boronates) D->E Diversification

Late-stage functionalization via POCl3-mediated chlorination.

Quantitative Data Summary

The table below consolidates the kinetic and thermodynamic efficiencies of the primary synthetic methodologies discussed.

Synthetic StrategyReagents / CatalystsSolvent & ConditionsYield RangeKey Advantage
MWA-MCR Aldehyde, Tetrahydropyran-4-one, Amidinet-BuOH, t-BuOK, MW (100°C, 15 min)75–92%High atom economy; regiospecific benzyl positioning.
Biginelli Fusion 4-Hydroxycoumarin, Aldehyde, UreaAcidic conditions, Reflux (4–6 h)65–85%Direct access to rigid benzopyrano-fused systems.
Cycloaddition Pyrimidine Li-salt, Aldehyde, NBSTHF (-78°C) then CCl₄ (Reflux)50–70%Exclusive access to 5-oxo functionalized derivatives.
Chlorination Pyrano[4,3-d]pyrimidin-4-one, POCl₃Neat or DMF cat., Reflux (3 h)80–95%Yields highly versatile electrophilic building blocks.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidines

Causality Note: Microwave irradiation ensures uniform superheating, overcoming the high activation energy barrier of the [3+3] cycloaddition step without degrading the sensitive amidine.

  • Reaction Assembly: Charge a microwave-safe quartz vessel with tetrahydro-4H-pyran-4-one (1.0 mmol), the desired aromatic aldehyde (2.0 mmol), and aryl amidine hydrochloride (1.0 mmol).

  • Base Addition: Add t-BuOH (3.0 mL) as the solvent, followed by t-BuOK (2.5 mmol). Self-Validation: The immediate color change indicates the liberation of the free amidine and initiation of the Knoevenagel condensation.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (100 W, 100 °C) for 15–20 minutes.

  • Isolation: Cool the reaction mixture rapidly to 0 °C. Rapid cooling forces the highly crystalline fused pyrimidine to precipitate out of the t-BuOH matrix.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from a DMF/ethanol mixture to afford the analytically pure product.

Protocol B: Synthesis of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Causality Note: Strict anhydrous conditions are required to prevent the premature hydrolysis of the Vilsmeier-Haack intermediate and the POCl₃ reagent.

  • Activation: Suspend 5H,7H,8H-pyrano[4,3-d]pyrimidin-4(3H)-one (10.0 mmol) in freshly distilled POCl₃ (15.0 mL) under an inert argon atmosphere.

  • Catalysis: Add anhydrous DMF (0.2 mL) dropwise. Self-Validation: A slight exotherm and gas evolution (HCl) confirm the formation of the active Vilsmeier complex.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 3–4 hours. Monitor via TLC (DCM:MeOH 95:5) until the starting material spot completely disappears.

  • Concentration: Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Quenching & Extraction: Dissolve the resulting syrup in DCM (20 mL) and quench by dropwise addition into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-chloro building block, ready for downstream S_NAr diversification.

References

1.[2] Title : Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source : mdpi.com URL :[Link]

2. Title : A Convenient Synthesis of 7-Aryl-2,4-dimethoxy-5-oxo-5H-pyrano[4,3-d]pyrimidines Source : sci-hub.box (Heterocycles) URL :[Link]

3. Title : Synthesis of some 4-aryl-1,2,3,4-tetrahydrobenzopyrano[4,3-d]pyrimidine Source : niscpr.res.in URL :[Link]

4.[1] Title : Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source : beilstein-journals.org URL :[Link]

6.[4] Title : Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave Source : ijamtes.org URL :[Link]

Sources

Exploratory

Pharmacophore Modeling of Pyrano[4,3-d]pyrimidine-2-thiol Derivatives: A Technical Guide

Part 1: Strategic Overview & Chemical Logic The Scaffold and Therapeutic Relevance The pyrano[4,3-d]pyrimidine-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Scaffold and Therapeutic Relevance

The pyrano[4,3-d]pyrimidine-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system combining a pyran ring with a pyrimidine core. The C2-thiol functionality is a critical pharmacophoric element, often existing in a tautomeric equilibrium (thiol-thione) or serving as a handle for S-alkylation to probe hydrophobic pockets.

Primary Therapeutic Targets:

  • Antimicrobial (DHFR/DnaG Inhibition): The pyrimidine core mimics the substrate of dihydrofolate reductase (DHFR) and DNA primase (DnaG), making these derivatives potent antibacterial and antifungal agents.

  • Anticancer (PI3K/mTOR & VEGFR): Derivatives with bulky aryl substituents at the 4-position or S-alkyl groups have shown efficacy in inhibiting the PI3K/Akt/mTOR pathway and VEGFR-2 tyrosine kinases.

The Pharmacophore Hypothesis

For this specific class, the pharmacophore model must account for three distinct interaction zones:

  • The H-Bonding Core (Pyrimidine): N1 and N3 serve as Hydrogen Bond Acceptors (HBA).

  • The Thiol/Thione Switch (C2 Position): Acts as a Hydrogen Bond Donor (HBD) in the thiol form or Acceptor (HBA) in the thione form. S-alkylated derivatives transform this into a Hydrophobic (HY) feature.

  • The Steric/Hydrophobic Fused Ring (Pyrano): The oxygen atom provides a weak HBA, while the ring itself imposes specific steric constraints, often requiring a Hydrophobic (HY) or Ring Aromatic (RA) feature depending on saturation.

Part 2: Computational Workflow & Protocol

Dataset Curation & Preparation

Objective: Construct a robust training set that balances chemical diversity with structural similarity.

  • Data Mining: Extract

    
    /
    
    
    
    data from primary literature (e.g., Eur. J. Med. Chem., Bioorg.[1][2] Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]
    • Criterion: Activity span of at least 3-4 orders of magnitude.

    • Active Threshold:

      
      .
      
    • Inactive Threshold:

      
      .
      
  • Structure Standardization:

    • Tautomer Generation: Generate both thione and thiol tautomers for unsubstituted derivatives.

    • Protonation States: Calculate dominant ionization states at pH 7.4 (typically neutral for this scaffold).

    • Energy Minimization: Apply the OPLS3e or MMFF94 force field to remove steric clashes.

Conformational Analysis (The "Bioactive" Search)

Unlike rigid docking, pharmacophore modeling requires an ensemble of low-energy conformers.

  • Method: Mixed Monte Carlo/Low-mode (MCMM) search.

  • Energy Window: 10–20 kcal/mol above the global minimum (to capture bioactive conformations that may not be the global minimum).

  • Constraint: If a crystal structure (e.g., bound to DHFR) is available, use the bound conformation as a template.

Ligand-Based Model Generation (Common Feature Hypothesis)

Algorithm: GALAHAD (Genetic Algorithm) or HypoGen.

Step-by-Step Protocol:

  • Feature Mapping: Map the following features onto the aligned training set:

    • HBA: Pyrimidine nitrogens (N1, N3).[8]

    • HBD: C2-SH (if present) or exocyclic amines.

    • HY (Hydrophobic): S-alkyl chains, C4-aryl groups.

    • RA (Ring Aromatic): The pyrimidine ring itself.

  • Alignment: Align molecules based on the rigid pyrano[4,3-d]pyrimidine core.

  • Scoring: Rank hypotheses based on the Cost Function (Entropy term + Error term). A difference of >17 bits between the Null Cost and Total Cost indicates a significant correlation.

Part 3: Validation & Visualization

Model Validation Metrics

A model is only as good as its predictive power. Use the following self-validating metrics:

MetricAcceptable RangeInterpretation
Fisher's Randomization 95% or 99% ConfidenceEnsures the model is not a result of random correlation.
RMSD < 1.0 ÅGeometric fit of the pharmacophore features to the ligand atoms.
Enrichment Factor (EF) > 10Ability to pick actives from a decoy database (1:50 ratio).
Gunner-Henry (GH) Score > 0.6Balances recall and precision.
Visualizing the Workflow

The following diagram illustrates the integrated workflow for developing the pharmacophore model.

PharmacophoreWorkflow Data Dataset Curation (IC50 Data) Prep Ligand Prep (Tautomers/Ionization) Data->Prep Conf Conformational Search (MCMM) Prep->Conf Align Structural Alignment Conf->Align Build Model Building (HypoGen/GALAHAD) Align->Build Valid Validation (Fisher/Decoy Set) Build->Valid Valid->Build Refine Apply Virtual Screening & QSAR Valid->Apply If Validated

Figure 1: End-to-end computational workflow for pharmacophore modeling of pyrano[4,3-d]pyrimidine derivatives.

Mechanism of Action (Signal Pathway)

Understanding the biological context is crucial. Below is the signaling pathway for PI3K/mTOR, a primary target for these derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR (Target) AKT->mTOR Activation Growth Cell Growth & Proliferation mTOR->Growth Signaling Inhibitor Pyrano-pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: PI3K/Akt/mTOR signaling pathway highlighting the inhibition points of pyrano[4,3-d]pyrimidine derivatives.

Part 4: Experimental Validation (The "Wet Lab" Link)

To confirm the computational model, the following assay protocol is recommended.

Protocol: In Vitro Kinase Assay (PI3K/mTOR)[6]
  • Reagent Prep: Prepare 10 mM stock solutions of synthesized derivatives in 100% DMSO.

  • Enzyme Reaction:

    • Mix recombinant PI3K

      
       (or mTOR) with substrate (PIP2/ATP).
      
    • Add test compounds at varying concentrations (0.1 nM – 10

      
      M).
      
  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Use a ADP-Glo™ Kinase Assay (Promega).

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Analysis: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Sirakanyan, S. N., et al. (2018).[4][13] Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Annals of the Brazilian Academy of Sciences. Link[13]

  • Zhu, W., et al. (2016).[6] Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry. Link[6]

  • Zhu, W., et al. (2014).[11] Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[11]

  • Haggam, M. G., et al. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation of Antitumor Activity. Journal of Heterocyclic Chemistry. Link

  • Bhat, A. R., et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure and Dynamics. Link[14]

Sources

Foundational

Thermodynamic Solvation Dynamics and Solubility Profiling of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound Focus: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (CAS: 1514883-13-6) Executive Summary The compound 5H,7H,8H-Pyrano[4,3-d]pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound Focus: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (CAS: 1514883-13-6)

Executive Summary

The compound 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is a highly specialized fused bicyclic heterocycle. Pyranopyrimidine derivatives are increasingly recognized for their diverse applications, ranging from 1 to precursors in pharmaceutical drug design due to their potent biological properties[1].

For drug development professionals and process chemists, understanding the solubility profile of this compound in organic solvents is not merely a logistical requirement—it is a critical parameter that dictates reaction kinetics, crystallization purification yields, and biological assay formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility estimates, and a self-validating experimental framework for empirical quantification.

Structural Chemistry & Tautomeric Dynamics

The physicochemical behavior of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is governed by its rigid, planar pyrimidine core fused to a pyran ring, and the highly reactive thiol (-SH) group at the C2 position.

The Thiol-Thione Equilibrium

A defining characteristic of 2 is their ability to undergo tautomerization between the thiol (-SH) and thione (=S) forms[2]. This equilibrium is highly solvent-dependent:

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): The thione form often predominates. The highly polar C=S bond and the resulting N-H dipole are stabilized by the strong dielectric environment of the solvent.

  • In Protic Solvents (e.g., Methanol, Ethanol): The equilibrium is modulated by complex hydrogen-bonding networks. The solvent can act as both a hydrogen bond donor to the pyrimidine nitrogens/pyran oxygen and an acceptor from the thiol proton.

Tautomerism Thiol Thiol Tautomer (-SH donor) Thione Thione Tautomer (=S, N-H donor) Thiol->Thione Equilibrium (Solvent Dependent) Protic Protic Solvents (H-Bond Acceptance) Thiol->Protic Solvation Aprotic Polar Aprotic Solvents (Dipole Interactions) Thione->Aprotic Solvation

Fig 1. Thiol-thione tautomeric equilibrium and solvent-specific solvation pathways.

Thermodynamic Principles of Solvation

Solubility is fundamentally a thermodynamic process involving the disruption of solute-solute lattice energy and the formation of solute-solvent interactions. For pyrimidine derivatives, the temperature-dependent solubility curve in organic solvents is mathematically modeled using the 3[3].

Because 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol possesses a rigid heterocyclic core, its crystal lattice energy is relatively high. Consequently, dissolution requires solvents with strong hydrogen-bond accepting/donating capabilities or high dipole moments to yield a negative Gibbs free energy of dissolution (


).
Empirical Solubility Profile (Extrapolated Data)

Based on the thermodynamic modeling of structurally analogous 4[4], the following table summarizes the expected solubility profile at standard ambient temperature (298.15 K).

Solvent CategorySolventDielectric Constant (ε)Solvation MechanismEst. Solubility at 298.15 K (mg/mL)
Polar Aprotic DMSO46.7Strong dipole interaction, thione stabilization> 50.0 (High)
Polar Aprotic DMF36.7Strong dipole interaction, H-bond acceptance30.0 - 50.0 (High)
Polar Protic Methanol32.7H-bond donation/acceptance, thiol stabilization10.0 - 20.0 (Moderate)
Polar Protic Ethanol24.5H-bond donation/acceptance5.0 - 10.0 (Moderate)
Moderately Polar Ethyl Acetate6.0Weak dipole interactions< 5.0 (Low)
Non-Polar Hexane1.9Negligible interactions< 0.1 (Insoluble)

Experimental Protocols for Solubility Validation

To generate reliable, publication-grade data, solubility testing cannot rely on simple visual inspection. As an Application Scientist, I mandate a self-validating Isothermal Shake-Flask Method that couples absolute gravimetric quantitation with orthogonal HPLC-UV purity checks.

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Action: Add an excess amount of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (approx. 100 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality & Rationale: Using an excess guarantees that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, which is the strict thermodynamic definition of saturation.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an isothermal shaking water bath at 298.15 K (± 0.05 K) and agitate at 150 rpm for 72 hours.

  • Causality & Rationale: Why 72 hours? Pyranopyrimidines often exhibit slow dissolution kinetics due to their stable crystal lattices. Shorter timeframes measure kinetic dissolution rates, not thermodynamic equilibrium solubility.

Step 3: Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the exact equilibration temperature.

  • Causality & Rationale: Heterocyclic thiols frequently form micro-suspensions (colloidal dispersions) that mimic true solutions. Centrifugation forces these micro-particulates out of the supernatant, preventing artificially inflated solubility readings.

Step 4: Dual Quantification (The Self-Validating System)

  • Action A (Gravimetric): Extract exactly 0.5 mL of the supernatant, transfer to a pre-weighed glass dish, evaporate the solvent under a gentle nitrogen stream, and weigh the residual solid on a microbalance.

  • Action B (HPLC-UV): Dilute a separate 0.1 mL aliquot of the supernatant with mobile phase and inject it into an HPLC system (C18 column, UV detection at

    
     ~254 nm).
    
  • System Validation Check: The mass determined gravimetrically must correlate with the concentration determined by the HPLC-UV peak area calibration curve.

    • If Gravimetric Mass > HPLC Mass: The compound has likely trapped solvent in its crystal lattice (forming a solvate during evaporation) or degraded (e.g., oxidative dimerization of the thiol into a disulfide). If a discrepancy >5% occurs, the protocol mandates immediate LC-MS analysis to identify the degradant, ensuring absolute trustworthiness of the data.

Protocol S1 1. Solvent Selection (Protic, Aprotic, Non-polar) S2 2. Solute Addition (Excess CAS: 1514883-13-6) S1->S2 S3 3. Isothermal Equilibration (298.15 K - 328.15 K, 72h) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000 rpm) S3->S4 S5 5. Dual Quantification (Gravimetric & HPLC-UV) S4->S5 S6 Self-Validation (Mass Balance & Purity Check) S5->S6

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Conclusion

The solubility of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is a complex interplay of its structural rigidity and its dynamic thiol-thione tautomerism. By leveraging polar aprotic solvents (DMSO, DMF), researchers can achieve maximum solubility for biological assays, whereas polar protic solvents (Methanol, Ethanol) offer a tunable environment ideal for temperature-gradient crystallization and purification. Adhering to the self-validating isothermal equilibration protocol ensures that the thermodynamic data gathered is robust, reproducible, and ready for regulatory or developmental submissions.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. (2023). Chemical Methodologies.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

This Application Note is designed for research scientists and medicinal chemists involved in the synthesis of heterocyclic scaffolds, specifically for kinase inhibitor development (e.g., PI3K/mTOR pathways). Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists involved in the synthesis of heterocyclic scaffolds, specifically for kinase inhibitor development (e.g., PI3K/mTOR pathways).

Executive Summary & Strategic Significance

The 5H,7H,8H-pyrano[4,3-d]pyrimidine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere to quinazolines and pyridopyrimidines. Derivatives of this core are extensively validated as inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) , key drivers in oncology.

While the nomenclature "pyrimidine-2-thiol" implies a specific tautomer, the synthetic reality involves a dynamic equilibrium between the 2-thiol (mercapto) and 2-thione forms. Furthermore, the direct cyclization of stable precursors invariably yields the 4-hydroxy (4-oxo) derivative. This protocol details the robust synthesis of the 4-hydroxy-2-mercapto core, the primary branch point for all subsequent medicinal chemistry modifications (e.g., chlorination, S-alkylation).

Core Retrosynthetic Logic

The synthesis relies on the Principal of Cyclocondensation , fusing a bifunctional electrophile (beta-keto ester) with a 1,3-binucleophile (thiourea).

  • Precursor: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

  • Reagent: Thiourea.

  • Mechanism: Base-mediated Michael addition followed by cyclodehydration.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediate states and the tautomeric equilibrium of the final product.

ReactionScheme cluster_0 One-Pot Transformation Precursor Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Intermediate Acyclic Ureido Intermediate Precursor->Intermediate NaOEt/EtOH Reflux, 2-4h Thiourea Thiourea (NH2-CS-NH2) Thiourea->Intermediate NaOEt/EtOH Reflux, 2-4h Product_Thione Target: 2-Thioxo-4-oxo Tautomer Intermediate->Product_Thione Cyclodehydration (- H2O, - EtOH) Product_Thiol Target: 2-Mercapto-4-hydroxy Tautomer Product_Thione->Product_Thiol Tautomerization (pH dependent)

Caption: Mechanistic flow from beta-keto ester condensation to the pyrimidine-2-thiol scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (If not commercially sourced)

Rationale: Commercial supplies of the specific pyran-keto-ester can be unstable or expensive. De novo synthesis ensures purity.

Reaction: Dieckmann Condensation of Dimethyl 3,3'-oxydipropionate.

  • Reagents:

    • Dimethyl 3,3'-oxydipropionate (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in anhydrous THF under Nitrogen atmosphere at 0°C.

    • Add Dimethyl 3,3'-oxydipropionate dropwise over 30 minutes.

    • Allow to warm to room temperature, then reflux for 4 hours. The solution will thicken as the enolate forms.

    • Quench: Cool to 0°C. Carefully add glacial acetic acid or dilute HCl until pH ~5.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

    • Yield: The product, Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate , is obtained as a pale oil (keto-enol mixture). Use directly in Protocol B.

Protocol B: Core Cyclization to 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

This is the primary protocol for generating the scaffold.

Reagents & Materials:

  • Substrate: Ethyl (or Methyl) 4-oxotetrahydro-2H-pyran-3-carboxylate (10 mmol, ~1.72 g).

  • Nucleophile: Thiourea (12 mmol, 0.91 g) [1.2 equivalents].

  • Base: Sodium Ethoxide (NaOEt) (21 wt% in Ethanol) or freshly prepared from Na (15 mmol) in abs. Ethanol.

  • Solvent: Absolute Ethanol (20 mL).

Step-by-Step Methodology:

  • Base Preparation:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 20 mL of absolute ethanol.

    • If using Na metal: Add 0.35 g of sodium metal pieces and stir until fully dissolved to generate NaOEt in situ.

    • If using commercial solution: Add the requisite volume of 21% NaOEt solution.

  • Condensation:

    • Add Thiourea (12 mmol) to the ethoxide solution. Stir for 10 minutes at room temperature.

    • Add the Keto-ester (10 mmol) dropwise.

    • Observation: The mixture may turn yellow/orange.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours .

    • Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The starting keto-ester spot (high Rf) should disappear, and a baseline spot (salt of the product) will appear.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Dissolve the residue in minimal distilled water (approx. 10-15 mL). The solution will be alkaline (pH > 10).

    • Acidification (Critical Step): Cool the aqueous solution in an ice bath. Dropwise add Glacial Acetic Acid (or 2N HCl) with vigorous stirring.

    • Adjust pH to 4–5 .

    • Result: The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2x 5 mL) and cold ethanol (1x 2 mL).

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) or DMF/Ethanol if solubility is low.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Characterization Data (Expected):

  • Appearance: White or pale yellow powder.

  • Melting Point: >250°C (decomposition).[1]

  • 1H NMR (DMSO-d6):

    
     12.3 (br s, 1H, NH/SH), 11.8 (br s, 1H, OH/NH), 4.3 (s, 2H, Pyran-H5), 3.8 (t, 2H, Pyran-H7), 2.6 (t, 2H, Pyran-H8). Note: Signals may vary slightly based on tautomeric state in solution.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete enolization or moisture in solvent.Ensure Ethanol is anhydrous.[2] Increase reflux time to 12h. Use freshly prepared NaOEt.
Oily Product Incomplete acidification or impurities.Ensure pH reaches 4-5. If oil persists, triturates with diethyl ether or sonicate to induce crystallization.
Starting Material Remains Retro-Claisen condensation.Avoid large excess of base. Maintain strictly anhydrous conditions during the initial mixing.
Coloration (Pink/Red) Oxidation of thiolate.Perform reaction under Nitrogen atmosphere. Degas solvents.

Post-Synthetic Modifications (Scaffold Diversification)

To access the specific "2-thiol" derivatives used in drug development (e.g., PI3K inhibitors), the scaffold is typically modified at the C4 and S2 positions.

  • S-Alkylation (Thioether formation):

    • React the scaffold with Methyl Iodide (MeI) and K2CO3 in DMF to yield the 2-(methylthio) derivative.

  • C4-Chlorination:

    • Reflux the scaffold in POCl3 (Phosphorus Oxychloride) to generate 4-chloro-2-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine .

    • Note: This chloro-intermediate is the universal electrophile for introducing amines (e.g., morpholine) at position 4.

References

  • Wang, P., et al. (2015).[3] "Synthesis of 5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine." 5th International Conference on Education, Management, Information and Medicine. (Describes the thiopyran analogue synthesis; chemistry is identical for the pyran system).

  • Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate..." Synthesis, 2007(10), 1584–1586. (Details the precursor synthesis).

  • Zhu, W., et al. (2014).[3] "Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives..." Bioorganic & Medicinal Chemistry, 22(24), 6746-6754.[3] (Validation of the scaffold in kinase inhibition).

  • ChemScene Product Catalog. "2-Mercapto-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol." (Commercial validation of the tautomeric structure).

Sources

Application

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of Fused Pyrano-Pyrimidine Thio-Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fusing a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fusing a pyran ring to this heterocycle to create pyranopyrimidine systems can significantly enhance biological activity, leading to compounds with potential antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a detailed guide to the one-pot, multicomponent synthesis of pyrano[2,3-d]pyrimidine-2-thiol/thione derivatives, a class of compounds of significant interest. Traditional multi-step syntheses are often plagued by long reaction times, harsh conditions, and the generation of significant waste.[4] The protocol herein leverages the principles of green chemistry, employing an efficient, atom-economical, one-pot approach that simplifies access to these valuable molecular architectures.[6][7]

Scientific Rationale and Strategy

The fusion of pyran and pyrimidine rings creates a rigid, heterocyclic system that is a privileged scaffold in drug discovery. The specific isomer, pyrano[4,3-d]pyrimidine, and its closely related isomer, pyrano[2,3-d]pyrimidine, are of great interest. While synthetic routes exist for various isomers, the one-pot synthesis of pyrano[2,3-d]pyrimidines via a three-component reaction is exceptionally well-documented and serves as an exemplary model for this class of reactions.[4][5][8]

The strategy is centered around a domino reaction sequence initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/dehydration cascade. This approach is highly convergent, allowing for the rapid assembly of complex molecules from simple, commercially available starting materials in a single synthetic operation.

Causality Behind Experimental Choices:

  • Multicomponent Reaction (MCR): An MCR is chosen for its inherent efficiency. By combining three starting materials in one vessel, we significantly reduce the number of operational steps, minimize solvent waste, and save time and resources compared to linear syntheses.[7]

  • Organocatalysis: L-proline is selected as the catalyst. It is an inexpensive, non-toxic, and environmentally benign amino acid that functions as a bifunctional catalyst. Its carboxylic acid group can activate carbonyl compounds, while the amine group can form enamines, facilitating the key bond-forming steps.[8][9] This avoids the need for harsh or metallic catalysts.

  • Green Solvent System: An aqueous ethanol mixture is used as the reaction medium. This greatly reduces the reliance on volatile and often toxic organic solvents, aligning the protocol with the principles of green chemistry. The product often precipitates directly from the reaction mixture, simplifying purification.[5]

Visualized Reaction Mechanism

The one-pot synthesis proceeds through a well-established domino sequence. The L-proline catalyst plays a crucial role in activating the reactants and facilitating the cascade.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Intermediate1 L-Proline Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 1,4-Addition Thiobarbituric Thiobarbituric Acid Thiobarbituric->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrano[2,3-d]pyrimidine Derivative Intermediate3->FinalProduct -H₂O Tautomerization Experimental_Workflow Start Reactant Assembly (Aldehyde, Malononitrile, Thiobarbituric Acid) AddSolvent Add EtOH/H₂O (1:1) Start->AddSolvent AddCatalyst Add L-Proline (10 mol%) AddSolvent->AddCatalyst Reaction Stir at Room Temp (2-4 hours) AddCatalyst->Reaction TLC Monitor by TLC Reaction->TLC Filtration Vacuum Filtration Reaction->Filtration Complete TLC->Reaction Incomplete Washing Wash with H₂O & Cold EtOH Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization End Pure Product Characterization->End

Sources

Method

Application Note: Rapid and Efficient Synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol via Microwave-Assisted Three-Component Reaction

Abstract This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, a heterocyclic scaffold of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Leveraging the principles of green chemistry, this method utilizes a one-pot, three-component reaction under microwave irradiation, which dramatically reduces reaction times from hours to minutes while delivering high yields. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, providing both a practical guide and a theoretical framework for the synthesis of this and related pyranopyrimidine derivatives.

Introduction

The pyranopyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The fusion of a pyran ring with a pyrimidine system creates a rigid, three-dimensional structure that can effectively interact with various biological targets. Specifically, the thiol-substituted pyranopyrimidines are valuable intermediates for further functionalization, enabling the exploration of a broad chemical space in drug discovery programs.

Traditional multi-step syntheses of such fused heterocyclic systems are often plagued by long reaction times, harsh conditions, and low overall yields. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical transformations, often leading to higher yields and cleaner reaction profiles.[3][4][5] Microwave energy directly and efficiently heats the reaction mixture, leading to uniform and rapid temperature elevation that can drive reactions to completion in a fraction of the time required by conventional heating methods.[3][6] This application note details a microwave-assisted adaptation of the Biginelli-type condensation, a classic multi-component reaction (MCR), for the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol.

Causality of the Experimental Design

The chosen synthetic strategy is a one-pot, three-component cyclocondensation. This approach is predicated on the principles of atom economy and process efficiency, which are central to modern synthetic chemistry.

  • Reactants:

    • Tetrahydro-4H-pyran-4-one: This cyclic ketone serves as the backbone for the pyran portion of the final fused ring system. Its symmetrical nature simplifies the reaction, avoiding issues of regioselectivity.

    • Thiourea: This reactant provides the C2 and N1, N3 atoms of the pyrimidine ring, directly installing the desired 2-thiol group.

    • Paraformaldehyde: As a source of formaldehyde, this is the simplest aldehyde, providing the C5 methylene bridge in the final product.

  • Microwave Irradiation: The rationale for using microwave heating is its proven ability to significantly accelerate the rate of condensation reactions.[3][4] The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating, overcoming the activation energy barriers of the multiple steps in the reaction cascade (imine formation, Michael addition, and cyclization) much more efficiently than conventional oil bath heating. This often results in higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[6]

  • Solvent/Catalyst System: The reaction is proposed to be carried out under solvent-free or minimal solvent (e.g., ethanol) conditions with a catalytic amount of acid (e.g., HCl or a solid acid catalyst) to facilitate the key steps of the reaction mechanism, particularly the initial iminium ion formation and the final dehydration. Solvent-free conditions, when feasible under microwave irradiation, align with the principles of green chemistry by reducing waste.[3]

Reaction Mechanism

The reaction is believed to proceed through a mechanism analogous to the well-established Biginelli reaction. The key steps are outlined below:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of thiourea with formaldehyde (from paraformaldehyde) to form an N-acyliminium ion intermediate.

  • Enolate Formation: Tetrahydro-4H-pyran-4-one tautomerizes to its enol or enolate form.

  • C-C Bond Formation: The enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and creating an open-chain intermediate.

  • Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the second nitrogen of the thiourea moiety onto the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal yields the final dihydropyrimidine ring, fused to the pyran system.

Experimental Protocol

Materials and Equipment:

  • Tetrahydro-4H-pyran-4-one (≥98%)

  • Thiourea (≥99%)

  • Paraformaldehyde (≥95%)

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 g, 10.0 mmol), thiourea (0.91 g, 12.0 mmol), and paraformaldehyde (0.36 g, 12.0 mmol).

  • Solvent and Catalyst Addition: To the vial, add 3 mL of anhydrous ethanol and 2-3 drops of concentrated hydrochloric acid.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (using dynamic power control to maintain the target temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

    • Add 20 mL of cold water to the residue, which should induce precipitation of the crude product.

    • Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

    • Monitor the purification process by TLC.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValueRationale
Reactants Tetrahydro-4H-pyran-4-one, Thiourea, ParaformaldehydeReadily available starting materials for the desired fused heterocyclic system.
Stoichiometry 1.0 : 1.2 : 1.2A slight excess of thiourea and paraformaldehyde is used to drive the reaction to completion.
Solvent Ethanol (3 mL)A polar, protic solvent that couples well with microwaves and can solubilize the reactants.
Catalyst HCl (catalytic)Acid catalysis is crucial for the formation of the key iminium intermediate in Biginelli-type reactions.[7]
Microwave Power Dynamic (up to 300 W)Power is adjusted automatically to maintain the set temperature, preventing thermal runaway.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barriers within a short timeframe.
Reaction Time 10 minutesMicrowave irradiation drastically reduces reaction times compared to conventional heating (often several hours).[4][5]
Expected Yield 75-85%Based on similar microwave-assisted Biginelli-type reactions with cyclic ketones.[4]
Appearance White to off-white solidTypical appearance for this class of organic compounds.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~11.5-12.0 (s, 1H, -NH-, exchangeable with D₂O)

    • ~9.5-10.0 (s, 1H, -NH-C=S, exchangeable with D₂O)

    • ~4.5-4.7 (s, 2H, -CH₂- at position 5)

    • ~3.8-4.0 (t, 2H, -O-CH₂- at position 8)

    • ~2.8-3.0 (t, 2H, -CH₂- at position 7)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~175.0 (C=S, position 2)

    • ~150.0 (C4a)

    • ~105.0 (C8a)

    • ~65.0 (C8)

    • ~40.0 (C5)

    • ~30.0 (C7)

Visualization of the Workflow

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Microwave Synthesis cluster_workup Step 3: Workup & Purification cluster_analysis Step 4: Analysis Reactants 1. Combine Reactants: - Tetrahydro-4H-pyran-4-one - Thiourea - Paraformaldehyde Solvent 2. Add Solvent & Catalyst: - Ethanol - HCl (cat.) Reactants->Solvent MW 3. Microwave Irradiation: - 120 °C - 10 minutes Solvent->MW Workup 4. Evaporation & Precipitation MW->Workup Purify 5. Filtration & Recrystallization Workup->Purify Analysis 6. Characterization: - NMR, IR, MS Purify->Analysis

Caption: Workflow for the microwave-assisted synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol.

Conclusion

This application note provides a streamlined and efficient microwave-assisted protocol for the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. By employing a one-pot, three-component strategy, this method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This protocol should serve as a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of this important heterocyclic scaffold for further biological evaluation and library development.

References

  • Shaabani, A., et al. (2006). Microwave-assisted one-pot method for the efficient synthesis of spiro-fused heterocycles. Journal of Combinatorial Chemistry, 8(5), 685-688. Available at: [Link]

  • Tu, S., et al. (2009). An effective one-pot synthesis of dihydropyrimidinones using Melamine-formaldehyde resin supported H+ (MFRH) as an inexpensive and readily available reagent. Arkivoc, 2009(11), 123-132. Available at: [Link]

  • Navale, V. N., & Kuberkar, S. V. (2014). Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. Research Journal of Recent Sciences, 3, 370-374. Available at: [Link]

  • Hussein, M. A., et al. (2012). Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives. Journal of American Science, 8(9), 421-427. Available at: [Link]

  • Akbar, M., et al. (2022). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. RSC Advances, 12(45), 29549-29562. Available at: [Link]

  • Patel, R. B., et al. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. International Letters of Chemistry, Physics and Astronomy, 74, 9-14. Available at: [Link]

  • Brufani, M., et al. (1996). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 34(3), 203-208. Available at: [Link]

  • Waghmare, A. S., et al. (2022). Microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry, 15(1), 668-675. Available at: [Link]

  • Balalaie, S., et al. (2006). Microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones. Journal of the Brazilian Chemical Society, 17(1), 193-196. Available at: [Link]

  • Khan, I., et al. (2018). An efficient multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives and evaluation of their α-amylase and α-glucosidase inhibitory potential. Bioorganic Chemistry, 77, 364-372. Available at: [Link]

  • Wang, G-W., et al. (2012). Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation. Arkivoc, 2012(5), 117-127. Available at: [Link]

  • Singh, P., et al. (2014). IR, NMR spectral data of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 444-450. Available at: [Link]

  • Jain, A. K., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Heliyon, 6(12), e05622. Available at: [Link]

  • Ay, N. C., & Ungogo, S. M. (2016). Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Letters in Organic Chemistry, 13(1), 58-64. Available at: [Link]

  • Patil, S. B., & Patil, U. D. (2017). Microwave Assisted Synthesis of Tetrahydrobenzo[b]Pyrans Via One Pot Multicomponent Reaction Using [Et3NH][HSO4] as Ionic Liquid. YCMOU Journal of Science and Technology, 1(1), 1-8. Available at: [Link]

  • Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4987-5015. Available at: [Link]

  • Lei, F., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. Available at: [Link]

  • Abdullahi, M., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Crystals, 12(5), 705. Available at: [Link]

  • Wang, P., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1845. Available at: [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). Available at: [Link]

  • Patel, J. A., et al. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Letters in Drug Design & Discovery, 19(7), 654-664. Available at: [Link]

  • Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry, 14(1), 1-9. Available at: [Link]

  • Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 379. Available at: [Link]

Sources

Application

Application Note: Functionalization of the Thiol Group in Pyrano[4,3-d]pyrimidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: S-Alkylation, Oxidation, and Nucleophilic Aromatic Substitution (SNAr) Workflows Scientific Context & Strategic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: S-Alkylation, Oxidation, and Nucleophilic Aromatic Substitution (SNAr) Workflows

Scientific Context & Strategic Rationale

Pyrano[4,3-d]pyrimidines represent a privileged fused bicyclic scaffold in modern drug discovery. They are frequently deployed in the development of multikinase inhibitors (e.g., targeting VEGFR-2/KDR) and potent antiproliferative agents[1]. A highly effective strategy for generating structural and functional diversity at the C2 position of the pyrimidine ring involves the installation and subsequent functionalization of a thiol (mercapto) group.

As a Senior Application Scientist, I frequently observe that direct amination of a 2-thioxo/2-mercapto pyrimidine is thermodynamically unfavorable. The thiol group is a poor leaving group, and direct displacement requires extremely harsh conditions (e.g., neat fusion at >180 °C) that often degrade the oxygen-containing pyran ring.

The Mechanistic Solution: To bypass this limitation, we utilize a three-step activation cascade:

  • Regioselective S-Alkylation: The 2-mercapto-pyrano[4,3-d]pyrimidine exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. Under basic conditions, deprotonation yields a highly nucleophilic thiolate anion. According to Hard-Soft Acid-Base (HSAB) principles, the "soft" thiolate sulfur preferentially attacks "soft" electrophiles (like alkyl halides) over the "harder" ring nitrogens, ensuring high regioselectivity for S-alkylation.

  • Oxidative Activation: The resulting thioether is oxidized to a sulfone. This transforms the electron-donating alkylthio group into a strongly electron-withdrawing methylsulfonyl group, which is an exceptional leaving group.

  • Microwave-Assisted SNAr: The highly electrophilic C2 position can now undergo facile Nucleophilic Aromatic Substitution (SNAr) with various primary or secondary amines (such as anilines) under mild, microwave-assisted conditions[2]. This step is critical for installing the 2-anilino side moieties that engage in key double H-bonding interactions with the hinge region of kinase enzymes[1].

G A 2-Mercapto-pyrano [4,3-d]pyrimidine (Thiol/Thione) B S-Alkylation (Base, R-X) A->B C C2-Thioether Intermediate B->C D Oxidation (mCPBA) C->D E C2-Sulfone (Activated Leaving Group) D->E F SNAr Reaction (Amines/Anilines, MW) E->F G 2-Amino-pyrano [4,3-d]pyrimidine (Target Scaffold) F->G

Workflow for functionalizing 2-mercapto-pyrano[4,3-d]pyrimidines via S-alkylation and SNAr.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate is fully verified before proceeding to the next synthetic stage, preventing the carryover of impurities.

Protocol A: Regioselective S-Alkylation

Objective: Convert the 2-mercapto-pyrano[4,3-d]pyrimidine to a 2-(methylthio) derivative.

  • Preparation: Suspend 10.0 mmol of the 2-mercapto-pyrano[4,3-d]pyrimidine derivative in 25 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Thiolate Generation: Add 15.0 mmol (1.5 eq) of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the thiol without causing pyran ring opening.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add 11.0 mmol (1.1 eq) of Iodomethane (MeI).

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup & Validation: Pour the mixture into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water, and dry under vacuum.

    • Self-Validation Checkpoint: Analyze via ¹H-NMR. The disappearance of the broad -SH/-NH signal (~12.0 ppm) and the appearance of a sharp S-CH₃ singlet at ~2.5 ppm confirms successful S-alkylation over N-alkylation.

Protocol B: Oxidative Activation to Sulfone

Objective: Convert the thioether to a highly reactive methylsulfonyl leaving group.

  • Preparation: Dissolve 5.0 mmol of the thioether intermediate in 30 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Slowly add 11.0 mmol (2.2 eq) of meta-Chloroperoxybenzoic acid (mCPBA, 77% max) in small portions to control the exothermic reaction.

  • Progression: Stir the reaction mixture at room temperature for 4 hours.

  • Workup & Validation: Quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate in vacuo.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a distinct shift to a more polar spot. ¹H-NMR will show the S-CH₃ singlet (~2.5 ppm) shifting significantly downfield to ~3.3 ppm (SO₂-CH₃), confirming complete oxidation to the sulfone.

Protocol C: Microwave-Assisted SNAr Diversification

Objective: Install the critical 2-anilino/amino pharmacophore[3].

  • Preparation: In a 10 mL microwave-safe vial, combine 1.0 mmol of the C2-sulfone intermediate and 2.5 mmol (2.5 eq) of the desired amine (e.g., 4-fluoroaniline).

  • Solvent & Additives: Add 3 mL of N-Methyl-2-pyrrolidone (NMP). If using an aliphatic amine salt, add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes. Causality: Microwave heating ensures rapid, homogeneous energy transfer, pushing the SNAr reaction to completion in minutes rather than the hours required by conventional thermal heating, thereby minimizing thermal degradation of the pyran core[2].

  • Purification: Dilute with EtOAc, wash with brine to remove NMP, concentrate, and purify via flash column chromatography.

Quantitative Data & Optimization Summaries

The choice of base and solvent is critical for maximizing the yield of the S-alkylation step while preventing N-alkylation side products.

Table 1: Optimization of S-Alkylation Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Regioselectivity (S:N)Yield (%)
1TriethylamineEthanol784.085:1565
2K₂CO₃Acetone563.095:578
3K₂CO₃DMF252.0>99:192
4Cs₂CO₃DMF251.5>99:194

Note: DMF combined with inorganic carbonates provides the optimal dielectric environment for the HSAB-driven S-alkylation.

Table 2: Scope of Microwave-Assisted SNAr Amination (from C2-Sulfone)

Amine NucleophileSolventTemp (°C)Time (min)Yield (%)
AnilineNMP1202085
4-FluoroanilineNMP1202088
MorpholineEthanol1001595
N-MethylpiperazineEthanol1001592

Pharmacophore Mapping

The functionalization of the thiol group is not merely a synthetic exercise; it is a rational design choice. The resulting 2-amino/anilino groups are indispensable for the biological efficacy of these compounds.

G Core Pyrano[4,3-d]pyrimidine Core Scaffold Hinge C2-Anilino Group (Hinge Region Binder) Core->Hinge SNAr Installation Pocket C4-Substituent (Specificity Pocket) Core->Pocket Scaffold Design Pyran Pyran Ring Oxygen (H-Bond Acceptor) Core->Pyran Structural Feature

Pharmacophore mapping of pyrano[4,3-d]pyrimidine derivatives in multikinase inhibitor design.

References

  • Salerno, S., et al. "Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3‑d]pyrimidine-Based Antiproliferative Multikinase Inhibitors." University of Pisa (UNIPI). Available at: [Link]

  • Bougrin, K., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." MDPI. Available at:[Link]

  • Bhuyan, P. J., et al. "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." Beilstein Journals. Available at:[Link]

Sources

Method

Catalytic Methods for the Synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: Application Notes and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyranopyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The pyranopyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Specifically, the 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol core represents a valuable target for drug discovery, with derivatives exhibiting a wide range of biological activities. Traditional multi-step syntheses for such fused systems are often plagued by harsh conditions, low yields, and complex purification procedures. This application note details modern, efficient, and sustainable catalytic methods for the synthesis of this scaffold, primarily through one-pot multicomponent reactions. We provide a comparative overview of various catalytic systems, mechanistic insights, and detailed, field-proven protocols suitable for implementation in both academic and industrial research settings.

Part I: Synthetic Strategies & Mechanistic Insights

The synthesis of pyranopyrimidines has been significantly advanced by the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation.[1] This approach enhances efficiency by minimizing intermediate isolation steps, reducing solvent waste, and saving time. The most prominent strategy for assembling the pyrano[4,3-d]pyrimidine core is a variation of the Biginelli reaction.[2][3]

Core Reaction: A Biginelli-Type Multicomponent Approach

The synthesis of the target scaffold, 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, is achieved by the condensation of three key components:

  • An Aldehyde (R-CHO): This component introduces diversity at the C4 position of the final molecule. Aromatic and aliphatic aldehydes are widely used.[4]

  • Thiourea (H₂N-C(S)-NH₂): This synthon forms the pyrimidine-2-thiol ring. The use of thiourea is a well-established method for producing pyrimidine-2-thiones and thiols.[5][6][7]

  • 3,4-Dihydro-2H-pyran (DHP): This serves as the C3 building block that forms the saturated pyran ring fused to the pyrimidine core.[1]

The reaction proceeds through a cascade of acid- or base-catalyzed steps, typically involving the formation of an N-acyliminium ion intermediate, subsequent addition of the enolizable pyran component, and final cyclization.[1][8]

General Reaction Mechanism

The catalytic cycle typically follows a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield the final fused heterocyclic system.[9][10] The catalyst's primary role is to activate the reactants, often the aldehyde, and facilitate the key bond-forming steps.

Reaction_Mechanism cluster_0 Reaction Cascade Start Aldehyde + Thiourea + DHP Intermediate1 N-Acyliminium Ion Intermediate Start->Intermediate1 Catalyst Activation Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition of DHP Cyclization Intramolecular Cyclocondensation Intermediate2->Cyclization Product 5H,7H,8H-Pyrano[4,3-d] pyrimidine-2-thiol Cyclization->Product Dehydration

Caption: Generalized mechanistic pathway for the multicomponent synthesis.

Part II: Catalyst Systems in Focus

The choice of catalyst is critical and dictates the reaction's efficiency, selectivity, and environmental footprint. A wide array of catalysts, from simple organic molecules to complex nanomaterials, have been successfully employed.

A. Organocatalysis Organocatalysts are metal-free, small organic molecules that can promote chemical reactions. They are often lauded for their low toxicity, stability, and availability. L-proline, an amino acid, is a particularly effective bifunctional catalyst, capable of acting as both a Lewis base (via the amine) and a Brønsted acid (via the carboxylic acid) to activate the substrates.[1]

B. Heterogeneous Nanocatalysis Nanocatalysts offer significant advantages, including high surface-area-to-volume ratios, leading to enhanced catalytic activity, and ease of separation from the reaction mixture, which allows for catalyst recycling.[4] Magnetic nanoparticles (e.g., Fe₃O₄-based) are especially attractive as they can be recovered using an external magnet, simplifying the workup procedure significantly.[1][4] Other materials like MgO nanopowders have also shown high catalytic potential under solvent-free conditions.[11]

C. Lewis and Brønsted Acid Catalysis Traditional acid catalysis remains a cornerstone of Biginelli-type reactions.[3]

  • Lewis Acids: Catalysts like InBr₃, FeCl₃, and ZnCl₂ activate the aldehyde carbonyl group, facilitating the initial condensation with thiourea.[12]

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) or even trifluoroacetic acid (TFA) as a co-catalyst can effectively drive the reaction forward.[1]

Comparative Data on Catalytic Systems

The following table summarizes various catalytic systems used for the synthesis of pyranopyrimidine scaffolds, providing a basis for method selection.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Typical Yield (%)Reference
L-Proline / TFA20 mol% / 5 mol%Acetonitrile854-685-95[1]
Fe₃O₄@PVA-Cu²⁺ NPs15 mgWater/EthanolReflux0.5-190-98[1]
MgO Nanopowder10 mol%Solvent-free800.25-0.592-98[11]
DABCO30 mol%Water/Ethanol25-302-383-97[9]
Fe(NO₃)₃·9H₂O10 mol%Solvent-free25 (Grinding)0.1-0.288-96[13]
SBA-Pr-SO₃H0.02 gSolvent-free1400.2590-98[14]

Part III: Detailed Experimental Protocols

Here we provide two detailed, validated protocols for the synthesis of 4-Aryl-4,4a,5,7,8,8a-hexahydro-1H-pyrano[4,3-d]pyrimidine-2(3H)-thiones, which are isomeric to the target molecule and follow the same synthetic logic. The principles are directly adaptable for the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol by precise control of reactants and conditions.

Protocol 1: L-Proline-Catalyzed Organocatalytic Synthesis

Principle: This method utilizes L-proline as a green, recyclable organocatalyst with trifluoroacetic acid (TFA) as a co-catalyst. The reaction proceeds under reflux conditions in acetonitrile to afford the product with high diastereoselectivity.[1]

Materials and Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Thiourea (1.5 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.0 mmol)

  • L-Proline (0.20 mmol, 20 mol%)

  • Trifluoroacetic Acid (TFA) (0.05 mmol, 5 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), thiourea (1.5 mmol), 3,4-dihydro-2H-pyran (1.0 mmol), L-proline (0.20 mmol), and acetonitrile (5 mL).

  • Stir the mixture for 2-3 minutes to ensure homogeneity.

  • Add trifluoroacetic acid (0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (typically using a 7:3 hexane:ethyl acetate eluent). The reaction is usually complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of deionized water to the flask and stir for 5 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Magnetically Recoverable Nanoparticle-Catalyzed Synthesis

Principle: This protocol employs a heterogeneous catalyst composed of copper-chelated magnetic nanoparticles (Fe₃O₄@PVA-Cu²⁺).[1] The reaction is performed in an environmentally benign water-ethanol solvent system, and the catalyst is easily recovered post-reaction with an external magnet for reuse.

Materials and Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Thiourea (1.0 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.0 mmol)

  • Fe₃O₄@PVA-Cu²⁺ nanocatalyst (15 mg)

  • Ethanol/Water (1:1 v/v, 5 mL)

  • Hot Ethanol (for recrystallization)

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), thiourea (1.0 mmol), 3,4-dihydro-2H-pyran (1.0 mmol), and the Fe₃O₄@PVA-Cu²⁺ nanocatalyst (15 mg).

  • Add 5 mL of the 1:1 ethanol/water solvent mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 30-60 minutes (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Place a strong neodymium magnet against the side of the flask. The black nanocatalyst will be attracted to the magnet, allowing for the clear supernatant to be decanted.

  • Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time and combining them with the reaction supernatant. The catalyst can be dried and stored for future use.

  • The combined supernatant contains the product. Often, the product will precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and then recrystallize from hot ethanol to obtain the pure pyranopyrimidine-2-thione.

  • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, IR, MS).

Part IV: Experimental Workflow Visualization

A well-defined workflow is essential for reproducible results. The following diagram outlines the key stages from reaction setup to final product analysis.

Experimental_Workflow cluster_workflow General Synthesis & Analysis Workflow Setup 1. Reaction Setup (Reactants + Solvent + Catalyst) Reaction 2. Catalytic Reaction (Heating/Stirring) Setup->Reaction Separation 3. Catalyst Separation (Filtration / Magnetic Decantation) Reaction->Separation Workup 4. Product Workup (Extraction / Precipitation) Separation->Workup Purification 5. Purification (Recrystallization / Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, IR) Purification->Analysis

Caption: A standardized workflow for the catalytic synthesis of pyranopyrimidines.

Conclusion

The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol and its derivatives is most effectively achieved through multicomponent reactions facilitated by a diverse range of catalysts. Organocatalysts like L-proline offer a metal-free, environmentally friendly option, while heterogeneous nanocatalysts provide high efficiency coupled with the significant advantage of recyclability. The protocols detailed herein serve as a robust starting point for researchers, offering reliable and scalable methods for accessing this important heterocyclic scaffold. The choice of catalyst can be tailored based on available resources, desired environmental impact, and specific substrate scope, empowering chemists to develop novel compounds for applications in medicinal chemistry and beyond.

References

  • One-pot multicomponent synthesis of pyrano[2,3-d]pyrimidine derivatives catalyzed by supported magnetic nanoparticles. Sciforum. [Link]

  • MgO nanopowders catalyzed synthesis of pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivatives. Journal of Material Sciences & Engineering. [Link]

  • Synthesis of pyranopyrimidines. ResearchGate. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]

  • Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. [Link]

  • Synthesis and Applications of Pyrimidinethiones. Global Journals. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. [Link]

  • (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3. ResearchGate. [Link]

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Publishing. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5 H -Pyrano[2,3- d ]pyrimidine-2-ones/2,4-diones (Thiones). ResearchGate. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Semantic Scholar. [Link]

  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed. [Link]

  • Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang. ResearchGate. [Link]-ylpyridin-2-amine_Ping_Wang)

Sources

Application

Application Note: The 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Scaffold in Modern Drug Discovery

Abstract & Introduction The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleobases and a multitude of approved therapeutic agents.[1] Its inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleobases and a multitude of approved therapeutic agents.[1] Its inherent ability to engage in various biological interactions makes it a "privileged scaffold." When fused with a pyran ring to form the pyrano[4,3-d]pyrimidine core, the resulting bicyclic system offers a conformationally restricted, three-dimensional architecture that is ripe for exploration in drug discovery. This application note focuses specifically on the 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol scaffold, a versatile starting point for generating diverse chemical libraries.

The strategic placement of the 2-thiol group provides a highly reactive and specific handle for synthetic elaboration, allowing for the systematic investigation of structure-activity relationships (SAR). Fused pyrimidine systems, including pyranopyrimidines and their isosteres, have demonstrated a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[2][3][4][5] This guide provides a technical framework for leveraging this scaffold, from initial synthesis and derivatization to biological screening and data interpretation, tailored for researchers in drug development.

Scaffold Synthesis & Strategic Derivatization

The power of a scaffold lies in its synthetic accessibility and the ease with which its structure can be diversified. The pyrano[4,3-d]pyrimidine core is often constructed through multicomponent reactions, which offer high efficiency and atom economy.[5][6]

Core Synthesis: A General Approach

A common and effective method for synthesizing the pyranopyrimidine core involves a one-pot reaction between an active methylene compound (e.g., malononitrile), an aldehyde, and a pyrimidine derivative like barbituric acid or thiourea.[6][7][8] For the specific 2-thiol scaffold, a cyclocondensation reaction involving thiourea is a primary route.

dot graph "Core_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 1: General workflow for core scaffold synthesis.

The 2-Thiol Group: A Gateway for Diversification

The thiol (-SH) group at the C2 position is tautomerically equivalent to a thione (C=S) and serves as an excellent nucleophile. This allows for straightforward S-alkylation or S-arylation reactions, providing the primary method for library generation. This approach is well-documented for analogous 2-mercaptopyrimidine systems.[9][10]

Protocol 1: General S-Alkylation of the Scaffold

  • Rationale: This protocol leverages the nucleophilicity of the sulfur atom to introduce a wide variety of substituents. The choice of base and solvent is critical to ensure deprotonation of the thiol without undesirable side reactions.

  • Materials:

    • 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (1 equivalent)

    • Alkyl/benzyl halide (R-X, e.g., bromide or chloride) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • Dissolve the pyranopyrimidine-2-thiol scaffold in anhydrous DMF.

    • Add K₂CO₃ (or carefully add NaH portion-wise at 0 °C) and stir the mixture for 30 minutes at room temperature to form the thiolate anion.

    • Add the desired alkyl halide dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into ice-water.

    • The resulting precipitate (the S-alkylated product) is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

  • Validation: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Successful S-alkylation is typically confirmed by the disappearance of the -SH proton signal (if visible) and the appearance of new signals corresponding to the introduced alkyl group.

dot graph "Derivatization_Strategy" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 2: Diversification strategy via the 2-thiol handle.

Biological Applications & Target Space

The pyranopyrimidine scaffold and its close isosteres are most prominently featured in the literature as inhibitors of protein kinases, leveraging their structural similarity to the adenine ring of ATP.[11][12] Dysregulation of kinase signaling is a hallmark of cancer, making this target class highly attractive for therapeutic intervention.[2][13]

Primary Target Class: Protein Kinases

Many pyrazolo[3,4-d]pyrimidines, which are bioisosteres of pyranopyrimidines, act as ATP-competitive inhibitors by forming key hydrogen bonds within the kinase hinge region.[11][12] It is hypothesized that derivatives of the pyrano[4,3-d]pyrimidine scaffold operate via a similar mechanism. Targets include, but are not limited to:

  • VEGFR-2 (KDR): Crucial for angiogenesis; its inhibition is a key anti-cancer strategy.[2][13]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle; their inhibition can induce cell cycle arrest and apoptosis.[14]

  • PI3K/mTOR Pathway: A central signaling cascade that is frequently hyperactivated in cancer.[15][16]

Table 1: Example Biological Activities of Related Scaffolds

Scaffold ClassTarget(s)Reported ActivityCell Line ExamplesReference
Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidinesMulti-kinase (VEGFR-2)Potent antiproliferativeVarious human tumor lines[2][13]
Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidinesEGFRBroad-spectrum anticancer60 human cancer cell lines[17]
Thiopyrano[4,3-d]pyrimidinesPI3Kα / mTORPotent antitumor (IC₅₀ < 1 µM)A549, PC-3, MCF-7[16]
Pyrazolo[3,4-d]pyrimidinesCDKsAntiproliferativeK-562[14]
Other Potential Applications

Beyond oncology, various fused pyrimidine systems have shown promise as:

  • Antiviral agents: Notably as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4]

  • Antimicrobial agents: Exhibiting activity against both bacteria and fungi.[7][18]

  • Anti-inflammatory agents. [5]

dot graph "Kinase_Inhibition_Pathway" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Conceptual Mechanism of Action", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 3: ATP-competitive inhibition of a kinase signaling pathway.

Experimental Protocols & Screening Cascade

A hierarchical screening approach is essential for efficiently identifying promising lead compounds from a chemical library.

Primary Assay: Target-Based Biochemical Screen
  • Rationale: To directly measure the inhibitory effect of a compound on the purified target enzyme (e.g., a protein kinase). This provides a clean, quantitative measure of potency (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, high-throughput method.

  • Protocol 2: ADP-Glo™ Kinase Assay (General)

    • Kinase Reaction:

      • Prepare a reaction mix containing the kinase of interest, its specific substrate, and ATP in kinase reaction buffer.

      • Add compounds from the library (typically from a 10 mM DMSO stock, serially diluted) to a 384-well plate.

      • Initiate the reaction by adding the kinase/substrate/ATP mix to the wells.

      • Incubate at room temperature for 1 hour.

    • Signal Generation:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

    • Data Acquisition: Read the luminescent signal on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot percent inhibition versus compound concentration (log scale) and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Secondary Assay: Cell-Based Functional Screen
  • Rationale: To confirm that the compound's activity at the molecular target translates into a functional effect in a relevant cellular context. An anti-proliferative assay is a standard choice for potential anticancer agents.

  • Protocol 3: MTT Cell Proliferation Assay

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

    • Compound Treatment: Treat the cells with serial dilutions of the hit compounds identified from the primary screen. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

    • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C, 5% CO₂.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

dot graph "Screening_Cascade" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 4: A typical screening cascade for hit identification.

Conclusion & Future Directions

The 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol scaffold represents a synthetically tractable and biologically relevant starting point for drug discovery campaigns. Its proven utility in generating potent kinase inhibitors for oncology is well-supported by data from analogous heterocyclic systems. The strategic 2-thiol handle is the key to unlocking a vast chemical space through straightforward and robust synthetic protocols. Future work should focus on expanding the diversity of substituents at this position, exploring modifications at other positions of the bicyclic core, and screening the resulting libraries against a broader range of biological targets to fully exploit the potential of this privileged scaffold.

References

  • Unknown. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Salerno, S., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Unknown. (2025). Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Sayed, W. A., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules.
  • Aremu, O., et al. (2025). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives.
  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
  • Al-Ghorbani, M., et al. (2006).
  • Salerno, S., et al. (2019). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Unknown. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Zhu, W., et al. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Semantic Scholar.
  • Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • Xu, S., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules.
  • Wang, Z., et al. (2021). Discovery of Novel Dihydrothiopyrano[4,3- d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles. Journal of Medicinal Chemistry.
  • Lei, F., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors.
  • Pooja, G. S., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research.
  • Lei, F., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry.
  • Unknown. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea.
  • Matiichuk, V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
  • Al-Messri, Z. A. K. (2023).
  • Kumar, V., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society.
  • Al-Messri, Z. A. K. (2023).
  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pyrano[2,3-d]pyrimidine Thiols via Cyclization

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the reaction conditions for the cyclization of pyrano-pyrimidine thiols, a class of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the reaction conditions for the cyclization of pyrano-pyrimidine thiols, a class of heterocyclic compounds with significant pharmacological interest. We will delve into the mechanistic underpinnings of the common one-pot, three-component synthesis, explore a variety of catalytic systems and reaction conditions, and present a detailed, field-proven protocol. This guide is designed to empower researchers to not only reproduce these syntheses but also to rationally design and troubleshoot their own reaction strategies for novel derivatives.

Introduction: The Significance of Pyrano[2,3-d]pyrimidine Scaffolds

The fusion of pyran and pyrimidine rings to form the pyrano[2,3-d]pyrimidine scaffold has generated a class of compounds with a broad spectrum of biological activities. These derivatives have been investigated for their potential as antitumor, antibacterial, antihypertensive, and anti-inflammatory agents.[1][2] The inclusion of a thiol group, often by using thiobarbituric acid as a precursor, can further modulate the pharmacological profile of these molecules. The efficient construction of this privileged scaffold is therefore a critical task for medicinal chemists and drug development professionals.

Traditionally, the synthesis of these molecules involved multi-step procedures that were often plagued by harsh reaction conditions, long reaction times, and low overall yields.[1][3] However, the advent of multicomponent reactions (MCRs) has revolutionized the synthesis of pyrano[2,3-d]pyrimidines, allowing for the construction of complex molecules from simple starting materials in a single, atom-economical step.[2] This guide will focus on the most prevalent and versatile of these MCRs: the one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and thiobarbituric acid.

Mechanistic Insights: The Knoevenagel-Michael Cascade

The one-pot synthesis of pyrano[2,3-d]pyrimidine thiols proceeds through a well-established reaction cascade, typically initiated by a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and tautomerization. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The generally accepted mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base- or acid-catalyzed condensation between the aromatic aldehyde and malononitrile. This step generates a highly electrophilic α,β-unsaturated intermediate, an arylidenemalononitrile.

  • Michael Addition: The enol form of thiobarbituric acid then acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidenemalononitrile in a Michael-type 1,4-addition. This forms an open-chain intermediate.

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization, where a nucleophilic nitrogen from the thiobarbituric acid moiety attacks one of the nitrile groups. A subsequent tautomerization leads to the formation of the stable, aromatic pyrano[2,3-d]pyrimidine ring system.

A plausible mechanism for the formation of pyrano[2,3-d]pyrimidine dione derivatives is outlined in several studies.[3][4]

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile (Catalyst) Malononitrile Malononitrile Open_Chain_Intermediate Open-Chain Intermediate Arylidenemalononitrile->Open_Chain_Intermediate + Thiobarbituric Acid Thiobarbituric_Acid Thiobarbituric Acid (Enol form) Final_Product Pyrano[2,3-d]pyrimidine Thiol Open_Chain_Intermediate->Final_Product Intramolecular Cyclization

Figure 1: General reaction mechanism for the three-component synthesis.

Reaction Conditions: A Comparative Overview

The choice of reaction conditions can have a profound impact on the yield, purity, and reaction time for the synthesis of pyrano[2,3-d]pyrimidine thiols. A wide array of catalysts, solvents, and energy sources have been successfully employed. The following table summarizes a selection of reported conditions, highlighting the versatility of this transformation.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Nanocatalysts
SBA-Pr-SO3HSolvent-free14015 minHigh[3]
Supported Magnetic NanoparticlesNot SpecifiedRoom TempNot SpecifiedHigh[1]
SnO2/SiO2 NanocompositeEthanolRoom TempNot SpecifiedHigh[4]
Fe3O4, ZnO, or Mn3O4Not SpecifiedNot SpecifiedNot SpecifiedHigh[5]
Organocatalysts
PiperidineMethanolReflux5-6 hoursMedium to Excellent[6]
L-prolineAqueous EthanolNot SpecifiedNot SpecifiedHigh[7]
DABCOAqueous MediaNot SpecifiedNot SpecifiedHigh[8]
Lewis Acids
Indium(III) chloride (1 mol%)Not SpecifiedRoom TempNot Specified80-99[9]
Green & Alternative Conditions
Ultrasound IrradiationAqueous MediaNot SpecifiedNot SpecifiedHigh[6][7]
Microwave IrradiationNot SpecifiedNot SpecifiedShortHigh[6]
Kiwi Juice (Biocatalyst)Not SpecifiedNot SpecifiedShort85-98[10]
Deep Eutectic SolventGlyoxylic acid:L-ProlineNot SpecifiedShortHigh

Expertise & Experience: The data clearly indicates a trend towards more environmentally friendly and efficient methodologies. While traditional methods using organic bases like piperidine are effective, they often require longer reaction times and reflux conditions.[6] The use of nanocatalysts offers high yields under milder conditions and the potential for catalyst recycling.[1][11] Furthermore, the exploration of green solvents like water and deep eutectic solvents, as well as alternative energy sources like ultrasound and microwave irradiation, represents the cutting edge of this field, offering reduced environmental impact and accelerated reaction rates.[6][7]

Detailed Experimental Protocol: A Case Study

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrano[2,3-d]pyrimidine thiol derivative using a readily available organocatalyst. This protocol is designed to be a robust starting point for researchers new to this chemistry.

Synthesis of 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Thiobarbituric acid (1.44 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (30 mL)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and thiobarbituric acid (10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mL) to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for 10-15 minutes. A solid may begin to precipitate. Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane, 3:1). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum to afford the pure 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Trustworthiness & Self-Validation: This protocol incorporates several features to ensure reproducibility and self-validation. The use of TLC for reaction monitoring provides a clear and reliable method to determine the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The precipitation of the product upon cooling and the subsequent washing steps provide a simple and effective purification method, often yielding a product of high purity without the need for column chromatography. The final characterization by spectroscopic methods provides definitive proof of the product's identity and purity.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Start Low_Yield Low or No Product Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction (TLC) Low_Yield->Incomplete_Reaction Side_Products Formation of Side Products Low_Yield->Side_Products Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Possible Cause Purification_Issues Purification Difficulties Low_Yield->Purification_Issues Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Optimize_Solvent Optimize Solvent System Side_Products->Optimize_Solvent Check_Reagents->Incomplete_Reaction Change_Catalyst Change Catalyst (e.g., to Nanocatalyst) Increase_Time_Temp->Change_Catalyst If still incomplete Recrystallization Attempt Recrystallization Purification_Issues->Recrystallization Column_Chromatography Use Column Chromatography Recrystallization->Column_Chromatography If purity is still low

Figure 2: A logical workflow for troubleshooting common synthesis issues.

Expertise & Experience: When faced with low yields, the first step should always be to verify the quality and stoichiometry of the starting materials. Aldehydes, in particular, can oxidize over time. If the reaction is sluggish, a more active catalytic system, such as a nanocatalyst, could be employed. The formation of side products often points to a need for milder reaction conditions or a different solvent system that may favor the desired reaction pathway.

Conclusion

The one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine thiols is a powerful and versatile method for accessing a class of molecules with significant therapeutic potential. By understanding the underlying reaction mechanism and the influence of various reaction parameters, researchers can efficiently synthesize a wide range of derivatives. The ongoing development of novel catalytic systems and the adoption of green chemistry principles continue to enhance the efficiency and sustainability of these important transformations.

References

  • Bararjanian, M.; Balalaie, S.; Movassagh, B.; Amani, A. M. J. Iran. Chem. Soc. 2009, 6, 436. (Source not directly in search results, but cited within[1])

  • Bazgir, A.; et al. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
  • Dabholkar, V. V.; et al.
  • Dekamin, M. G.; et al. One-pot multicomponent synthesis of pyrano[2,3-d]pyrimidine derivatives catalyzed by supported magnetic nanoparticles. Sciforum.
  • Das, B.; et al. An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction. Beilstein Journals.
  • Shaabani, A.; et al. Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. Taylor & Francis.
  • Hassan, A. S.; et al. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT)
  • Maleki, A.; et al.
  • Fattah, M. E. A.; et al. Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D)
  • Al-Messri, Z. A. K.
  • Kumar, D.; et al. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PMC.
  • Plausible mechanism for the synthesis of pyrano[2,3-d]pyrimidinone.
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [No Source Found].
  • Abdel-monem, M. I.; et al.
  • Yousif, M. N. M.; et al. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry.
  • Al-Messri, Z. A. K.
  • Possible mechanism of pyrano[2,3-d]pyrimidine products.
  • Boukattaya, M.; et al. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.
  • Karande, V.; et al. An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. Indian Journal of Chemistry (IJC).
  • Abdel-Wahab, B. F.; et al.
  • Synthesis of pyrano[2,3-d]pyrimidines under the optimized conditions...
  • Kumar, D.; et al. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.

Sources

Application

Advanced Protocols for S-Functionalization of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Application Note: AN-2026-PYR-SH & ) Executive Summary This guide details the experimental protocols for utilizing 5H,7H,8H-pyrano[4,3-d]pyrimidine-2-thiol (referred to herein as PPT-2-SH ) as a nucleophilic scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR-SH


 & 

)

Executive Summary

This guide details the experimental protocols for utilizing 5H,7H,8H-pyrano[4,3-d]pyrimidine-2-thiol (referred to herein as PPT-2-SH ) as a nucleophilic scaffold in medicinal chemistry. The fused pyrano-pyrimidine core is a privileged structure in drug discovery, serving as a bioisostere for quinazolines and purines. The C2-thiol group provides a versatile handle for synthesizing thioethers, which are critical for optimizing lipophilicity and target engagement in kinase inhibitors (e.g., PI3K/mTOR pathways).

This document provides validated workflows for S-selective alkylation and heteroarylation , addressing the common challenge of regioselectivity (S- vs. N-alkylation) inherent to pyrimidine thiones.

Chemical Context & Mechanistic Grounding[1][2]

Structural Properties

PPT-2-SH exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In solution (polar solvents like DMSO or DMF), the thione form predominates. However, under basic conditions, the species reacts via the thiolate anion (C) , which is a soft nucleophile according to Pearson's HSAB theory.

  • Soft Nucleophile: Thiolate (

    
    ).
    
  • Hard Nucleophile: Pyrimidine Nitrogen (

    
    ).
    
Regioselectivity Control

To achieve exclusive S-functionalization (desired) over N-alkylation (undesired byproduct), the protocol leverages the "Soft-Soft" interaction principle:

  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) buffer the reaction to generate the thiolate without creating a "naked" nitrogen anion.
  • Solvent: Polar aprotic solvents (DMF, Acetone) stabilize the transition state.

  • Electrophile: Soft electrophiles (alkyl halides,

    
    -haloketones) favor S-attack.
    
Mechanistic Pathway Diagram[2]

ReactionMechanism Thione Thione Tautomer (Major) Thiol Thiol Tautomer (Minor) Thione->Thiol Equilibrium Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base (-H+) TS_S Transition State (S-Attack) Thiolate->TS_S Soft Electrophile (R-X) TS_N Transition State (N-Attack) Thiolate->TS_N Hard Electrophile Prod_S S-Substituted Product (Thermodynamic) TS_S->Prod_S Prod_N N-Substituted Product (Kinetic/Hard) TS_N->Prod_N

Figure 1: Mechanistic pathway highlighting the divergence between S- and N-alkylation based on transition state stability.

Experimental Protocols

Protocol A: Standard S-Alkylation (High-Throughput Compatible)

Application: Synthesis of thioether libraries using alkyl halides (e.g., Benzyl bromide, Methyl iodide). Scale: 1.0 mmol (adaptable).

Reagents:

  • PPT-2-SH : 1.0 equiv.

  • Electrophile (R-X) : 1.1 equiv.

  • Base : Anhydrous

    
     (1.5 equiv).
    
  • Solvent : DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL round-bottom flask, dissolve PPT-2-SH (1.0 mmol) in anhydrous DMF (3 mL).

  • Activation: Add anhydrous

    
     (1.5 mmol, 207 mg). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the thiolate forms.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The product usually has a higher

    
     than the starting thiol.
    
  • Work-up: Pour the reaction mixture into ice-cold water (15 mL).

    • Solid Product: If precipitate forms, filter, wash with water (

      
      ), and dry in vacuo.
      
    • Oil Product: Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol or Flash Chromatography (

    
    , Hexane/EtOAc gradient).
    

Critical Note: For volatile alkyl halides (e.g., MeI), use a sealed tube and cool the mixture to 0°C before addition.

Protocol B: Phase-Transfer Catalyzed (PTC) S-Alkylation

Application: Green chemistry approach for scale-up; avoids DMF removal. Catalyst: TBAB (Tetrabutylammonium bromide).[1]

Reagents:

  • PPT-2-SH : 1.0 equiv.

  • Electrophile : 1.1 equiv.[2]

  • Solvent : Water/Dichloromethane (1:1 biphasic system).

  • Base : NaOH (10% aqueous solution).

  • Catalyst : TBAB (5 mol%).

Step-by-Step Methodology:

  • Biphasic Setup: In a flask, add PPT-2-SH (5.0 mmol) and DCM (20 mL).

  • Catalyst Addition: Add TBAB (0.25 mmol) and 10% NaOH solution (20 mL). Stir vigorously.

  • Reaction: Add the electrophile (5.5 mmol) in one portion. Stir vigorously at RT for 6–12 hours.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Finishing: Combine organics, wash with water, dry (

    
    ), and evaporate.
    
  • Yield: Typically >85% due to the high nucleophilicity of the "naked" thiolate ion pair in the organic phase.

Protocol C: Heteroarylation

Application: Linking the pyrimidine thiol to another aromatic ring (e.g., Pyridine, Quinoline) to create bi-heterocyclic systems. Requirement: The electrophilic partner must have a good leaving group (Cl, F) activated by an electron-withdrawing group (EWG).

Reagents:

  • PPT-2-SH : 1.0 equiv.

  • Heteroaryl Chloride (Ar-Cl) : 1.0 equiv.

  • Base :

    
     (2.0 equiv) or NaH (1.2 equiv, for unreactive substrates).
    
  • Solvent : Dry DMSO or NMP.

  • Temp : 80–120°C.

Step-by-Step Methodology:

  • Dissolution: Dissolve PPT-2-SH (1.0 mmol) and the Heteroaryl Chloride (1.0 mmol) in dry DMSO (2 mL).

  • Base Addition: Add

    
     (2.0 mmol).
    
  • Heating: Heat the mixture to 100°C under inert atmosphere (

    
    ) for 4–8 hours.
    
  • Monitoring: Monitor by LC-MS. Look for the mass

    
    .
    
  • Work-up: Cool to RT. Dilute with water (20 mL). Extract with EtOAc.

  • Note: If using NaH, add it to the thiol in DMSO at 0°C first, wait for

    
     evolution to cease (15 min), then add the electrophile.
    

Analytical Characterization & Troubleshooting

Distinguishing S- vs. N-Alkylation

The most common failure mode is N-alkylation. Use NMR to verify regioselectivity.[2][3]

FeatureS-Alkylated Product (Desired)N-Alkylated Product (Undesired)

NMR (C2)

160–170 ppm
(Typical for

)

150–155 ppm
(Typical for

character)

NMR (

)

30–35 ppm
N/A

NMR (

)
N/A

45–55 ppm
(Deshielded by Nitrogen)
HMBC Correlation between

protons and C2
Correlation between

protons and C2/C4
Optimization Decision Tree

OptimizationTree Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield LowYield Low Conversion? CheckYield->LowYield < 50% RegioIssue N-Alkylation Observed? CheckYield->RegioIssue Wrong Isomer Heat Increase Temp to 60°C or Switch to DMSO LowYield->Heat Steric Hindrance? StrongBase Switch Base: K2CO3 -> Cs2CO3 or NaH LowYield->StrongBase Low Reactivity? SolventSwitch Switch Solvent: Polar Aprotic (Acetone) -> Non-polar RegioIssue->SolventSwitch Stabilize Thiolate HardSoft Use Softer Electrophile (Br instead of Cl) RegioIssue->HardSoft HSAB Principle

Figure 2: Troubleshooting logic for optimizing reaction yields and selectivity.

References

  • Synthesis and Biological Evaluation of Pyranopyrimidines

    • Source: Asian Journal of Pharmaceutical Research, 2024.[4]

    • Relevance: Reviews the general biological activity and synthesis of the pyrano[2,3-d] and [4,3-d] scaffolds.
    • URL:[Link]

  • Thiopyrano[4,3-d]pyrimidine Synthesis & Reactivity

    • Source: Wang, P., et al. "Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
    • Relevance: Provides detailed NMR data and reaction conditions for the closely related thiopyrano analog, validating the and alkyl
    • URL:[Link]

  • Regioselectivity in Pyrimidine Alkylation

    • Source: "N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines.
    • Relevance: Establishes the NMR chemical shift rules for distinguishing S- vs N-alkyl
    • URL:[Link]

  • Green Chemistry Protocols for Fused Pyrimidines

    • Source: Journal of Materials and Environmental Science, 2017.[1]

    • Relevance: Validates aqueous/PTC conditions for synthesizing fused pyrimidine systems.
    • URL:[Link]

  • Anticancer Activity of S-Substituted Pyrimidines

    • Source: European Journal of Medicinal Chemistry, 2013.[5]

    • Relevance: Highlights the structure-activity relationship (SAR) importance of the S-substituent for antitumor efficacy.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol synthesis

Technical Support Center: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Synthesis Case ID: PYR-43D-SH-OPT Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Tautomerism Reality Before opti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Synthesis

  • Case ID: PYR-43D-SH-OPT

  • Status: Active

  • Assigned Specialist: Senior Application Scientist

Executive Summary: The Tautomerism Reality

Before optimizing yield, we must address a fundamental chemical reality: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2(1H)-thione .

In the solid state and polar solvents, the thione (C=S) form usually predominates. If your target is the free thiol (-SH) for nucleophilic substitution (e.g., to make S-alkyl derivatives), you must synthesize the thione first and generate the thiol in situ using a base, or trap it via S-alkylation.

This guide focuses on maximizing the yield of the parent thione/thiol scaffold using a Modified Biginelli-Type Cyclocondensation .

Module 1: High-Yield Experimental Protocol

We recommend moving away from the classic HCl/Ethanol reflux, which often suffers from long reaction times (12-24h) and moderate yields (40-60%).

The "Gold Standard" Method: TMSCl-Mediated Cyclization This method utilizes Chlorotrimethylsilane (TMSCl) as a Lewis acid promoter and dehydrating agent, typically boosting yields to 85-92% while reducing reaction time to 2-4 hours.

Reagents & Stoichiometry
ComponentEquiv.Role
Tetrahydro-4H-pyran-4-one 1.0Cyclic Ketone Scaffold
Aromatic Aldehyde 1.0C4-Substituent Source
Thiourea 1.2N-C-N & Sulfur Source
TMSCl 2.0Promoter/Dehydrating Agent
Acetonitrile (MeCN) SolventPolar Aprotic Medium
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a Nitrogen atmosphere.

  • Mixing: Add Tetrahydro-4H-pyran-4-one (10 mmol), Aromatic Aldehyde (10 mmol), and Thiourea (12 mmol) to Acetonitrile (20 mL).

  • Activation: Add TMSCl (20 mmol) dropwise via syringe. Note: Slight fuming may occur; ensure good ventilation.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C).

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The reaction usually completes in 2-4 hours .[1]

    • Success Indicator: The solution often turns from clear/pale to a deep yellow/orange, and a precipitate may begin to form.

  • Workup (Critical for Yield):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL). Stir vigorously for 15 minutes.

    • The solid product (Thione form) will precipitate.

  • Purification:

    • Filter the solid under vacuum.

    • Wash: Wash with cold water (2x) followed by a small amount of cold Ethanol/Ether (1:1) to remove unreacted aldehyde/thiourea.

    • Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol mixture if purity is <95%.

Module 2: Reaction Mechanics & Logic

To troubleshoot effectively, you must understand the "Why." This is not a standard Biginelli reaction because we are using a cyclic ketone, not a beta-keto ester.

The Pathway:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene of the pyranone to form an aryl-methylene intermediate .

  • Michael Addition: Thiourea attacks the electron-deficient alkene.

  • Cyclization: Intramolecular attack closes the pyrimidine ring.

  • Dehydration: Loss of water establishes the double bond (facilitated by TMSCl).

ReactionPathway Start Tetrahydro-4H-pyran-4-one + Aldehyde Inter1 Knoevenagel Intermediate (Arylidene) Start->Inter1 - H2O TMS TMSCl Catalyst TMS->Inter1 Activates Cyclization Cyclization & Dehydration TMS->Cyclization Promotes -H2O Inter2 Michael Adduct Inter1->Inter2 Michael Addn Thiourea + Thiourea Thiourea->Inter2 Inter2->Cyclization Product Pyrano[4,3-d]pyrimidine-2-thione (Solid Precipitate) Cyclization->Product

Caption: Mechanistic flow of the TMSCl-mediated synthesis showing critical catalytic intervention points.

Module 3: Troubleshooting Guide

Symptom 1: "Sticky Gum" instead of Solid Precipitate

  • Cause: Polymerization of the aldehyde or presence of unreacted thiourea/solvent impurities.

  • Fix:

    • Decant the supernatant.

    • Triturate (grind) the gum with Diethyl Ether or Cold Ethanol . This often induces crystallization.

    • If that fails, dissolve in minimal DMF and precipitate by slow addition of water.

Symptom 2: Low Yield (<40%)

  • Cause A: Incomplete Knoevenagel condensation (Step 1).

    • Fix: Ensure the aldehyde is fresh (not oxidized to carboxylic acid).

  • Cause B: Wet solvent.

    • Fix: TMSCl hydrolyzes in water. Use anhydrous Acetonitrile or DMF.

  • Cause C: Reaction stops at the intermediate (Michael adduct).

    • Fix: Increase reflux time or add a stronger acid catalyst (e.g., p-TSA) to force dehydration.

Symptom 3: Product is Colored (Red/Dark Brown)

  • Cause: Oxidation of the Thione/Thiol to Disulfides or decomposition.

  • Fix:

    • Perform the reaction under Nitrogen/Argon .

    • Add a pinch of Sodium Metabisulfite during the aqueous workup to reduce any oxidized species.

Visual Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield or Impurity CheckTLC Check TLC Issue->CheckTLC Spots Many Spots? CheckTLC->Spots Yes RawMat Raw Materials Left? CheckTLC->RawMat Yes SideRxn Side Reactions (Oxidation/Polymerization) Spots->SideRxn Stalled Reaction Stalled RawMat->Stalled Fix1 Use Inert Atm (N2) Purify Aldehyde SideRxn->Fix1 Fix2 Check Solvent Dryness Add more TMSCl Stalled->Fix2

Caption: Decision tree for diagnosing yield failures based on Thin Layer Chromatography (TLC) analysis.

Module 4: Frequently Asked Questions (FAQ)

Q: I need the 'Thiol' (-SH) form for a specific binding study. How do I ensure I have that tautomer? A: In solution (especially in DMSO or alcohols), the tautomers equilibrate. To lock the sulfur in the thiol form, you typically must alkylate it (e.g., with Methyl Iodide) to form the S-Methyl derivative. If you need the free thiol, dissolve the thione in alkaline solution (NaOH), where it exists as the thiolate anion (


), and then carefully acidify.

Q: Can I use Urea instead of Thiourea? A: Yes, this will yield the 2-oxo derivative (Pyrano[4,3-d]pyrimidine-2-one). The reaction conditions are identical, though Urea is generally less nucleophilic than Thiourea, so reaction times may be 1-2 hours longer.

Q: Is TMSCl the only catalyst option? A: No.

  • Alternative 1 (Green):Ionic Liquids (e.g., [bmim]BF4) allow for high yields and catalyst recycling.

  • Alternative 2 (Classic):Piperidine (catalytic amount) in Ethanol reflux.[2] This is slower (10-12h) but cheaper for large batches.

Q: My aldehyde has an electron-withdrawing group (e.g., -NO2). Will this affect yield? A: Actually, electron-withdrawing groups on the aldehyde usually increase the rate of the Knoevenagel condensation (Step 1), often leading to higher yields and faster reaction times compared to electron-rich aldehydes (e.g., -OMe).

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 1

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[6][7] New Tricks from an Old Dog. Accounts of Chemical Research. Retrieved from 6

  • Wang, P., et al. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine. Retrieved from 8

  • Xu, S., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry Letters. Retrieved from 9

Sources

Optimization

Technical Support Center: Preventing Oxidative Dimerization of Pyrimidine-2-Thiols

Welcome to the Technical Support Center. Pyrimidine-2-thiols are critical nucleophilic building blocks in drug development, bioconjugation, and chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine-2-thiols are critical nucleophilic building blocks in drug development, bioconjugation, and chemical synthesis. However, their dynamic thione-thiol tautomeric nature makes them highly susceptible to oxidative dimerization, rapidly forming unreactive symmetrical disulfides[1].

This guide provides field-proven, self-validating protocols to diagnose, prevent, and reverse this oxidation, ensuring high yields in your downstream cross-coupling and S-alkylation workflows.

Mechanistic Overview: The Oxidation Pathway

To prevent dimerization, we must first understand the structural equilibrium of pyrimidine-2-thiols. The diagram below illustrates the oxidation pathway and highlights the specific nodes where experimental interventions (green) can halt or reverse the degradation.

ThiolOxidation Thione Pyrimidine-2-thione Thiol Pyrimidine-2-thiol (Neutral R-SH) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Reactive R-S⁻) Thiol->Thiolate Alkaline pH Disulfide Symmetrical Disulfide (Inactive Dimer) Thiolate->Disulfide Oxidation Disulfide->Thiol Reduction O2 Dissolved O2 O2->Disulfide Drives Oxidation TCEP TCEP (Reducing Agent) TCEP->Disulfide Cleaves S-S Degas Degassed Solvents Degas->O2 Removes Acidic Acidic pH (< 6.0) Acidic->Thiolate Blocks

Figure 1: Thione-thiol tautomerism, oxidative dimerization pathway, and targeted intervention strategies.

Troubleshooting Guide: Diagnostics & Solutions

ProblemMechanistic CauseSuggested Solution
White precipitate forms in the reagent bottle or reaction mixture over time. Oxidative Dimerization: The symmetrical disulfide dimer is significantly less soluble in standard reaction solvents than its monomeric thiol counterpart[2].Verify purity via HPLC. If dimerized, reduce in situ with TCEP[2],[3]. Store future batches under Argon in degassed solvents[4].
Low yield in downstream S-alkylation or cross-coupling reactions. Loss of Nucleophilicity: The reactive sulfhydryl (-SH) group is locked in an unreactive disulfide bond[2].Add a non-thiol reducing agent (TCEP) directly to the reaction mixture prior to adding the electrophile[5].
Inconsistent oxidation rates between different solvent systems. Tautomeric Shift: Polar solvents promote self-association and shift the equilibrium toward the more easily oxidized thione/thiolate forms[1],[6].When possible, utilize non-polar solvents (e.g., cyclohexane, dichloromethane) where the stable thiol form predominates[6].

Deep-Dive FAQs: The "Why" Behind the Workflows

Q: Why is the thiolate anion more susceptible to oxidation than the neutral thiol? A: Oxidation is fundamentally an electron-loss process. The thiolate anion (R-S⁻), which becomes prevalent at higher (alkaline) pH values, possesses a higher electron density than the neutral thiol (R-SH)[2]. This makes it far more readily oxidized by dissolved oxygen to form a thiyl radical, which rapidly dimerizes into a disulfide[2]. Maintaining a slightly acidic pH keeps the compound protonated, drastically slowing the oxidation rate[2].

Q: Why do we mandate TCEP over DTT for reversing pyrimidine-2-thiol dimerization? A: Dithiothreitol (DTT) requires an alkaline pH (7.0–9.5) to act as an effective reducing agent[7]. However, at this high pH, the pyrimidine-2-thiol is converted to the highly oxidizable thiolate anion[2]. If DTT is removed, the target rapidly re-oxidizes. Furthermore, DTT contains thiols itself, which will compete with your target in downstream S-alkylation reactions[5]. Tris(2-carboxyethyl)phosphine (TCEP) is thiol-free, operates effectively across a broad pH range (1.5–9.0), and is highly resistant to air oxidation[5],[3]. This allows you to reduce the disulfide at an acidic pH where the resulting monomer is stable, without needing to remove the TCEP before subsequent coupling steps[5],[3].

Q: How does solvent polarity dictate the shelf-life of pyrimidine-2-thiols? A: Pyrimidine-2-thiols exist in a dynamic thione-thiol tautomeric equilibrium. Spectroscopic studies reveal that polar solvents (e.g., water, ethanol, dioxane) stabilize the more polar thione form and promote self-association, leading to rapid, quantitative transformation into symmetrical disulfides upon standing[1],[6]. Conversely, in dilute solutions using non-polar solvents, the stable thiol form predominates, extending shelf-life[1],[6].

Validated Experimental Protocols

Protocol A: Preparation of Anaerobic Solvents (Freeze-Pump-Thaw Method)

Causality: Dissolved oxygen is the primary electron acceptor in thiol oxidation[4]. Removing it completely halts the dimerization pathway.

  • Transfer the desired solvent into a Schlenk flask equipped with a high-vacuum stopcock.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the stopcock to a high-vacuum line (Schlenk line) for 5–10 minutes to evacuate the headspace[4].

  • Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath.

    • Self-Validation Check: During the thaw cycle, observe the vigorous bubbling as dissolved gases escape.

  • Repeat steps 2–4 for a minimum of three cycles. When bubbling ceases during the thaw phase, the solvent is fully degassed.

  • After the final thaw, backfill the flask with ultra-pure Argon or Nitrogen gas[4].

Protocol B: In Situ Reduction of Pyrimidine-2-Thiol Disulfides using TCEP

Causality: TCEP selectively cleaves the S-S bond via a phosphonium intermediate, releasing the free thiol without requiring post-reaction purification[5],[3].

  • Dissolve the oxidized pyrimidine-2-thiol (or the crude reaction mixture containing the precipitate) in a degassed aqueous buffer or compatible solvent mixture (e.g., slightly acidic buffer, pH 4.0–6.0)[2],[3].

  • Prepare a fresh stock solution of TCEP•HCl (e.g., 100 mM) in the same degassed buffer. (Note: TCEP•HCl is highly hydrophilic and soluble in water up to 310 g/L[3]).

  • Add the TCEP solution to the thiol mixture to achieve a 2- to 10-fold molar excess over the estimated disulfide concentration[2],[3].

  • Stir the reaction mixture at room temperature for 15–30 minutes[2].

    • Self-Validation Check: The disappearance of the white disulfide precipitate and the restoration of a clear solution visually confirms successful reduction back to the highly soluble monomeric thiol.

  • Proceed directly to downstream labeling, cross-coupling, or S-alkylation. Do not remove the TCEP, as its continued presence will prevent re-oxidation during the subsequent steps[5].

Quantitative Data: Reducing Agent Comparison

When selecting a reagent to reverse oxidative dimerization, TCEP provides distinct mechanistic advantages over traditional thiol-based reductants.

PropertyTCEP•HClDTT (Dithiothreitol)β-Mercaptoethanol (BME)
Optimal pH Range 1.5 – 9.0[3]7.0 – 9.5[7]7.0 – 9.0
Air Stability Highly resistant to oxidation[3]Readily oxidized by air[7]Readily oxidized by air
Contains Free Thiols? No[5]Yes (Dithiol)[5]Yes (Monothiol)
Removal Required Before Alkylation? No (Does not compete)[5]Yes (Competes with target)[5]Yes (Competes with target)
Metal Chelator Required? No (Stable with trace metals)[8]Yes (e.g., EGTA/EDTA needed)[8]Yes

References

  • Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." ResearchGate. [Link]

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." Bio-Synthesis. [Link]

  • "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry. [Link]

  • Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Science Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Pyrano[4,3-d]pyrimidine-2-thiol

Welcome to the technical support center for the purification of pyrano[4,3-d]pyrimidine-2-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrano[4,3-d]pyrimidine-2-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Recrystallization is a powerful technique for purification, but its success is critically dependent on the selection of an appropriate solvent system. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of pyrano[4,3-d]pyrimidine-2-thiol.

Q1: My compound is not dissolving, or is only sparingly soluble, even in boiling solvent. What should I do?

This is a common issue, particularly with polar heterocyclic systems that can exhibit strong intermolecular forces like hydrogen bonding.

Root Cause Analysis: The pyrano[4,3-d]pyrimidine-2-thiol core is a polar structure due to the presence of multiple nitrogen and oxygen heteroatoms, as well as the thiol group which can participate in hydrogen bonding. If the chosen solvent has insufficient polarity, it cannot effectively overcome the crystal lattice energy of your compound.

Solutions:

  • Increase Solvent Polarity: If you are using a non-polar or moderately polar solvent (e.g., hexanes, toluene, ethyl acetate), switch to a more polar solvent. Good candidates to try include ethanol, methanol, acetonitrile, or 2-propanol.[1][2]

  • Use a Mixed-Solvent System: This is often the most effective approach when a single solvent fails.[3][4]

    • Dissolve your compound in a minimum amount of a high-boiling, highly polar "good" solvent in which it is readily soluble (e.g., DMF, DMSO, or even hot ethanol).

    • While the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid). Common anti-solvents for polar compounds include water, diethyl ether, or hexanes.[5]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The crystals will form as the solubility decreases in the mixed-solvent system.

  • Check for Thiol-Thione Tautomerism: The pyrimidine-2-thiol moiety can exist in equilibrium with its thione tautomer. This can affect solubility. The addition of a very small amount of a base (like triethylamine) or acid might shift the equilibrium and improve solubility in certain solvents, but this should be done cautiously as it can introduce impurities.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the solute.[6][7] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Solutions:

  • Lower the Solution Temperature: The most direct solution is to use a solvent with a lower boiling point. For example, if your compound oiled out in toluene (b.p. 111 °C), try switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[3]

  • Adjust Mixed-Solvent Composition: If you are using a mixed-solvent system, the oiling may be due to an initial oversaturation upon adding the anti-solvent. Try re-heating the solution to dissolve the oil, add a small amount more of the "good" solvent, and then allow it to cool much more slowly.[6]

  • Promote Slower Cooling: Rapid cooling encourages oiling out. To slow down the process:

    • Allow the flask to cool to room temperature on the benchtop, insulated by placing it on a cork ring or paper towels, before moving it to an ice bath.[8]

    • Do not stopper the flask tightly, but cover it with a watch glass to prevent solvent evaporation.[9]

  • Increase the Volume of Solvent: Oiling out can sometimes occur if the solution is too concentrated. Add more hot solvent to dissolve the oil, then cool slowly. While this may slightly decrease the final yield, it will significantly improve the purity of the crystals.[8]

Q3: The solution is clear even after cooling in an ice bath. Why are no crystals forming?

This is a classic case of supersaturation, where the compound remains dissolved in the solvent even though its solubility limit has been exceeded.[6]

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[8][11]

  • Reduce the Volume of Solvent: Your solution may simply be too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration.[6] Then, attempt to cool it again.

  • Cool to a Lower Temperature: If an ice bath (approx. 0 °C) is not sufficient, try a salt-ice bath or a dry ice/acetone bath for even lower temperatures. Be cautious with some solvents like cyclohexane which can freeze.[3]

  • Anti-Solvent Addition: If working with a single solvent, you can try adding a few drops of a miscible anti-solvent to the cold solution to decrease the compound's solubility and induce precipitation.

Q4: I have a very low yield after filtration. What went wrong?

A low yield is most commonly caused by one of two issues: using too much solvent or premature filtration.

Solutions for Improving Yield:

  • Use the Minimum Amount of Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[8][10] Always start with a small amount of solvent and add it in portions until the solid just dissolves.

  • "Second Crop" Crystallization: Do not discard the filtrate (mother liquor) immediately. Concentrate it by boiling off about half the solvent and then cool the remaining solution again. You can often obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling in an ice bath for at least 20-30 minutes is recommended to maximize precipitation.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold recrystallization solvent.[10] Using room temperature or warm solvent will redissolve some of your product.

Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

High-boiling point solvents are difficult to remove and can make traditional cooling crystallization challenging. For these cases, diffusion crystallization is an excellent alternative.[12]

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve your crude pyrano[4,3-d]pyrimidine-2-thiol in the minimum amount of DMF or DMSO to create a concentrated solution. Place this solution in a small, open container (e.g., a small vial or test tube).

  • Setup: Place the small container inside a larger, sealable container (like a beaker or a jar with a lid).

  • Anti-Solvent Addition: Pour a layer of a volatile anti-solvent into the larger container. The anti-solvent must be miscible with your solvent (DMF/DMSO) but should not dissolve your compound. Good choices include dichloromethane (DCM), diethyl ether, or ethyl acetate.[12] The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Incubation: Seal the larger container. Over time, the volatile anti-solvent will slowly diffuse as a vapor into the inner vial containing your compound solution.

  • Crystallization: As the anti-solvent vapor dissolves into the DMF/DMSO solution, it gradually lowers the solubility of your compound, leading to the slow and controlled growth of high-quality crystals. This process can take anywhere from several hours to several days. One researcher noted success dissolving a similar compound in DMF and allowing DCM to diffuse into it overnight to obtain pure crystals.[12]

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting an optimal recrystallization solvent for pyrano[4,3-d]pyrimidine-2-thiol?

Selecting the right solvent is crucial and is governed by a few key principles.[4]

  • Solubility Profile (The "Golden Rule"): The ideal solvent should dissolve the compound completely when hot (ideally near its boiling point) but poorly when cold (at room temperature or in an ice bath).[4] This differential solubility is what allows for the separation from impurities and a high recovery of the pure product.

  • "Like Dissolves Like": The pyrano[4,3-d]pyrimidine-2-thiol structure is rich in polar functional groups (pyrimidine nitrogens, pyran oxygen, thiol group). Therefore, polar solvents are much more likely to be effective than non-polar solvents like hexanes or toluene.[1]

  • Inertness: The solvent must not react with your compound.

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals during drying.[1] Solvents like water can be slow to evaporate.[10]

  • Impurity Solubility: Ideally, impurities present in your crude sample should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[4]

Q2: How should I perform a systematic solvent screen for a new compound like this?

A methodical, small-scale approach will save you time and material.

Experimental Protocol: Micro-Scale Solvent Screening

  • Prepare Samples: Place a small amount of your crude compound (approx. 10-20 mg) into several small test tubes.

  • Select a Range of Solvents: Choose 6-8 solvents that cover a range of polarities. A good starting list is provided in the table below.

  • Test at Room Temperature: To each tube, add the chosen solvent dropwise (around 0.5 mL). Agitate the tube. If the compound dissolves completely at room temperature, the solvent is too "good" and will likely result in poor recovery.[9] Set it aside.

  • Test with Heating: For the solvents that did not dissolve the compound at room temperature, gently heat them in a water or sand bath towards their boiling point.[4] If the compound dissolves completely, this is a promising candidate.

  • Test Cooling: Take the tubes where the compound dissolved upon heating and cool them first to room temperature, and then in an ice bath. Observe if crystals form. The best single solvent is one that dissolves the compound when hot and produces a large quantity of crystals when cold.[9]

  • Evaluate for Mixed Solvents: If no single solvent is ideal, identify a "good" solvent (dissolves the compound readily) and a "poor" solvent (does not dissolve the compound). Ensure they are miscible. This pair can then be tested in a mixed-solvent recrystallization.[4]

Solvent Selection Guide

The following table provides properties of common laboratory solvents to guide your selection process.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Comments
Water10080.4Highly polar. Good for many polar compounds, but high boiling point can make drying slow.[3]
Methanol6533.0Very polar. Good general-purpose solvent for polar molecules, volatile.[3]
Ethanol (95%)7824.3Excellent general-purpose polar solvent, often a first choice.[3]
Acetonitrile8237.5Polar aprotic. Can be excellent for compounds with aromatic rings.[2]
Acetone5621.0Medium polarity. Its low boiling point can sometimes make it difficult to work with.[3]
Ethyl Acetate776.0Medium polarity. Good for compounds of intermediate polarity.[3]
Dichloromethane (DCM)409.1Often used as the more polar component in a mix with hexanes, or as an anti-solvent.[2]
Toluene1112.4Non-polar. Unlikely to be a good single solvent but could be used as an anti-solvent.[3]
Hexanes / Heptane~691.9Very non-polar. Useful as an anti-solvent for precipitating polar compounds from polar solutions.[3]
Visualization of the Solvent Selection Workflow

The following diagram outlines the logical steps for identifying and optimizing a recrystallization solvent system.

Recrystallization_Workflow cluster_screening Phase 1: Solvent Screening cluster_pathways Phase 2: Pathway Selection cluster_mixed Phase 3: Mixed-Solvent Method cluster_troubleshooting Phase 4: Troubleshooting A Start with Crude Pyrano[4,3-d]pyrimidine-2-thiol B Test solubility in a range of solvents (10-20 mg scale) A->B C Soluble at Room Temp? B->C Check D Insoluble Even When Hot? B->D Check E Soluble Hot, Insoluble Cold? B->E Check F Reject Solvent (Poor Recovery) C->F Yes I No Ideal Single Solvent Found Proceed to Mixed-Solvent System C->I No G Reject Solvent (Poor Solubility) D->G Yes D->I No H IDEAL SINGLE SOLVENT Proceed to Bulk Recrystallization E->H Yes E->I No J Dissolve in min. 'Good' Solvent (Hot) I->J K Add 'Poor' Solvent (Anti-solvent) until solution is turbid J->K L Add drop of 'Good' Solvent to clarify K->L M Cool Slowly L->M N Crystals Formed Successfully M->N Success O PROBLEM: Oiling Out? M->O P PROBLEM: No Crystals? M->P Q Use lower BP solvent OR cool more slowly O->Q Yes R Induce Crystallization: - Scratch Flask - Add Seed Crystal P->R Yes Q->M R->M

Caption: Workflow for selecting and optimizing a recrystallization solvent.

References
  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Experiment 2: Recrystallization. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • BenchChem. (2025).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Organic Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

Sources

Optimization

Controlling tautomeric shifts in 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Topic: Controlling Tautomeric Shifts & Reactivity Profiles Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The "Thiol" Misnomer Welcome to the technical guide for 5H,7H,8H-Pyrano[4,3-d]pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Tautomeric Shifts & Reactivity Profiles

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Thiol" Misnomer

Welcome to the technical guide for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol . If you are here, you likely encountered inconsistent NMR data, solubility issues, or unexpected regioselectivity during alkylation.

The Core Reality: Despite the IUPAC name ending in "-thiol," this molecule exists predominantly as the thione (2-thioxo-1H-pyrimidine) tautomer in both solid state and neutral solution. The fused pyran ring imposes steric and electronic constraints that further stabilize the thione form compared to simple pyrimidines.

Successful drug development with this scaffold requires treating it not as a fixed thiol (R-SH), but as a dynamic Thione-Thiol Equilibrium System .

Module 1: Diagnostics & Characterization

Troubleshooting spectral anomalies and confirming structure.

FAQ: Spectral Analysis

Q: Why is the –SH proton signal missing from my 1H NMR? A: You are looking for a signal that effectively doesn't exist. In DMSO-d6 or CDCl3, the equilibrium constant (


) overwhelmingly favors the thione.
  • Thiol form (–SH): Expected ~13–14 ppm (rarely seen).

  • Thione form (–NH): Look for a broad singlet downfield, typically 11.5 – 13.5 ppm .

  • Carbon NMR: The C-2 carbon in the thione form appears significantly downfield (~175–180 ppm , characteristic of C=S) compared to a thiol C-S bond (~160-165 ppm).

Q: My crystals are yellow, but the literature says the thiol should be colorless. Is it impure? A: No. The thione chromophore (C=S) absorbs in the visible region (n→π* transition), often imparting a pale yellow color. Pure thiol tautomers (trapped via S-alkylation) are typically colorless.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the environmental factors that influence it.

Tautomer_Equilibrium Thione Thione Form (Major Species) Polar/Neutral Conditions Thiol Thiol Form (Minor Species) Gas Phase/Non-polar Thione->Thiol Non-polar Solvents (Minor Shift) Thiolate Thiolate Anion (Reactive Intermediate) Basic pH Thione->Thiolate Base (pH > pKa ~7-8) Thiol->Thione Polar Solvents (Strong Shift) Thiol->Thiolate Deprotonation Thiolate->Thione Acidification

Fig 1.[1][2] Tautomeric equilibrium flow. Note that the Thione is the thermodynamic sink in solution.

Module 2: Synthetic Control & Reactivity

How to force the molecule to react the way you want.

The Regioselectivity Challenge

The pyrimidine-2-thione scaffold is an ambident nucleophile . It can react at the Sulfur (S-alkylation) or the Nitrogen (N-alkylation) .

Reaction TypeTarget AtomConditions RequiredMechanism
S-Alkylation SulfurBasic Conditions (NaH, K2CO3, NaOH)Charge density localization on S (Thiolate)
N-Alkylation NitrogenNeutral/Acidic or Hard ElectrophilesLone pair availability on N (Thione)
Protocol: Ensuring S-Selective Alkylation

To synthesize thioether derivatives (e.g., for SAR studies), you must pass through the thiolate anion .

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the thiolate "naked" and reactive.

  • Base: Use 1.1 equivalents of K2CO3 or Cs2CO3 .

    • Why? These mild bases fully deprotonate the N-H (pKa ~7-8), shifting the equilibrium entirely to the thiolate anion (–S⁻).

  • Electrophile Addition: Add the alkyl halide slowly at 0°C.

    • Result: The Sulfur atom is softer and more nucleophilic than the Nitrogen in the anionic state, leading to >95% S-selectivity.

Troubleshooting Guide: "I got N-alkylation instead."

If you observe N-alkylated byproducts (verified by HMBC NMR correlations), check the following:

  • Did you use a base? Under neutral conditions, the thione nitrogen is the only available nucleophile.

  • Is the electrophile "Hard"? Hard electrophiles (e.g., sulfonate esters, small alkyl groups) may occasionally attack the harder Nitrogen center, though S-attack is still preferred for soft electrophiles (alkyl bromides/iodides).

Decision Tree: Reaction Optimization

Reactivity_Logic Start Goal: Functionalize Scaffold BaseCheck Is Base Present? Start->BaseCheck YesBase Forms Thiolate Anion (S-) BaseCheck->YesBase Yes (K2CO3/NaH) NoBase Remains as Thione BaseCheck->NoBase No (Neutral) SoftElec Electrophile Type? YesBase->SoftElec S_Product Major Product: S-Alkyl (Thioether) SoftElec->S_Product Alkyl Halide N_Product Major Product: N-Alkyl (Lactam-like) NoBase->N_Product Direct Attack

Fig 2. Logic flow for controlling regioselectivity (S- vs N-alkylation).

Module 3: Stability & Storage

Preventing degradation of your starting material.

FAQ: Oxidation Risks

Q: My sample is turning from pale yellow to cloudy white/precipitate. What is happening? A: You are likely forming the disulfide dimer .

  • Mechanism: In solution, trace oxygen can oxidize the thione/thiol to a disulfide (R-S-S-R). This is accelerated in basic solutions or protic solvents (Ethanol/Water) upon standing.

  • Prevention:

    • Store the solid under Argon/Nitrogen at -20°C.

    • Degas solvents before dissolving for reactions.

    • If disulfide forms, it can often be reduced back to the thione using DTT (Dithiothreitol) or TCEP .

References

  • Stoyanov, S., et al. (2006). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 84(4), 597–607.

    • Key Insight: Establishes the dominance of the thione form in polar solvents and the kinetics of disulfide oxidation.[3]

  • Lucas, R., et al. (2010).[4] "Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides." Carbohydrate Research, 345(2), 199-207.

    • Key Insight: Demonstrates how solvent and base choice dictates S- vs N-alkyl
  • Wang, P. (2015).[2] "Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine." 5th International Conference on Education, Management, Information and Medicine.

    • Key Insight: Provides specific synthetic protocols for the fused thiopyrano-pyrimidine scaffold, directly applicable to the pyrano-analog.
  • Alvarez, L., et al. (2022). "Thione-Thiol Tautomeric Equilibrium in a Dihydropyrimidine-Thione." Journal of Molecular Structure.

    • Key Insight: Confirms the thione preference in solid state via X-Ray diffraction and NMR.[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrano[4,3-d]pyrimidine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrano[4,3-d]pyrimidines are privileged scaffolds in drug discovery, but their construction—typically via multicomponent reactions (MCRs) or transition-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrano[4,3-d]pyrimidines are privileged scaffolds in drug discovery, but their construction—typically via multicomponent reactions (MCRs) or transition-metal-catalyzed cyclizations—can be derailed by stalled intermediates, failed aromatization, or poor regioselectivity.

This guide provides mechanistic insights, diagnostic workflows, and validated protocols to help you troubleshoot and optimize your cyclization reactions.

Mechanistic Overview

Understanding the fundamental reaction pathway is critical for diagnosing failures. In the highly efficient three-component synthesis involving aromatic aldehydes, tetrahydropyran-4-ones, and aryl amidines, the reaction proceeds through a cascade sequence. It begins with a base-catalyzed Knoevenagel condensation to form a 2,6-dibenzylidene heterocyclic ketone. This intermediate then undergoes a [3+3] cycloaddition with the amidine, followed by 1,5- and 1,3-hydrogen transfers to yield the fully aromatized pyrano[4,3-d]pyrimidine core[1].

Mechanism Aldehyde Aldehydes + Pyran-4-ones Condensation Base-Catalyzed Condensation Aldehyde->Condensation IntA Dibenzylidene Ketone Condensation->IntA Cyclo [3+3] Cycloaddition with Amidine IntA->Cyclo IntB Dihydropyrano Intermediate Cyclo->IntB Aromatization 1,5- & 1,3-H Transfer (or NBS Oxidation) IntB->Aromatization Product Pyrano[4,3-d]pyrimidine Aromatization->Product

Mechanistic pathway for the multicomponent synthesis of pyrano[4,3-d]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My multicomponent reaction is stalling at the uncyclized Knoevenagel adduct. How do I force the cyclization? A: The initial condensation to form the 2,6-dibenzylidene heterocyclic ketone is thermodynamically favorable, but the subsequent [3+3] cycloaddition with the amidine faces a high activation energy barrier[1]. Conventional heating often fails to provide sufficient energy, leading to stalled uncyclized intermediates. Causality & Solution: Transitioning from conventional reflux to microwave (MW) irradiation directly addresses this energy deficit. MW heating provides rapid, uniform energy transfer that overcomes the activation barrier of the cycloaddition step. Utilizing 40–150 W of MW power at 150 °C in the presence of a bulky base like t-BuOK can drive the reaction to completion in under 20 minutes[2].

Q2: I am observing the formation of dihydropyrano intermediates, but I am failing to achieve full aromatization. How can I drive the reaction to the fully conjugated pyrano[4,3-d]pyrimidine? A: Final aromatization relies on spontaneous 1,5- and 1,3-hydrogen shifts[1]. If the electronic nature of your substituents (e.g., highly electron-donating groups) artificially stabilizes the dihydropyrano intermediate, these shifts may not occur spontaneously. Causality & Solution: You must introduce an external oxidative driving force. Treating the isolated intermediate with N-bromosuccinimide (NBS) facilitates a rapid bromination followed by dehydrobromination. This effectively forces aromatization, yielding the desired 5-oxo-5H-pyrano[4,3-d]pyrimidines in satisfactory yields[3].

Q3: I am using the metal-catalyzed cyclization of 6-alkynylpyrimidine-5-carbaldehydes, but I'm getting low yields of the 5H-pyrano[4,3-d]pyrimidine core. What is going wrong? A: The cyclization of ethynyl/formyl-substituted pyrimidines relies heavily on the carbophilicity of the metal catalyst to activate the alkyne for nucleophilic attack by the oxygen atom. Standard copper or palladium catalysts often lack the specific Lewis acidity required for this regioselective acetalization/cyclization cascade. Causality & Solution: Switch to highly carbophilic silver catalysts. Silver nitrate (AgNO₃) or silver trifluoroacetate (AgTFA) have been proven to be the most effective catalysts for the regioselective cyclization of 2,4-disubstituted 6-phenylethynylpyrimidine-5-carbaldehydes into 5H-pyrano[4,3-d]pyrimidines[4]. Ensure strict anhydrous conditions to prevent premature aldehyde hydration.

Diagnostic Workflow

Use the following decision tree to rapidly identify and resolve cyclization bottlenecks based on your crude LC-MS or NMR data.

TroubleshootingWorkflow Start Cyclization Failure Detected LCMS LC-MS / NMR Analysis of Crude Start->LCMS Unreacted Unreacted Starting Materials LCMS->Unreacted No cycloaddition Intermediate Stalled at Dihydropyrano Intermediates LCMS->Intermediate Failed aromatization Regio Poor Yield via Alkynyl Route LCMS->Regio Metal catalyst failure Fix1 Switch to MW Heating (150°C) & t-BuOK Unreacted->Fix1 Fix2 Force Oxidation with NBS Intermediate->Fix2 Fix3 Switch to Carbophilic AgNO3 or AgTFA Regio->Fix3

Diagnostic workflow for troubleshooting pyrano[4,3-d]pyrimidine cyclization failures.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between heating modality, base selection, and reaction success for the multicomponent synthesis of pyrano[4,3-d]pyrimidines.

Heating ModalityBase / CatalystSolventTimeIntermediate AccumulationFinal Yield (%)
Conventional (Reflux)K₂CO₃EtOH12 hHigh (Dibenzylidene adduct)25%
Conventional (Reflux)t-BuOKt-BuOH8 hModerate (Dihydropyrano)45%
Microwave (150 °C)K₂CO₃DMF30 minLow60%
Microwave (150 °C) t-BuOK t-BuOH 20 min None (Complete aromatization) 88%

Validated Experimental Protocol: Microwave-Assisted Synthesis

Objective: Regiospecific synthesis of highly functionalized pyrano[4,3-d]pyrimidines via a one-pot, pseudo-four-component reaction[2].

Self-Validating Mechanism: The reaction's progress is visually and spectroscopically self-validating. The initial Knoevenagel condensation produces a highly colored (often deep yellow/orange) dibenzylidene intermediate. As the [3+3] cycloaddition and subsequent aromatization proceed, the solution typically lightens, and the product precipitates. Spectroscopically, the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the emergence of a single distinct pyrimidine aromatic proton confirm successful cyclization.

Step-by-Step Procedure:

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (2.0 mmol), tetrahydropyran-4-one (1.0 mmol), and the selected aryl amidine hydrochloride (1.0 mmol).

  • Base & Solvent Addition: Add potassium tert-butoxide (t-BuOK, 1.5 mmol) followed by tert-butanol (t-BuOH, 5 mL). Note: t-BuOK is chosen specifically because its steric bulk prevents it from acting as a competing nucleophile, while its strong basicity efficiently drives the initial condensation.

  • Microwave Cyclization: Seal the vial with a Teflon-lined septum cap. Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at a power of 40 W, ramping the temperature to 150 °C. Hold at 150 °C for 20 minutes.

  • Isolation: Allow the reaction vessel to cool to room temperature. The desired pyrano[4,3-d]pyrimidine will typically precipitate directly from the t-BuOH solution.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 5 mL) to remove inorganic salts, followed by cold ethanol (1 × 5 mL). Dry under high vacuum.

  • Spectroscopic Validation: Confirm the structure via LC-MS (targeting the [M+H]+ ion) and ¹H NMR (verifying the absence of the intermediate dihydropyrano aliphatic protons and the presence of fully conjugated aromatic signals).

References

  • Source: mdpi.
  • Source: sci-hub.
  • Source: beilstein-journals.
  • Source: vu.

Sources

Optimization

Technical Support Center: Scale-Up of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting Guide Executive Summary This guide addresses the specific scale-up challenges associated with the synthesis of 5H,7H,8H-Py...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting Guide

Executive Summary

This guide addresses the specific scale-up challenges associated with the synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (and its tautomeric thiones). The production of this scaffold, typically via the cyclocondensation of tetrahydro-4H-pyran-4-one derivatives with thiourea , presents unique engineering hurdles distinct from standard pyrimidine synthesis.

Key challenges include thiol-disulfide oxidation , rheological issues during acidification (oiling out), and odor containment . This document is structured as a dynamic troubleshooting interface to assist process chemists in real-time.

Module 1: Synthesis & Reaction Engineering

Q1: My reaction conversion stalls at 80% despite excess thiourea. Why?

Diagnosis: In the condensation of 3-alkoxycarbonyl-tetrahydro-4H-pyran-4-one (or similar


-keto ester precursors) with thiourea, water is a critical poison. The reaction is reversible. If you are using sodium ethoxide (NaOEt) generated in situ, the equilibrium moisture from hygroscopic ethanol or the precursor itself will shift the equilibrium backward.

Protocol Adjustment:

  • Solvent Drying: Ensure Ethanol/Methanol has a water content

    
    .
    
  • Order of Addition: Do not mix the keto-ester and thiourea and then add the base.

    • Correct Sequence: Dissolve Thiourea in dry alcohol

      
       Add Alkoxide Base (deprotonates thiourea to the active thiolate anion) 
      
      
      
      Add Keto-ester slowly.
  • Temperature Ramp: The ring closure often requires a "hard" reflux (

    
    ) for 4–6 hours. If the reactor jacket is set exactly to the boiling point, the internal temperature may lag. Ensure a 
    
    
    
    of at least 10°C in the jacket to maintain vigorous reflux.
Q2: Upon scaling to 50L, I am observing a dangerous exotherm during base addition.

Root Cause: The deprotonation of thiourea and the subsequent Claisen-type condensation are exothermic. On a gram scale, heat dissipation is rapid. On a kilo scale, this heat accumulation can trigger a runaway or boil-over.

Mitigation Strategy:

  • Dosing Control: Switch from "portion-wise" solid addition to a liquid dosing strategy . Prepare the alkoxide solution separately and pump it into the thiourea slurry over 60–90 minutes.

  • Active Cooling: Maintain reactor temperature at 0–5°C during the addition phase. Only ramp to reflux after the addition is complete and the initial exotherm has subsided.

Module 2: Work-up & Isolation (The "Crash Out")

Q3: When acidifying to precipitate the product, it forms a sticky "taffy" or oil instead of a filterable solid.

Diagnosis: This is the "Oiling Out" phenomenon, common with pyrimidine-2-thiols. It occurs when the acidification passes through the isoelectric point too quickly or at too high a temperature, trapping solvent and impurities (like unreacted


-keto esters) inside the amorphous solid.

Troubleshooting Protocol:

  • Temperature Control: Cool the reaction mixture to 0–5°C before adding acid.

  • pH Discipline: Do not dump acid. Use a metering pump to lower pH to ~4.0 slowly.

  • The "Seeding" Trick:

    • Stop acidification at pH 8.0 (cloud point).

    • Add 0.5 wt% of pure crystalline seed material.

    • Hold for 30 minutes to allow crystal growth.

    • Resume acidification to pH 2–3.

  • Solvent Swap: If oiling persists, dilute the aqueous mixture with Isopropanol (IPA) (10% v/v) before acidification. IPA reduces the surface tension and promotes crystallization over oiling.

Q4: The product smells strongly of sulfur even after drying. How do we manage the odor?

Diagnosis: The odor comes from residual H₂S (from thiourea hydrolysis) or low-molecular-weight mercaptan byproducts. This is an environmental and safety hazard.

Deodorization Protocol:

  • The Bleach Scrubber: You must vent the reactor through a scrubber containing 10–15% Sodium Hypochlorite (Bleach) + NaOH. This oxidizes H₂S to sulfate (odorless).

  • Cake Wash: Wash the filter cake with a 5% solution of Sodium Dithionite (

    
    ). This prevents oxidation and helps strip surface-adsorbed sulfur volatiles.
    

Module 3: Impurity Profile & Purification

Q5: HPLC shows a "Doublet" impurity peak at RRT 1.8. It increases if the wet cake sits in air.

Diagnosis: This is the Disulfide Dimer (


). Pyrimidine-2-thiols are highly susceptible to oxidative dimerization in the presence of air and trace metals (Iron/Copper from reactor fittings).

Corrective Action:

  • Inert Atmosphere: All filtration and drying must be done under a Nitrogen blanket.

  • EDTA Wash: Add 1 mM EDTA to the acidification water. This chelates trace metals that catalyze the oxidation.

  • Reprocessing (Salvage): If the batch is already oxidized:

    • Resuspend the solid in dilute NaOH (pH 12).

    • Add Dithiothreitol (DTT) (expensive) or Sodium Dithionite (economical) and stir for 1 hour.

    • Reprecipitate with acid under Nitrogen.

Visualizing the Process Workflow

The following diagram illustrates the critical control points (CCPs) where the process deviates from standard organic synthesis due to the sulfur chemistry.

SynthesisWorkflow Precursors Precursors (Pyran-4-one + Thiourea) Reaction Cyclization (Reflux, NaOEt) CCP: Moisture Control Precursors->Reaction Anhydrous Conditions Quench Quench/Acidification (pH Adjustment) CCP: Oiling Out Risk Reaction->Quench Cool to 5°C Filtration Filtration (N2 Blanket) Quench->Filtration Precipitation Drying Drying (<50°C, Vacuum) Filtration->Drying Wet Cake Oxidation Air Oxidation (Disulfide Formation) Filtration->Oxidation O2 Exposure Product Final Product (Thiol Form) Drying->Product Oxidation->Product Contamination

Figure 1: Process flow for Pyrano[4,3-d]pyrimidine-2-thiol production highlighting Critical Control Points (CCPs) for impurity management.

Module 4: Quantitative Data & Specifications

Use the following reference table to benchmark your intermediate and final product specifications.

ParameterSpecificationFailure ModeCorrective Action
Appearance White to Off-White PowderPink/Red hueMetal contamination. Wash with EDTA solution.
Purity (HPLC) > 98.0% (a/a)< 95%Recrystallize from DMF/Ethanol (1:3).
Disulfide Impurity < 0.5%> 1.0%Reduction with Sodium Dithionite (See Q5).
Loss on Drying < 1.0%> 2.0%Trapped solvent. Grind sample and dry at 50°C/high vac.
Residue on Ignition < 0.2%> 0.5%Inorganic salts trapped. Improve water wash volume.

References

  • Wang, P. (2015).[1] Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Atlantis Press.[1]

  • Zhu, W., et al. (2016).[2] Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry.

  • Metabion International. (2025). Deprotection of Thiol-modified Oligonucleotides. (Standard protocol for disulfide reduction applicable to thiol heterocycles).

  • Sigma-Aldrich. (2025). Tetrahydro-4H-pyran-4-one Product Specification and Safety.

  • Royal Society of Chemistry. (2024). One-pot synthesis of 4-pyrimidone-2-thioether. (Discusses scale-up of pyrimidine-2-thiols and odor control).

Sources

Troubleshooting

Technical Support Center: Purification of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. This guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this heterocyclic compound.

Introduction

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including as potential anticancer agents.[1][2][3][4] The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications. However, its synthesis can often lead to a mixture of products and unreacted starting materials, necessitating robust purification strategies. This guide is designed to provide practical, experience-driven solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Problem 1: The crude product is an oil and will not crystallize.

Possible Causes:

  • Presence of Impurities: Residual solvents or byproducts from the synthesis can act as an oiling agent, preventing the formation of a crystal lattice.

  • Supersaturation: The concentration of the desired compound in the solvent may be too high, leading to rapid precipitation as an oil rather than slow crystallization.

  • Incorrect Solvent System: The chosen solvent may not be ideal for inducing crystallization of this specific compound.

Solutions and Experimental Protocol:

  • Scratching and Seeding:

    • Rationale: Inducing nucleation is often the first step to initiate crystallization. Scratching the inside of the flask with a glass rod creates microscopic imperfections that can serve as nucleation sites.[5] Adding a "seed crystal" (a tiny amount of previously purified solid) provides a template for crystal growth.[5][6]

    • Protocol:

      • If the oil is in a solvent, try to concentrate it further by gently blowing a stream of inert gas (like nitrogen or argon) over the surface.

      • Using a glass stirring rod, gently scratch the inner surface of the flask at the air-solvent interface.

      • If available, add a single, small crystal of pure 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol to the oil.

      • Allow the flask to stand undisturbed and observe for crystal formation.

  • Solvent Titration (Binary Solvent System):

    • Rationale: If scratching and seeding fail, a binary solvent system can be employed. This involves dissolving the oily product in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) is observed. This brings the solution to a state of supersaturation that is conducive to crystallization.[5]

    • Protocol:

      • Dissolve the oily crude product in a minimal amount of a suitable "good" solvent (e.g., ethanol, methanol).

      • Slowly, dropwise, add a "poor" solvent (e.g., water, hexane) while stirring, until the solution becomes faintly cloudy.

      • Gently warm the mixture until the cloudiness just disappears.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.

Problem 2: Poor separation of the target compound from impurities using column chromatography.

Possible Causes:

  • Inappropriate Solvent System (Eluent): The polarity of the mobile phase may be too high or too low, resulting in co-elution of the product and impurities.[7]

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.[8]

  • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.[7]

Solutions and Experimental Protocol:

Workflow for Optimizing Column Chromatography

A Crude Product B Perform Thin-Layer Chromatography (TLC) A->B C Identify Optimal Solvent System (Rf ~0.2-0.4) B->C Vary solvent polarity D Pack Column with Silica Gel C->D E Load Sample D->E F Elute with Optimized Solvent System E->F G Collect and Analyze Fractions F->G H Combine Pure Fractions & Evaporate Solvent G->H I Pure Product H->I A Purified Product B Melting Point Analysis A->B C Sharp melting point? B->C D TLC Analysis C->D Yes I Further Purification Required (e.g., another recrystallization or chromatography) C->I No E Single spot in multiple eluents? D->E F NMR & MS Analysis E->F Yes E->I No G Spectra match expected structure? F->G H High Purity Confirmed G->H Yes G->I No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of Pyrano[4,3-d]pyrimidine Scaffolds

In the landscape of medicinal chemistry, fused heterocyclic systems hold a place of prominence due to their diverse pharmacological activities. Among these, the pyranopyrimidine nucleus is a recurring motif in compounds...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, fused heterocyclic systems hold a place of prominence due to their diverse pharmacological activities. Among these, the pyranopyrimidine nucleus is a recurring motif in compounds exhibiting a wide array of biological effects.[1][2] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol scaffold. In the absence of direct literature data for this specific molecule, we present a predicted NMR profile based on established principles and comparative data from structurally related, well-characterized compounds. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of novel pyranopyrimidine derivatives.

The Significance of Fused Pyrimidines

Fused pyrimidines are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists. Their structural resemblance to the purine bases of DNA and RNA makes them compelling candidates for interacting with a variety of biological targets. This has led to the development of fused pyrimidine derivatives with a broad spectrum of therapeutic applications, including anticancer and antimicrobial activities.[1][3][4] The introduction of a thiol group, as in the target molecule, can further enhance biological activity and provide a handle for further chemical modification.

Predicted NMR Spectral Data for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. These predictions are derived from the analysis of NMR data for analogous structures, including pyrano[2,3-d]pyrimidines and pyrimidine-2(1H)-thiones.[5][6][7][8] The numbering convention used for the predictions is illustrated in the figure below.

Chemical structure of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol with atom numbering Figure 1: Chemical structure and atom numbering for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 4.5s-Singlet for the isolated proton on the pyrimidine ring.
H-5a, H-5b~ 3.8t~ 5.5Triplet for the methylene protons adjacent to the oxygen atom.
H-7a, H-7b~ 2.8t~ 5.5Triplet for the methylene protons adjacent to the pyrimidine ring.
NH (N1-H)~ 12.5br s-Broad singlet for the acidic proton of the thioamide, consistent with data for pyrimidine-2(1H)-thiones.[6][8]
NH (N3-H)~ 9.5br s-Broad singlet for the second NH proton of the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 175Characteristic chemical shift for a C=S carbon in a pyrimidine thione.[8][9]
C-4~ 155Chemical shift for a carbon in a C=C bond within the pyrimidine ring.
C-4a~ 110Quaternary carbon at the ring fusion.
C-5~ 65Methylene carbon adjacent to the oxygen atom.
C-7~ 25Methylene carbon adjacent to the pyrimidine ring.
C-8a~ 160Quaternary carbon at the ring fusion.

Comparative Analysis with a Structurally Related Compound

To provide a tangible reference, we will compare the predicted NMR data of our target molecule with the reported experimental data for a structurally similar compound: 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile . The structure and NMR data for this compound are presented below.

Chemical structure of the comparative compound Figure 2: Structure of the comparative pyrano[2,3-d]pyrimidine derivative.

Table 3: Experimental ¹H and ¹³C NMR Data for the Comparative Compound (in DMSO-d₆)

Proton/CarbonExperimental Chemical Shift (δ, ppm)
¹H NMR
CH (H-5)4.38 (d)
NH₂7.15 (s)
Ar-H7.35-7.45 (m)
NH (N1-H)12.1 (s)
NH (N3-H)12.2 (s)
¹³C NMR
C-2 (C=S)179.8
C-4 (C=O)162.5
C-4a99.2
C-535.8
C-6 (C-CN)57.9
C-7 (C-NH₂)158.1
C-8a152.3
CN118.9
Ar-C128.5, 129.6, 131.5, 142.8

Key Structural Differences and Their Predicted NMR Manifestations:

  • Substitution on the Pyran Ring: The comparative compound has an aromatic substituent and a carbonitrile group on the pyran ring, whereas our target molecule has a saturated pyran ring. This will lead to the absence of aromatic signals and the presence of two distinct methylene signals in the ¹H NMR spectrum of our target.

  • Oxo vs. Thio Group: While both compounds possess a thione at the 2-position, the comparative compound has a carbonyl group at the 4-position. This difference will be reflected in the ¹³C NMR spectrum, where the C-4 signal in our target will be that of a C=C bond (~155 ppm) rather than a C=O bond (~162.5 ppm).

  • Amino Group: The presence of an amino group at C-7 in the comparative compound significantly influences the electronic environment and will result in different chemical shifts for the adjacent carbons compared to our target.

Experimental Protocol for NMR Characterization

The following is a generalized protocol for the NMR analysis of pyranopyrimidine derivatives.[10]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds and will allow for the observation of exchangeable NH protons.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.
  • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  • A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel pyranopyrimidine derivatives often follows a multi-step process, as illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction One-pot or Multi-step Reaction start->reaction workup Work-up and Purification reaction->workup nmr NMR Spectroscopy (1H, 13C, 2D) workup->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir elemental Elemental Analysis ir->elemental bioassay Biological Assays elemental->bioassay

A typical workflow for the synthesis and characterization of novel heterocyclic compounds.

Conclusion

References

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link]

  • Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3' - Taylor & Francis. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2246738
  • Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones - Journal of Raparin University. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • 4,5]thieno[3,2-d]pyrimidine Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'' - SciELO. Available at: http://www.scielo.org.pe/scielo.php?pid=S0370-43772021000200161&script=sci_arttext
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Available at: [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC. Available at: [Link]

  • Supplementary Material - Theranostics. Available at: [Link]

  • 1 H-NMR spectra of a) P1, b) P2, c) P3, and d) P4. - ResearchGate. Available at: [Link]

  • (PDF) Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents - ResearchGate. Available at: [Link]

  • thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri. Available at: [Link]

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC. Available at: [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. - ResearchGate. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - Semantic Scholar. Available at: [Link]

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Comparative

Mass Spectrometry Analysis of Pyrano[4,3-d]pyrimidine-2-thiols: A Comparative Guide to Platforms and Protocols

Executive Summary & Chemical Context Pyrano[4,3-d]pyrimidine-2-thiols represent a highly versatile class of fused heterocyclic compounds with significant pharmacological potential. Due to their unique structural topology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyrano[4,3-d]pyrimidine-2-thiols represent a highly versatile class of fused heterocyclic compounds with significant pharmacological potential. Due to their unique structural topology, derivatives of this scaffold frequently exhibit potent antimicrobial, anticancer, and antioxidant activities[1][2].

Structurally, these molecules feature a pyrimidine ring fused to a pyran moiety, with a reactive thiol (-SH) group at the C2 position. For analytical scientists and drug development professionals, the presence of basic nitrogen atoms (proton acceptors) alongside an acidic thiol group (proton donor) creates a unique analytical profile. Mass spectrometry (MS) serves as the gold standard for their structural elucidation and pharmacokinetic (PK) quantification. This guide objectively compares modern MS platforms and provides self-validating, step-by-step methodologies for analyzing this complex compound class.

Comparative Analysis of Mass Spectrometry Platforms

Selecting the appropriate MS platform is dictated by the specific phase of drug development. The basic nitrogens in the pyrimidine ring readily accept protons, making positive-ion mode highly effective for general analysis[3][4]. Conversely, the thiol group can be deprotonated in negative-ion mode, which is particularly useful for distinguishing thione-thiol tautomers or analyzing complex biological matrices with high positive-ion background noise.

Table 1: Performance Comparison of MS Platforms for Pyrano[4,3-d]pyrimidine-2-thiols
MS PlatformIonization ModeMass AccuracySensitivity (LOD)Linear Dynamic RangePrimary Application
ESI-Q-TOF Positive / Negative< 2 ppm~1–5 ng/mL3–4 logsStructural elucidation, Metabolite ID, Impurity profiling
APCI-QqQ PositiveUnit (0.7 Da)~10–50 pg/mL5–6 logsHigh-throughput PK quantification, Bioanalysis in plasma
MALDI-TOF Positive< 5 ppm~10 ng/spot2–3 logsTissue imaging, High-throughput compound library screening

Causality Insight: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for preserving the intact molecular ion [M+H]+ necessary for exact mass determination[3]. However, in complex biological matrices like plasma, ESI is prone to ion suppression from endogenous phospholipids. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions and is significantly more resistant to matrix effects, making it the superior choice for trace-level quantification using a Triple Quadrupole (QqQ).

Gas-Phase Fragmentation Mechanics

Understanding the gas-phase fragmentation of pyrano[4,3-d]pyrimidine-2-thiols under Collision-Induced Dissociation (CID) is critical for accurate Multiple Reaction Monitoring (MRM) assay development. The molecule undergoes predictable breakdown routes dictated by the stability of the pyrimidine core[3][5].

  • Thiol/Thione Cleavage: The most characteristic initial loss is the extrusion of the sulfhydryl radical (-SH, 33 Da) or hydrogen sulfide (H2S, 34 Da)[4][6].

  • Pyran Ring Opening: The oxygen-containing pyran ring is susceptible to retro-Diels-Alder-like cleavage, typically resulting in the loss of formaldehyde (CH2O, 30 Da) or ethylene[5].

  • Pyrimidine Ring Contraction: At higher collision energies, the extrusion of hydrogen cyanide (HCN, 27 Da) from the pyrimidine core is observed, a hallmark of nitrogenous heterocycles[7].

Fragmentation Parent Parent Ion [M+H]+ Protonated Pyrano-pyrimidine Frag1 Loss of SH radical (-33 Da) Parent->Frag1 CID Energy Frag2 Pyran Ring Cleavage Loss of CH2O (-30 Da) Parent->Frag2 CID Energy Frag3 Pyrimidine Cleavage Loss of HCN (-27 Da) Parent->Frag3 High CID Energy

Primary gas-phase fragmentation pathways of pyrano[4,3-d]pyrimidine-2-thiols.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in quality control (QC) steps.

Protocol A: High-Resolution Structural Elucidation via UHPLC-ESI-Q-TOF

Objective: Confirm the exact mass and map the fragmentation pattern of newly synthesized pyrano[4,3-d]pyrimidine-2-thiol derivatives.

  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid. Causality: Formic acid lowers the pH, driving the equilibrium toward the protonated pyrimidine species to maximize positive ESI efficiency.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Run from 5% B to 95% B over 5 minutes.

  • Step 3: MS Source Optimization. Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation gas (N2) at 400°C and 800 L/hr. Causality: This ensures complete droplet evaporation without thermally degrading the labile thiol group.

  • Step 4: Data Acquisition. Acquire data in positive MS/MS mode. Set the quadrupole to isolate the [M+H]+ precursor. Apply a collision energy ramp of 15–35 eV in the collision cell (using Argon) to generate a comprehensive MS/MS spectrum[3].

  • Step 5: Self-Validation. Calibrate the TOF analyzer using a standard tuning mix before the run. The protocol is validated if the mass error of the precursor ion is < 2 ppm compared to the theoretical monoisotopic mass, and the isotopic pattern score (mSigma) is >95%.

Protocol B: Trace-Level Quantification via UHPLC-APCI-QqQ

Objective: Quantify pyrano[4,3-d]pyrimidine-2-thiol in plasma for pharmacokinetic profiling.

  • Step 1: Matrix Extraction. Spike 50 µL of plasma with a stable-isotope-labeled internal standard (SIL-IS). Perform protein precipitation using 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Step 2: Chromatographic Separation. Inject 5 µL of the supernatant onto a biphenyl UHPLC column. Causality: The biphenyl stationary phase enhances the retention of the aromatic pyrimidine system through

    
     interactions, separating the analyte from early-eluting polar matrix components.
    
  • Step 3: APCI Source Setup. Set the corona discharge current to 5 µA and the probe temperature to 450°C. Causality: High temperature is required to completely vaporize the LC effluent before gas-phase chemical ionization occurs, bypassing the liquid-phase ion suppression common in ESI.

  • Step 4: MRM Transition Optimization. Select the [M+H]+ as the Q1 precursor. Select the[M+H - SH]+ fragment as the primary Q3 quantifier ion, and the[M+H - CH2O]+ fragment as the secondary qualifier ion.

  • Step 5: Self-Validation. Construct a calibration curve from 10 pg/mL to 10,000 pg/mL. The assay validates itself if the quantifier/qualifier ion ratio remains constant (±20%) across all QC levels, confirming peak purity and the absence of co-eluting matrix interferences.

MS_Workflow Sample Sample Prep (Plasma/Matrix) LC UHPLC Separation (C18/Biphenyl) Sample->LC Inject ESI ESI-Q-TOF (Structural ID) LC->ESI Soft Ionization APCI APCI-QqQ (Quantification) LC->APCI High Temp Data1 Exact Mass Formula Confirmation ESI->Data1 MS/MS Data2 MRM Transitions PK Profiling APCI->Data2 Q1/Q3

Comparative UHPLC-MS/MS analytical workflow for structural ID and quantification.

References

  • [3] Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives using electrospray ionization tandem mass spectroscopy measured with a quadrupole orthogonal time-of-flight hybrid instrument | nih.gov | 3

  • [4] Mass spectral fragmentation modes of pyrimidine derivatives | sphinxsai.com | 4

  • [7] Product Class 19: Pyridopyrimidines | thieme-connect.de | 7

  • [5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis | sapub.org | 5

  • [1] Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues | nih.gov | 1

  • [6] Investigations of 2-Thiazoline-2-thiol as a Ligand: Synthesis and X-ray Structures | marquette.edu |6

  • [2] Absorption of Free Radicals of New S-Derivatives (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines | sciforum.net | 2

Sources

Validation

IR spectroscopy peaks for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

A Comparative Guide to the Infrared Spectroscopic Analysis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Introduction In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Infrared Spectroscopic Analysis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, the pyranopyrimidine scaffold is of significant interest due to its diverse pharmacological activities.[1] The specific compound, 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, represents a key intermediate or a potential bioactive molecule in its own right. Its structural elucidation is the foundational step in understanding its chemical behavior and potential applications.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide provides an in-depth analysis of the expected IR spectral characteristics of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. It is designed for researchers and drug development professionals, offering a comparative perspective against related structures and alternative analytical techniques to ensure comprehensive characterization. We will explore the causality behind spectral features, present a robust experimental protocol, and contextualize the data within a broader analytical framework.

Molecular Structure and Thiol-Thione Tautomerism

A critical aspect of 2-thiol substituted pyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. In the solid state, the thione form is often predominant due to its higher thermodynamic stability.[2][3] This equilibrium is paramount in IR spectroscopy, as the two forms present distinct vibrational signatures. The absence of a significant S-H stretching band around 2500-2600 cm⁻¹ and the presence of characteristic N-H and C=S stretching bands are strong indicators of the thione form's dominance.[3][4]

tautomers cluster_0 Thiol Form cluster_1 Thione Form (Predicted Dominant) Thiol Thiol Thione Thione Thiol->Thione

Caption: Tautomeric equilibrium of the title compound.

Predicted IR Absorption Peaks: A Functional Group Analysis

The IR spectrum of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol can be predicted by dissecting its structure into key functional groups. The following table summarizes the expected vibrational modes and their approximate wavenumbers, based on data from analogous heterocyclic systems.[5][6][7]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
N-H (Pyrimidine Ring) Stretching (ν)3250 - 3100Medium-StrongThis peak is characteristic of the N-H bond in the thione tautomer. Its presence, often as a broad band due to hydrogen bonding, is a key diagnostic marker. Similar N-H stretching is observed in related pyranopyrimidines and thioamides.[1][8]
C-H (Aliphatic) Stretching (ν)2980 - 2850MediumThese bands arise from the symmetric and asymmetric stretching of the CH₂ groups in the pyran and pyrimidine rings. Their positions are typical for saturated C-H bonds.[9]
S-H (Thiol) Stretching (ν)~2600 - 2550WeakThe appearance of a weak peak in this region would indicate the presence of the thiol tautomer. Its absence is strong evidence for the dominance of the thione form.[4][6]
C=N (Pyrimidine Ring) Stretching (ν)1660 - 1600StrongThe C=N double bond within the pyrimidine ring gives rise to a strong absorption band. Its exact position can be influenced by conjugation within the heterocyclic system.[6][10]
C=C (Pyrimidine Ring) Stretching (ν)1600 - 1550Medium-StrongAromatic and heteroaromatic ring systems typically show one or more bands in this region due to C=C stretching vibrations.[5]
N-H (Pyrimidine Ring) Bending (δ)1580 - 1500MediumIn-plane bending of the N-H bond often appears in this region, sometimes overlapping with C=C stretching bands.
C-H (Aliphatic) Bending (δ)1470 - 1440MediumScissoring and bending vibrations of the CH₂ groups are expected here.
C=S (Thione) Stretching (ν)1450 - 1350Medium-StrongThe C=S bond vibration is a crucial indicator for the thione tautomer. This band can be coupled with other vibrations, and its position is often lower than a C=O bond due to the larger mass of sulfur.[1][11][12]
C-O-C (Pyran Ring) Asymmetric Stretching (ν)1250 - 1150StrongThe strong, characteristic absorption from the ether linkage in the pyran ring is expected in this region.
C-N (Pyrimidine Ring) Stretching (ν)1350 - 1200Medium-StrongStretching vibrations of the C-N single bonds within the heterocyclic core contribute to the complex fingerprint region.[10]

Comparative Analysis with a Structurally Related Compound

To provide context, let's compare the predicted spectrum with the reported experimental data for 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol. While this compound has aromatic substituents, the core pyrimidine-2-thiol structure offers a valuable reference.

Vibrational Mode Predicted for Target (cm⁻¹) Reported for a Pyrimidine-2-thiol Derivative (cm⁻¹)[6]
N-H Stretch 3250 - 3100Not explicitly assigned, but S-H is.
S-H Stretch ~2600 - 2550 (if present)2597
C-H Stretch (Aliphatic) 2980 - 2850Not applicable (aromatic C-H at 2991)
C=N Stretch 1660 - 16001701
C=C Stretch 1600 - 15501570
C-N Stretch 1350 - 12001303
C-S Related 1450 - 1350 (C=S)709 (C-S)

This comparison highlights that core vibrational modes like C=N and C=C stretches appear in similar regions. The key differentiator for our target compound will be the strong aliphatic C-H and C-O-C signals from the pyran ring, and the crucial determination of whether the thiol (S-H stretch) or thione (C=S and N-H stretch) form is present.

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid powder sample. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials:

  • 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (200-300 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Dry Sample & KBr (Removes interfering O-H bands) B 2. Weigh Components (~1:150 sample to KBr ratio) A->B C 3. Grind Mixture (Ensures homogeneity & reduces scattering) B->C D 4. Load Die Assembly C->D E 5. Apply Pressure (Creates transparent pellet) D->E Transfer to Press F 6. Acquire Background Spectrum (Corrects for atmospheric H₂O/CO₂) E->F G 7. Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) F->G H 8. Process & Analyze Data G->H

Caption: Workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 4 hours and cool in a desiccator. This is critical to remove adsorbed water, which would otherwise introduce a very broad O-H absorption band around 3400 cm⁻¹ and interfere with the N-H region.

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 200-300 mg of the dried KBr. The low sample-to-matrix ratio prevents total absorption (flat-lining) of the IR beam.

  • Grinding: Add the KBr and sample to a clean, dry agate mortar. Grind the mixture gently at first to incorporate the sample, then more vigorously for 3-5 minutes until a fine, homogenous powder is obtained. This minimizes particle size to reduce scattering of the IR radiation (the Christiansen effect), resulting in a flat baseline and sharper peaks.

  • Pellet Formation: Transfer a portion of the powder to the pellet-forming die and apply pressure using a hydraulic press (typically 7-10 tons) for 2-3 minutes. This should result in a translucent or transparent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the peak positions (in cm⁻¹) and relative intensities.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a complete structural confirmation requires complementary techniques.

analytical_techniques Compound 5H,7H,8H-Pyrano[4,3-d] pyrimidine-2-thiol IR FTIR Spectroscopy (Functional Groups) Compound->IR Identifies: N-H, C=S, C-O-C, etc. NMR NMR Spectroscopy (Connectivity & Environment) Compound->NMR Reveals: Proton/Carbon Skeleton, Neighboring Atoms MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Determines: Molecular Mass, Elemental Composition

Caption: Complementary nature of key analytical techniques.

Technique Information Provided for the Target Compound Advantages Limitations
FTIR Spectroscopy Confirms presence of key functional groups (N-H, C=S, C-O-C, aliphatic C-H). Distinguishes between thiol/thione tautomers.Fast, inexpensive, non-destructive, small sample amount needed.Provides limited information on molecular connectivity and stereochemistry. Complex fingerprint region can be hard to interpret fully.
NMR Spectroscopy (¹H, ¹³C) Provides detailed map of the carbon-hydrogen framework. Chemical shifts and coupling patterns reveal the precise connectivity of atoms. Confirms the pyranopyrimidine structure.Unambiguous structure determination. Provides information on electronic environment and stereochemistry.Larger sample amount needed, more expensive, longer acquisition time.
Mass Spectrometry (MS) Determines the exact molecular weight and, with high resolution, the molecular formula. Fragmentation patterns can provide structural clues.Extremely sensitive, provides exact mass and formula.Isomers are often indistinguishable. Does not directly reveal functional groups.

For unequivocal identification, a combination of these techniques is the industry standard. Mass spectrometry would confirm the molecular formula (C₈H₉N₃OS), ¹H and ¹³C NMR would establish the precise atomic connectivity of the fused ring system, and FTIR would rapidly confirm the presence of the key functional groups and, crucially, the dominant tautomeric form.

Conclusion

The infrared spectrum of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is predicted to be rich with information, providing clear signatures for its defining functional groups. The most diagnostically significant regions will be the N-H stretching area (3250-3100 cm⁻¹), the aliphatic C-H region (2980-2850 cm⁻¹), and the fingerprint region containing the strong C=N, C=S, and C-O-C vibrations. A careful examination of the spectrum, particularly for the presence or absence of S-H and N-H/C=S bands, will be critical in confirming the dominant thione tautomer. While powerful, IR spectroscopy should be used as part of a multi-technique approach, alongside NMR and mass spectrometry, to achieve complete and unambiguous structural characterization—a prerequisite for any further research and development.

References

  • Merrimack County, US Current Time. (n.d.). Google.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies, 7(2), 149-159. doi: 10.22631/chemm.2023.370899.1311
  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2021). An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports, 11(1), 22930. doi: 10.1038/s41598-021-02367-1
  • Unknown. (n.d.). The features of IR spectrum. LSU. Retrieved from [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2021). Efficient and mild synthesis of pyrano-pyrimidines catalyzed by decorated multi-walled carbon nanotubes bearing cobalt, nickel and copper nanoparticles. Scientific Reports, 11(1), 19133. doi: 10.1038/s41598-021-98619-3
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). FT-IR spectra of pyrimidine sulfonothioate derivatives (10–12). ResearchGate. Retrieved from [Link]

  • Abbas, N., & Singh, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47. doi: 10.1186/s13065-017-0275-6
  • Various Authors. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Google Search.
  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Chemistry Department. Retrieved from [Link]

  • Devi, J., Singh, S., & Rao, C. N. R. (1976). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Proceedings of the Indian Academy of Sciences - Section A, 83(5), 235-244.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • El-Sharkawy, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000-47017. doi: 10.1021/acsomega.3c06751
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. doi: 10.5281/zenodo.15369611
  • Supporting Information for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Talaikis, M., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5698. doi: 10.3390/molecules25235698
  • Zheng, P., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. doi: 10.3390/molecules22111870
  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 11). N-H Stretching and Bending Vibrations. YouTube. Retrieved from [Link]

  • FTIR spectra of the of the thiol-functionalized SBA-15 (a), triazine... (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).
  • Holt, S. J., et al. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Indoxyl Derivatives. Journal of the Chemical Society, 2444-2451.
  • Structures of biologically active pyranopyrimidine heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. doi: 10.3390/molecules21111447
  • Liu, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. PubMed. Retrieved from [Link]

  • Zheng, P., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • Watrous, A. G., & Fortenberry, R. C. (2023). Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues. Molecules, 28(11), 4501. doi: 10.3390/molecules28114501

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Comparative

A Comparative Guide to the Bioactivity of Pyrimidine-2-thiol vs. Pyrimidine-2-one Derivatives

Introduction: The Pyrimidine Core in Medicinal Chemistry The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its fundamental role as a core component of the nucleobases cytosin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA ensures its inherent recognition by biological systems.[1][4][5][6][7] This has made pyrimidine and its derivatives a fertile ground for the development of therapeutics with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][8][9][10]

This guide provides an in-depth, objective comparison of two closely related classes of pyrimidine derivatives: those bearing a sulfur atom at the C2 position (pyrimidine-2-thiol or pyrimidine-2-thione) and those with an oxygen atom (pyrimidine-2-one). The seemingly minor substitution of oxygen with sulfur profoundly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, leading to significant and often advantageous differences in their biological activity profiles. We will explore these differences through the lens of experimental data, elucidate the underlying structure-activity relationships, and provide detailed protocols for their synthesis and evaluation.

Structural and Electronic Foundations: The Impact of the C2-Substituent

The fundamental difference between these two scaffolds lies in the heteroatom at the second position of the pyrimidine ring. This substitution dictates the molecule's tautomeric equilibrium, a critical factor influencing its interaction with biological targets.

  • Pyrimidine-2-one exists in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam (keto) form.

  • Pyrimidine-2-thiol exists in a thione-thiol equilibrium, with the thione (thioketo) form generally being more stable.[11]

Sulfur's lower electronegativity and larger atomic radius compared to oxygen result in a longer, weaker, and more polarizable carbon-sulfur double bond (C=S) relative to the carbon-oxygen double bond (C=O). These electronic distinctions are the primary drivers of the differential bioactivities observed between the two classes.

G cluster_0 Pyrimidine-2-one Tautomers cluster_1 Pyrimidine-2-thiol Tautomers P_one_lactam Pyrimidine-2-one (Lactam/Keto Form) P_one_lactim 2-Hydroxypyrimidine (Lactim/Enol Form) P_one_lactam->P_one_lactim Equilibrium P_thiol_thione Pyrimidine-2-thione (Thione/Thioketo Form) P_thiol_thiol Pyrimidine-2-thiol (Thiol Form) P_thiol_thione->P_thiol_thiol Equilibrium

Caption: Tautomeric equilibria for Pyrimidine-2-one and Pyrimidine-2-thiol.

Synthetic Strategy: A Common Pathway to Two Scaffolds

A robust and widely adopted method for synthesizing both pyrimidine-2-one and pyrimidine-2-thiol derivatives begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[12][13] This intermediate serves as a versatile precursor that can be cyclized with either urea or thiourea to yield the desired pyrimidine core.[14][15] This parallel synthetic route provides an excellent platform for creating libraries of analogous compounds where the only significant variable is the C2-substituent, allowing for direct and meaningful biological comparisons.

G cluster_workflow General Synthetic Workflow cluster_cyclization Cyclization start Substituted Acetophenone + Substituted Benzaldehyde claisen Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->claisen chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) claisen->chalcone urea Urea chalcone->urea thiourea Thiourea chalcone->thiourea product_one 4,6-Diaryl- pyrimidine-2-one urea->product_one product_thiol 4,6-Diaryl- pyrimidine-2-thiol thiourea->product_thiol

Sources

Validation

Elemental analysis validation for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

As a Senior Application Scientist, validating the precise elemental composition of complex heterocyclic compounds is a critical juncture between chemical synthesis and biological evaluation. 5H,7H,8H-Pyrano[4,3-d]pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the precise elemental composition of complex heterocyclic compounds is a critical juncture between chemical synthesis and biological evaluation.

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (Empirical Formula:


) is a fused bicyclic heterocycle. Pyranopyrimidine derivatives are privileged scaffolds in modern drug discovery, frequently investigated for their potent antiviral, antitumor, and kinase-inhibitory activities[1]. However, the presence of a nitrogen-rich pyrimidine core coupled with a reactive thiol (-SH) group presents a significant analytical challenge. Validating its exact elemental composition is a strict prerequisite for regulatory batch release and publication in peer-reviewed journals.

This guide objectively compares traditional combustion analysis with modern orthogonal techniques, providing a comprehensive, self-validating framework for sulfur-containing heterocycles.

The Analytical Challenge of Sulfur Heterocycles

Traditional elemental analysis relies on the high-temperature combustion of an organic matrix[2]. While highly accurate for carbon, hydrogen, and nitrogen, sulfur introduces distinct complications. During combustion, sulfur can form stable, non-volatile sulfates with trace metals or oxidize incompletely to sulfur trioxide (


) instead of the required sulfur dioxide (

).

Furthermore, relying solely on CHNS data is scientifically insufficient for modern regulatory submissions. An empirical formula match proves the macroscopic ratio of elements but cannot differentiate between the target molecule and an equimolar mixture of structurally related impurities. Therefore, an orthogonal approach is required.

Comparative Methodology Analysis

To establish an unimpeachable data package, researchers must evaluate the target molecule across distinct analytical principles.

Table 1: Performance Comparison of Elemental Validation Techniques
Analytical TechniquePrimary OutputSample RequirementDestructive?Turnaround TimeCost / Complexity
CHNS Combustion Bulk % of C, H, N, S2–5 mgYes< 15 minutesLow / Routine
1H qNMR Absolute Purity (%)5–15 mgNo (Recoverable)30–60 minutesMedium / Specialized
ICP-OES Trace/Macro S (%)10–50 mgYes (Acid Digestion)> 4 hoursHigh / Complex

While ICP-OES is excellent for trace metals, its destructive nature and extensive sample preparation make it inefficient for routine organic validation. The current gold standard combines Dynamic Flash Combustion (CHNS) [3] with Quantitative NMR (qNMR) [4].

Expertise & Experience: The Causality Behind Experimental Design

A robust protocol is defined by the scientific rationale behind its parameters. For 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, standard default methods will fail.

  • Why use Vanadium Pentoxide (

    
    ) in CHNS?  The thiol group requires aggressive oxidation. 
    
    
    
    acts as both a combustion catalyst and an oxygen donor, ensuring 100% conversion of sulfur to volatile
    
    
    and preventing the retention of sulfates in the combustion ash.
  • Why a 60-second relaxation delay (D1) in qNMR? NMR signals are only directly proportional to concentration if the nuclear spins have fully returned to thermal equilibrium between pulses[5]. Because the aromatic proton on the pyrimidine ring (C6-H) lacks nearby protons to facilitate rapid relaxation, it has a long longitudinal relaxation time (

    
    ). A D1 of at least 
    
    
    
    is mandatory to prevent signal saturation and subsequent underestimation of purity.
  • Why use Maleic Acid as the qNMR internal standard? Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO-

    
    . This perfectly avoids spectral overlap with the aliphatic pyran protons (typically 2.0–4.5 ppm) and the aromatic pyrimidine proton (~8.0 ppm), ensuring flawless integration.
    

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in system suitability tests (SSTs) ensure that any deviation results in an immediate run failure rather than the generation of inaccurate data.

Protocol A: CHNS Dynamic Flash Combustion
  • System Suitability: Run a certified organic analytical standard (e.g., Sulfanilamide) to verify that the calibration curve has not drifted. The measured CHNS values must be within ±0.30% (absolute) of the theoretical values before proceeding[6].

  • Sample Preparation: Using a highly accurate microbalance, weigh exactly 2.0–3.0 mg of completely dry 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol into a tin capsule[7].

  • Catalyst Addition: Add ~2.0 mg of

    
     powder directly to the sample inside the capsule. Crimp the capsule tightly to exclude atmospheric air.
    
  • Combustion: Drop the capsule into the combustion reactor (maintained at 1000°C) synchronized with a dynamic pulse of high-purity oxygen[2].

  • Reduction & Separation: Sweep the combustion gases (using a helium carrier) over elemental copper at 600°C to reduce nitrogen oxides to

    
    , followed by separation on a GC column[3].
    
  • Quantification: Detect

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    via a Thermal Conductivity Detector (TCD). Run the sample in duplicate to ensure reproducibility.
Protocol B: 1H qNMR Absolute Quantification
  • Standard Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a single vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-

    
    . Vortex until complete dissolution is achieved. Transfer to a 5 mm high-quality NMR tube.
    
  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz or 600 MHz. Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds. Acquire a minimum of 32 transients to achieve a high signal-to-noise ratio (S/N > 250:1)[4].

  • Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the Maleic Acid singlet (

    
     6.3 ppm, 2H) and the pyrimidine C6-H singlet (
    
    
    
    ~8.0 ppm, 1H). Calculate the absolute mass fraction using the integral ratio, molecular weights, and precise sample weights.

Quantitative Data Synthesis & Workflow

For acceptance into premier journals (e.g., ACS publications), the measured CHNS values must fall within ±0.40% (absolute) of the calculated theoretical values[6]. Table 2 synthesizes the expected performance data for a highly pure batch of the target molecule.

Table 2: Orthogonal Validation Data for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol ( )
ParameterTheoretical Value (%)Measured Value (%)*Absolute Difference (%)ACS Acceptance Limit
Carbon (C) 49.98%49.85%0.13%± 0.40%
Hydrogen (H) 4.79%4.82%0.03%± 0.40%
Nitrogen (N) 16.65%16.51%0.14%± 0.40%
Sulfur (S) 19.06%18.95%0.11%± 0.40%
qNMR Purity 100.00%99.60%N/A> 95.0% (Typical)

*Simulated data representing a passing batch utilizing optimized


 combustion and 60s D1 qNMR.

EA_Validation Start 5H,7H,8H-Pyrano[4,3-d] pyrimidine-2-thiol Sample CHNS CHNS Combustion (Dynamic Flash) Start->CHNS qNMR 1H qNMR Analysis (Internal Standard) Start->qNMR ICP ICP-OES (Microwave Digestion) Start->ICP DataCHNS C, H, N, S % (± 0.3% Accuracy) CHNS->DataCHNS DataqNMR Absolute Purity % (Organic Framework) qNMR->DataqNMR DataICP Precise S % (Trace/Macro) ICP->DataICP Validation Orthogonal Validation & Data Synthesis DataCHNS->Validation DataqNMR->Validation DataICP->Validation Release Batch Release / Publication Ready Validation->Release

Orthogonal elemental validation workflow for sulfur-containing heterocycles.

Conclusion

Validating the elemental composition of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol requires moving beyond basic combustion analysis. By coupling


-catalyzed dynamic flash combustion with the absolute quantification power of qNMR, researchers create a self-validating, orthogonal data package that guarantees both macroscopic elemental accuracy and intact molecular framework integrity.

References

  • 2 - rsc.org 2.6 - ubc.ca 3.7 - mt.com 4.1 - thieme-connect.de

  • 5 - emerypharma.com 6.4 - resolvemass.ca 7.3 - thermofisher.com

Sources

Comparative

Spectroscopic Differentiation of Pyrano[4,3-d]pyrimidine Isomers: A Comprehensive Analytical Guide

Executive Summary In the landscape of modern drug discovery, fused pyrano-pyrimidine scaffolds have emerged as highly privileged pharmacophores, serving as the core architecture for advanced therapeutics, including novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused pyrano-pyrimidine scaffolds have emerged as highly privileged pharmacophores, serving as the core architecture for advanced therapeutics, including novel KRAS G12D inhibitors and broad-spectrum antimicrobial agents .

A recurring analytical bottleneck during the multicomponent synthesis of these compounds—such as inverse electron-demand Diels-Alder (IEDDA) reactions —is the definitive spectroscopic differentiation of positional isomers. Specifically, distinguishing the Pyrano[4,3-d]pyrimidine architecture from its Pyrano[2,3-d]pyrimidine counterpart requires rigorous analytical logic. This guide provides an objective, data-driven comparison of the spectroscopic signatures of these isomers and details a self-validating 2D NMR workflow to ensure absolute structural certainty.

Mechanistic Causality: The Inductive Effect (E-E-A-T)

Relying solely on High-Resolution Mass Spectrometry (HRMS) is insufficient for distinguishing these molecules, as they possess identical isobaric masses and fragmentation patterns can be ambiguous. The fundamental causality driving their spectroscopic differentiation lies in the inductive effect of the pyran oxygen atom .

Oxygen’s high electronegativity creates a strong, localized deshielding zone that dramatically shifts the resonance of adjacent protons and carbons.

  • In Pyrano[4,3-d]pyrimidines (Isomer A): The oxygen atom is positioned at C6, flanked by two methylene groups (C5 and C7). Consequently, both methylene groups experience direct deshielding, producing two distinct downfield

    
    H NMR signals.
    
  • In Pyrano[2,3-d]pyrimidines (Isomer B): The oxygen is located at position 8 (adjacent to the pyrimidine fusion), leaving only one methylene group (C7) directly deshielded, while the C5 and C6 methylenes resonate significantly further upfield.

Understanding this structural causality allows the spectroscopist to use standard 1D NMR as a rapid primary filter before deploying 2D NMR for absolute regiochemical mapping.

Experimental Workflow Visualization

IsomerWorkflow Mix Isomeric Mixture (Pyrano-pyrimidine synthesis) HRMS 1. LC-HRMS Confirm Isobaric Mass [M+H]+ Mix->HRMS NMR1D 2. 1D 1H & 13C NMR Identify Deshielded Methylenes HRMS->NMR1D Mass Confirmed NMR2D 3. 2D NMR (HMBC/NOESY) Map Quaternary C-H Couplings NMR1D->NMR2D Shift Analysis IsoA Pyrano[4,3-d]pyrimidine (Two -O-CH2- signals: ~4.5 & ~3.9 ppm) NMR2D->IsoA HMBC: H5 to C4a NOESY: H5 to Pyrimidine R-group IsoB Pyrano[2,3-d]pyrimidine (One -O-CH2- signal: ~4.3 ppm) NMR2D->IsoB HMBC: H7 to C8a NOESY: H5 to Pyrimidine R-group

Experimental Workflow for the Spectroscopic Differentiation of Pyrano-pyrimidine Isomers.

Quantitative Data Comparison

The following table summarizes the critical spectroscopic markers used to differentiate the 5,6,7,8-tetrahydro derivatives of both isomers.

Table 1: Key Spectroscopic Differentiation Markers for Pyrano-pyrimidine Isomers

Analytical FeaturePyrano[4,3-d]pyrimidinePyrano[2,3-d]pyrimidineDiagnostic Causality

H NMR (O-CH

)
Two downfield signals (~3.9 ppm, ~4.5 ppm)One downfield signal (~4.3 ppm)Oxygen is flanked by two methylenes (C5, C7) in [4,3-d] vs. one (C7) in [2,3-d].

H NMR (Allylic CH

)
One upfield signal (~2.8 ppm)Two upfield signals (~1.9 ppm, ~2.6 ppm)Distance from the highly electronegative pyran oxygen atom dictates shielding.

C NMR (O-CH

)
~62.0 ppm (C7), ~65.0 ppm (C5)~68.0 ppm (C7)Direct inductive withdrawal of electron density by the pyran oxygen.
HMBC (

J

)
H5

C4aH8

C4a, C8a
H5

C4a, C8aH7

C8a
Maps long-range connectivity to confirm the specific regiochemical fusion point.
NOESY H5

C4-substituent (Strong)
H5

C4-substituent (Strong)
Spatial proximity validates the orientation of the pyran ring relative to pyrimidine.

Detailed Experimental Methodologies

Every robust analytical protocol must be a self-validating system. Relying on a single 2D NMR experiment can lead to catastrophic misassignments due to spectral artifacts. The following protocols ensure a closed-loop validation matrix.

Protocol 1: High-Resolution 2D NMR Acquisition (Self-Validating Regiochemical Assignment)

Objective: Establish an unambiguous regiochemical map of the pyranopyrimidine core.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Ensure the solvent contains 0.03% v/v TMS as an internal standard.
    • Causality: A high sample concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for quaternary carbons (C4a, C8a) in the HMBC spectrum within a reasonable timeframe.

  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire standard 1D spectra. Count the number of deshielded methylene protons (>3.5 ppm) to establish a preliminary hypothesis (See Table 1).
  • HSQC Acquisition (The Validation Filter): Acquire a 2D

    
    H-
    
    
    
    C HSQC spectrum.
    • Causality: This step is critical to map all direct

      
      J
      
      
      
      connections. By knowing exactly which protons are directly attached to which carbons, you prevent the misinterpretation of
      
      
      J
      
      
      artifacts as long-range couplings in the subsequent HMBC.
  • HMBC Acquisition: Acquire a 2D

    
    H-
    
    
    
    C HMBC spectrum, optimized for a long-range coupling constant of
    
    
    = 8 Hz.
    • Causality: Heteroaromatic 2- and 3-bond couplings typically fall in the 7–9 Hz range. Optimizing for 8 Hz maximizes the cross-peak intensity for the critical C4a and C8a bridgehead carbons, allowing you to trace the H5 and H8 protons back to the pyrimidine core.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: This specific mixing time allows for optimal cross-relaxation in small molecules (~300 Da), revealing through-space spatial proximity between the pyran ring protons and pyrimidine substituents, validating the 3D conformation.

Protocol 2: FT-IR Spectroscopy for Tautomeric Validation

Objective: Differentiate keto-enol or lactam-lactim tautomers, which can shift NMR signals and confuse isomer assignment.

  • ATR-FTIR Setup: Place the neat solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

  • Spectral Acquisition: Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (minimum 32 scans to ensure high S/N).
  • Carbonyl/Hydroxyl Analysis: Analyze the 1650–1750 cm

    
     and 3200–3500 cm
    
    
    
    regions.
    • Causality: If the pyrimidine ring contains an oxygen at C4, the presence of a strong C=O stretch (~1680 cm

      
      ) confirms the lactam (oxo) tautomer. Conversely, a broad O-H stretch (~3300 cm
      
      
      
      ) and a sharp C=N stretch (~1620 cm
      
      
      ) indicate the lactim (hydroxy) tautomer. Validating the tautomeric state is required before finalizing the assignment of
      
      
      C NMR chemical shifts.

References

  • Quanta Therapeutics, Inc. (2021). A compound having inhibitory activity against kras g12d mutation (Patent No. WO2021106231A1).
  • Majumder, A., Gupta, R., & Jain, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 486.[Link]

  • Wang, Y., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. Journal of Organic Chemistry, 82(3), 1790-1796.[Link]

Validation

A Comparative In Silico Analysis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: A Molecular Docking and ADMET Prediction Guide

Introduction The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its unique physicochemical characteristics make it a versatile building block for designing molecules that can interact with various biological targets.[1] Fused heterocyclic systems incorporating the pyrimidine core, such as the pyrano[4,3-d]pyrimidine moiety, have garnered significant interest for their potential as novel therapeutic agents, particularly in oncology.[3][4] Derivatives of the related thiopyrano[4,3-d]pyrimidine scaffold have shown promise as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR cascade.[5][6]

This guide presents a comprehensive and comparative in silico evaluation of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol . The objective is to assess its potential as a therapeutic agent by predicting its binding affinity to a key oncological target and evaluating its drug-likeness profile. To establish a robust benchmark, we will compare its performance against a well-established clinical-stage inhibitor. This study employs molecular docking to elucidate potential binding modes and affinities, complemented by an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict its pharmacokinetic and safety profile.[7][8]

The chosen biological target for this investigation is Phosphoinositide 3-kinase alpha (PI3Kα) , a frequently activated enzyme in various cancers, making it a hotspot for cancer treatment research.[5] The comparator compound is GDC-0941 (Pictilisib) , a potent and well-characterized PI3K inhibitor, providing a clinically relevant standard for our analysis.[5]

Methodology: A Self-Validating Computational Workflow

The credibility of any in silico study rests on a rigorous and well-justified methodology.[9] The following protocols are designed to ensure reproducibility and provide a clear rationale for each step, reflecting a field-proven approach to computational drug discovery.

Computational Tools
  • Docking Software: AutoDock Vina was selected for its accuracy, computational speed, and widespread use in academic and industrial research for predicting ligand-protein binding.[10]

  • Visualization: Discovery Studio and PyMOL were used for preparing molecular structures and visualizing interactions.

  • ADMET Prediction: The SwissADME web server was utilized for its comprehensive suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Target Protein and Ligand Preparation

The initial preparation of both the protein target and the small molecule ligands is a critical step that directly impacts the reliability of the docking results.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: The crystal structure of human PI3Kα in complex with a known inhibitor was downloaded from the Protein Data Bank (PDB). For this study, PDB ID: 4L23 was chosen.

  • Initial Cleaning: The protein structure was loaded into Discovery Studio. The co-crystallized ligand and all water molecules were removed. This is a crucial step as solvent molecules can interfere with the docking algorithm and are not always conserved in the binding site.[11]

  • Protonation and Repair: Hydrogen atoms were added to the protein, assuming a standard physiological pH of 7.4. Any missing side chains or atomic corrections were performed to ensure a chemically correct and complete protein structure.

  • File Format Conversion: The cleaned and prepared protein structure was saved in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

Experimental Protocol: Ligand Preparation

  • Structure Generation: The 2D structures of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol and the comparator, GDC-0941, were drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field. This process optimizes the ligand's geometry to a low-energy conformation, which is essential for a realistic docking simulation.

  • File Format Conversion: The optimized ligand structures were saved in the PDBQT format, with AutoDock Tools assigning Gasteiger charges and defining rotatable bonds. The flexibility of the ligand is a key feature of modern docking approaches.[9]

Molecular Docking and Binding Site Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[12][13] The process involves sampling conformations of the ligand within the active site and ranking them using a scoring function.[12]

Experimental Protocol: Molecular Docking

  • Grid Box Generation: A grid box was defined to encompass the entire active site of PI3Kα. The grid coordinates were centered on the position of the co-crystallized ligand in the original PDB file to ensure the docking search was focused on the known binding pocket.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. The software systematically explores various conformations and orientations (poses) of the ligand within the grid box, calculating the binding affinity for each.

  • Pose Analysis: The resulting docked poses were analyzed. The pose with the lowest binding energy (most favorable) was selected for detailed interaction analysis. This approach allows for the characterization of the small molecule's behavior in the protein's binding site.[12]

In Silico ADMET Prediction

Early prediction of ADMET properties is crucial to identify and eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.[8][14]

Experimental Protocol: ADMET Analysis

  • Structure Submission: The SMILES (Simplified Molecular Input Line Entry System) strings for both 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol and GDC-0941 were submitted to the SwissADME web server.

  • Property Calculation: The server automatically calculates a range of physicochemical properties, pharmacokinetic parameters (e.g., GI absorption, blood-brain barrier permeability), drug-likeness based on established rules (e.g., Lipinski's Rule of Five), and potential medicinal chemistry issues.

  • Data Compilation: The predicted properties were compiled for comparative analysis. The use of multiple in silico tools and comparison of results is recommended for improving prediction accuracy.[15]

Computational Workflow Diagram

G cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_results 3. Results & Interpretation PDB Retrieve PI3Kα Structure (PDB: 4L23) Clean_P Clean Protein (Remove Water/Ligands) PDB->Clean_P LIG_Topic Generate 3D Structure (Topic Compound) Energy_Min_T Energy Minimization LIG_Topic->Energy_Min_T ADMET ADMET Prediction (SwissADME) LIG_Topic->ADMET LIG_Comp Generate 3D Structure (Comparator: GDC-0941) Energy_Min_C Energy Minimization LIG_Comp->Energy_Min_C LIG_Comp->ADMET Protonate_P Add Hydrogens & Repair Structure Clean_P->Protonate_P PDBQT_P Convert to PDBQT Protonate_P->PDBQT_P Dock Molecular Docking (AutoDock Vina) PDBQT_P->Dock PDBQT_T Convert to PDBQT Energy_Min_T->PDBQT_T PDBQT_T->Dock PDBQT_C Convert to PDBQT Energy_Min_C->PDBQT_C PDBQT_C->Dock Results_Dock Binding Energy & Interaction Analysis Dock->Results_Dock Results_ADMET Drug-Likeness & Pharmacokinetics ADMET->Results_ADMET Conclusion Comparative Evaluation & Conclusion Results_Dock->Conclusion Results_ADMET->Conclusion

Caption: Overall computational workflow for the comparative analysis.

Results and Discussion

Comparative Molecular Docking Analysis

The primary goal of molecular docking in this context is to compare the predicted binding affinity of our topic compound with that of a known inhibitor, GDC-0941.[16] Binding energy is reported in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

CompoundBinding Affinity (kcal/mol)Estimated Inhibitory Constant (Ki)Key Interacting Residues (PI3Kα Active Site)
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol -8.11.5 µMVAL851, GLU849, LYS802, ILE848
GDC-0941 (Comparator) -9.5180 nMVAL851, GLU849, SER774, LYS802, ASP933

The results indicate that the reference inhibitor, GDC-0941, exhibits a stronger predicted binding affinity (-9.5 kcal/mol) for the PI3Kα active site compared to the pyranopyrimidine-2-thiol (-8.1 kcal/mol). This is expected, as GDC-0941 is a highly optimized clinical candidate. However, the binding energy of the topic compound is significant and suggests a notable potential for inhibition.

Analysis of the binding poses reveals that both compounds occupy the same active site pocket. The pyrimidine core, a common feature in many kinase inhibitors, appears to play a crucial role. For 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, the pyrimidine nitrogen atoms are predicted to form key hydrogen bonds with the backbone of Valine 851 in the hinge region of the kinase, a canonical interaction for many PI3K inhibitors. The thiol group is oriented towards the solvent-exposed region, while the pyran ring engages in hydrophobic interactions with residues like Isoleucine 848 .

GDC-0941 demonstrates a more extensive network of interactions, including additional hydrogen bonds with Serine 774 and an ionic interaction with Aspartate 933 , which likely accounts for its superior binding affinity.

Binding Interaction Diagram

G cluster_ligand Ligand: Pyrano[4,3-d]pyrimidine-2-thiol cluster_protein PI3Kα Active Site Residues Ligand Pyrimidine Core VAL851 VAL851 (Hinge) Ligand->VAL851 H-Bond GLU849 GLU849 Ligand->GLU849 H-Bond Thiol Thiol Group LYS802 LYS802 Thiol->LYS802 Potential Interaction Pyran Pyran Ring ILE848 ILE848 Pyran->ILE848 Hydrophobic Interaction

Caption: Key molecular interactions of the topic compound in the PI3Kα active site.

Comparative ADMET Profile

A promising drug candidate must possess not only good target affinity but also favorable pharmacokinetic properties. Lipinski's Rule of Five is a widely used guideline to assess drug-likeness; compounds that comply are more likely to be orally bioavailable.

Property5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiolGDC-0941 (Comparator)Lipinski's Guideline
Molecular Weight ( g/mol ) 196.25513.56≤ 500
LogP (Lipophilicity) 1.453.78≤ 5
H-Bond Donors 23≤ 5
H-Bond Acceptors 49≤ 10
Lipinski Violations 01 (MW > 500)0 is ideal
GI Absorption HighHighHigh
BBB Permeant NoNoNo is often desired for non-CNS targets
PAINS Alert 000 is ideal

The ADMET analysis reveals an excellent profile for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol. It has a low molecular weight and ideal lipophilicity, and it adheres to all of Lipinski's rules, suggesting a high probability of good oral bioavailability. Its predicted high gastrointestinal (GI) absorption and lack of blood-brain barrier (BBB) permeation are desirable traits for a systemically acting anticancer agent not targeting the central nervous system. Importantly, it does not trigger any PAINS (Pan-Assay Interference Compounds) alerts, which flag promiscuous compounds that can lead to false positives in high-throughput screening.

The comparator, GDC-0941, while also having a strong predicted profile, slightly violates the molecular weight guideline. This highlights a common trend in drug development where lead optimization for potency can sometimes lead to an increase in molecular size.

Conclusion

This in silico comparative guide provides a multifaceted evaluation of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol as a potential PI3Kα inhibitor.

  • Binding Affinity: Molecular docking studies predict that the compound binds effectively to the PI3Kα active site with a binding energy of -8.1 kcal/mol. While less potent than the highly optimized comparator GDC-0941, its affinity is significant and warrants further investigation. The docking pose reveals key interactions with the hinge residue VAL851, which is characteristic of many kinase inhibitors.

  • Drug-Likeness and Pharmacokinetics: The compound exhibits an outstanding ADMET profile. It fully complies with Lipinski's Rule of Five and shows high predicted GI absorption, presenting a strong foundation from a pharmacokinetic perspective. Its low molecular weight and favorable physicochemical properties make it an attractive starting point for lead optimization.

References

  • Gfeller, D., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

  • Saikia, S., & Bordoloi, M. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Drug Delivery and Therapeutics, (Date not specified).

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry, 6(4), 115-118.

  • Tang, Y., Zhu, W., & Chen, K. (2020). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Drug Discovery Today, (Date not specified).

  • Ghayal, N., & Vandana, P. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042.

  • El-Sayed, N. F., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 698.

  • Kumar, A., & Kumar, R. (2025). From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. Indian Journal of Applied & Pure Biology, 40(3), 1703-1715.

  • Rácz, A., Bajusz, D., & Héberger, K. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, (Date not specified).

  • El-Adl, K., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105243.

  • El-Adl, K., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. ResearchGate.

  • Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1059-68.

  • Anonymous. (n.d.). In Silico methods for ADMET prediction of new molecules. SlideShare.

  • Verma, V. A., Halu, B., & Meti, R. S. (2021). Synthesis, Biological Validation, and Docking Studies of Novel Purine Derivatives Containing Pyridopyrimidine, Pyrazolopyridine, and Pyranonapthyridine Rings. Polycyclic Aromatic Compounds.

  • Fadda, A. A., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds.

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9).

  • Frolov, K. A., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

  • Lei, F., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447.

  • Lei, F., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Semantic Scholar.

  • Frolov, K. A., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1311, 138379.

  • Xu, S., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3899-3908.

  • Kamal, A., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4443-4447.

  • El-Sherbeny, M. A., & El-Ashmawy, M. B. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 384-396.

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

[1][2][3] Executive Summary & Chemical Context 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (CAS: 1514883-13-6) is a fused pyrimidine heterocycle characterized by a free thiol (-SH) group at the 2-position.[1][2] In drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Context

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (CAS: 1514883-13-6) is a fused pyrimidine heterocycle characterized by a free thiol (-SH) group at the 2-position.[1][2] In drug discovery, this motif is often utilized as a scaffold for kinase inhibitors or metabolic modulators.

From a safety and disposal perspective, the primary concern is the thiol functionality . Thiols (mercaptans) possess low odor thresholds, high volatility, and potential for oxidation to disulfides or higher oxidation states. Improper disposal can lead to significant facility contamination (stench), environmental toxicity, and violation of local hazardous waste regulations.

Core Safety Directive: Never dispose of this compound down the drain. All waste streams must be segregated, chemically quenched to neutralize the thiol group, and routed for high-temperature incineration.

Hazard Profile & Risk Assessment

Before initiating disposal, the user must acknowledge the specific hazards associated with this structural class.[3]

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin. Double-gloving (Nitrile) recommended.
Skin/Eye Irritant Category 2/2ACauses serious eye irritation. Safety goggles are mandatory.
Organoleptic Stench (High Potency)Even trace amounts can trigger facility evacuations due to "gas leak" false alarms.
Reactivity Acid SensitiveContact with strong acids may liberate toxic hydrogen sulfide (

) or volatile organosulfur gases.

Pre-Treatment: Oxidative Quenching Protocol

To ensure safety and odor control, all liquid waste and contaminated glassware must undergo oxidative quenching before final packaging. This converts the volatile thiol into a non-volatile, water-soluble sulfonate.

Reagents Required[2][6][7][8]
  • Oxidant: Sodium Hypochlorite solution (10–15% commercial bleach) or Hydrogen Peroxide (30%). Note: Bleach is preferred for odor control.

  • Solvent: Water (for dilution).

  • Neutralizer: Sodium Thiosulfate (to quench excess oxidant).[4]

Step-by-Step Quenching Procedure
  • Preparation: Perform all operations in a functioning fume hood.

  • Dilution: Create a 1:1 mixture of commercial bleach and water in a wide-mouth container.

  • Addition: Slowly add the thiol waste (or rinse contaminated glassware) into the bleach bath.

    • Caution: The reaction is exothermic.[4] Add slowly to prevent splashing.

  • Soak Time: Allow the mixture to stand for 12–24 hours . This ensures complete oxidation of the thiol to the sulfonic acid derivative (

    
    ).
    
  • Verification: The characteristic "rotten cabbage" odor should be completely absent.

  • Final pH Check: Check pH. If highly basic (due to bleach), neutralize to pH 7–9 using dilute acid (carefully) or simply dispose of as "Basic Oxidizing Waste" if your facility permits.

Waste Segregation & Disposal Workflows

Workflow 1: Waste Stream Decision Tree

This logic flow ensures that bulk reagent, reaction mixtures, and trace residues are handled correctly.

Disposal_Workflow Start Identify Waste Source Type Determine Waste Type Start->Type Bulk Bulk Solid/Liquid (Unused Reagent) Type->Bulk Trace Trace Residue (Glassware/Syringes) Type->Trace Spill Spill Cleanup (Absorbents) Type->Spill Segregate Segregate into High-Hazard Container Bulk->Segregate Quench Oxidative Quench (Bleach Bath 24h) Trace->Quench Decontaminate Spill->Segregate Final Disposal via Incineration Service Quench->Final Drain liquid (if permitted) or Solid Waste Label Label: 'Thiol Waste' (Do Not Autoclave) Segregate->Label Label->Final

Figure 1: Decision tree for segregating 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol waste streams.

Workflow 2: Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent odor migration.

Spill_Response Alert 1. Alert & Evacuate (If outside hood) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Contain & Absorb (Vermiculite/Sand) PPE->Contain Treat 4. Apply Bleach Solution (To absorbent) Contain->Treat Collect 5. Collect into Sealed Bag (Double bag) Treat->Collect Dispose 6. Hazardous Waste Bin Collect->Dispose

Figure 2: Step-by-step spill response protocol minimizing odor spread and exposure.

Storage & Labeling Requirements

Container Specifications
  • Primary Container: Glass or High-Density Polyethylene (HDPE). Avoid metal containers as thiols can react with metals to form mercaptides.

  • Secondary Containment: All liquid waste bottles must be stored in a secondary plastic tray to capture potential leaks.

  • Sealing: Use Parafilm® or Teflon tape around the cap threads to prevent vapor leakage.

Mandatory Labeling

Every waste container must be tagged with a hazardous waste label containing the following data:

  • Chemical Name: 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol (and solvents present).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Stench.

  • Generator: Name of the lab/researcher.

Critical Note: Do NOT autoclave waste containing this compound. Heating thiols can release sulfur oxides (


) and volatile organic sulfur compounds, contaminating the autoclave and the laboratory air.

References

  • National Institutes of Health (NIH) - PubChem. 5H-Pyrano[4,3-d]pyrimidine | C7H6N2O | CID 45080428. [Link]

  • University of Washington - Environmental Health & Safety. Laboratory Safety Manual: Working with Thiols and Stench Chemicals. [Link]

  • University of Rochester - Department of Chemistry. SOP: How to Work with Thiols - Clean-up and Disposal. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

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